Fmoc-L-Lys(N3-Aca-DIM)-OH
Description
The exact mass of the compound this compound is 629.32133411 g/mol and the complexity rating of the compound is 1170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOBKQXWBSIEV-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in addressing the challenge of peptide insolubility. This building block incorporates a cleavable "helping hand" solubilizing tag via click chemistry, facilitating the synthesis and purification of hydrophobic and aggregation-prone peptides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental workflow for its application, and its significance in the development of complex peptide-based therapeutics.
Introduction
The chemical synthesis of long and hydrophobic peptides is often hampered by poor solubility and aggregation, leading to low yields and purification difficulties. The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily attaching a solubilizing moiety to the peptide chain. This compound is a key reagent in this methodology, offering a versatile platform for the introduction of a cleavable solubilizing tag through a bioorthogonal click reaction.
This derivative of L-lysine is protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS protocols. The ε-amino group is modified with an azido-functionalized linker (N3-Aca-DIM), which serves as a handle for the subsequent attachment of a solubilizing group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The dimedone (DIM) component of the linker allows for the traceless removal of the solubilizing tag under mild conditions.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408993-39-3 | [1] |
| Molecular Formula | C35H43N5O6 | [1] |
| Molecular Weight | 629.8 g/mol | [1] |
| Purity | >96% | [1] |
Experimental Protocols
The following sections outline the detailed experimental workflow for the application of this compound in the "helping hand" strategy for peptide synthesis.
Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the incorporation of the modified lysine (B10760008) residue into a target peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol (B129727)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform the standard cycles of Fmoc deprotection (20% piperidine in DMF) and washing (DMF, DCM, DMF).
-
For the coupling of this compound, dissolve the amino acid (1.5-3 equivalents relative to resin loading) and coupling reagents in DMF.
-
Add the coupling cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by a Kaiser test.
-
After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.
-
Continue with the subsequent Fmoc-amino acid couplings to complete the peptide sequence.
On-Resin Click Chemistry for Attachment of a Solubilizing Tag
This protocol details the attachment of an alkyne-functionalized solubilizing tag to the azide (B81097) handle on the lysine side chain. A common solubilizing tag is a short, highly soluble peptide sequence (e.g., a poly-lysine or poly-arginine sequence) functionalized with an alkyne group.
Materials:
-
Peptide-resin containing the Lys(N3-Aca-DIM) residue
-
Alkyne-functionalized solubilizing tag (e.g., Alkyne-PEG-peptide)
-
Copper(I) source (e.g., CuSO4·5H2O)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Solvent: DMF/H2O mixture
Procedure:
-
Swell the peptide-resin in a DMF/H2O (4:1) mixture.
-
In a separate vial, prepare the click chemistry cocktail:
-
Dissolve the alkyne-functionalized solubilizing tag (1.5-2 equivalents) in the DMF/H2O mixture.
-
Add CuSO4·5H2O (0.1 equivalents).
-
Add sodium ascorbate (B8700270) (0.5 equivalents).
-
Add TBTA (0.1 equivalents).
-
-
Add the click chemistry cocktail to the resin and agitate at room temperature for 4-12 hours.
-
Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents.
Cleavage from Resin and Purification of the Tagged Peptide
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the solubilizing tag-peptide conjugate as a white powder.
Removal of the Solubilizing Tag
The DIM linker is cleavable under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632).[4]
Materials:
-
Purified solubilizing tag-peptide conjugate
-
Cleavage solution: 1 M hydrazine or hydroxylamine solution, pH adjusted to ~7.5
-
RP-HPLC system for purification
Procedure:
-
Dissolve the tagged peptide in the cleavage solution.
-
Stir the reaction at room temperature and monitor the progress of the cleavage by analytical RP-HPLC. The reaction is typically complete within a few hours.
-
Once the cleavage is complete, purify the native peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.
-
Lyophilize the pure fractions to obtain the final, native peptide.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the use of this compound in peptide synthesis.
Caption: Overall workflow for the "helping hand" strategy using this compound.
Caption: Logical relationship of the functional components of this compound.
Conclusion
This compound is a valuable tool for chemists and drug development professionals engaged in the synthesis of challenging peptides. Its clever design allows for the temporary introduction of a solubilizing "helping hand" that can be efficiently removed after synthesis and purification. This approach significantly expands the scope of chemically accessible peptides, paving the way for the development of novel peptide-based therapeutics and research tools. While detailed quantitative data on reaction yields and spectroscopic characterization of the title compound are not widely published, the general protocols outlined in this guide, based on the well-established "helping hand" strategy, provide a solid foundation for its successful implementation in the laboratory.
References
A Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH: A Tool for Enhanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in solid-phase peptide synthesis (SPPS), particularly the poor solubility of peptide chains. This document details its chemical properties, its application in the "helping hand" strategy, experimental protocols for its use, and the underlying chemical workflows.
Core Concepts and Chemical Properties
This compound is a sophisticated building block for peptide synthesis. Its structure combines several key functional groups that enable its utility in complex peptide assembly.
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the α-amine allows for the sequential addition of amino acids in standard Fmoc-based SPPS.
-
Azide (B81097) (N3) Group: The azide functionality on the lysine (B10760008) side chain is a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of various molecules, including solubilizing tags.
-
Aca (6-aminocaproic acid): This linker likely provides spatial separation between the lysine backbone and the DIM moiety.
-
DIM Group (4,4-dimethyl-2,6-dioxocyclohexylidene): This moiety acts as a temporary solubilizing tag, improving the solubility of the growing peptide chain in the synthesis solvents. It can be cleaved under specific conditions to yield the native peptide.
The primary application of this compound is in the "helping hand" strategy for the synthesis of difficult or insoluble peptides. By incorporating this amino acid into the peptide sequence, the DIM tag enhances solubility, facilitating purification and handling. The azide group offers further versatility for conjugation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2408993-39-3 |
| Molecular Formula | C35H43N5O6 |
| Molecular Weight | 629.8 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | >96% (as specified by commercial suppliers) |
| Solubility | Soluble in organic solvents like DMF, DMSO |
Experimental Protocols
The following sections provide detailed, representative methodologies for the incorporation of this compound into a peptide sequence, the optional click chemistry modification, and the subsequent cleavage of the solubilizing tag and the peptide from the solid support.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the standard steps for incorporating the modified lysine into a growing peptide chain on a solid support resin (e.g., Wang resin, Rink amide resin).
Materials:
-
Fmoc-protected amino acids
-
This compound
-
SPPS resin (e.g., pre-loaded Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (B1165640) (for capping)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the desired Fmoc-amino acid (or this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Click Chemistry for Further Functionalization (Optional)
If further modification is desired, the azide group on the lysine side chain can be used for CuAAC.
Materials:
-
Peptide-resin containing the Lys(N3-Aca-DIM) residue
-
Alkyne-functionalized molecule (e.g., alkyne-PEG for enhanced solubility)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent: DMF/water or DMSO/water mixture
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent system.
-
Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. A typical ratio is:
-
Alkyne-functionalized molecule (10-20 equivalents relative to the peptide)
-
CuSO4 (1-5 equivalents)
-
Ligand (THPTA or TBTA) (5-10 equivalents)
-
Sodium ascorbate (10-50 equivalents, added last to initiate the reaction)
-
-
Click Reaction: Add the click chemistry cocktail to the resin and agitate at room temperature for 2-12 hours.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DCM, to remove excess reagents.
Cleavage of the DIM Solubilizing Tag and Peptide from Resin
The final step involves the cleavage of the DIM tag and the peptide from the solid support, along with the removal of other side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT) (the choice of scavengers depends on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing cysteine or methionine, EDT may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Add the combined TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows involving this compound.
In-Depth Technical Guide: Fmoc-L-Lys(N3-Aca-DIM)-OH for Enhanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in solid-phase peptide synthesis (SPPS), particularly for hydrophobic and difficult-to-purify peptides. This document details its chemical properties, its application in the "helping hand" strategy, and provides generalized experimental protocols.
Core Properties of this compound
This compound is a multifaceted building block for peptide synthesis. Its structure incorporates several key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard SPPS, an azide (B81097) (N3) group for bioorthogonal conjugation, and a cleavable 3,3'-Diindolylmethane (DIM) tag linked via an aminocaproic acid (Aca) spacer.
| Property | Value | Reference |
| Chemical Formula | C35H43N5O6 | [1] |
| Molecular Weight | 629.8 g/mol | [1] |
| CAS Number | 2408993-39-3 | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage | Store at -20°C |
The "Helping Hand" Strategy for Insoluble Peptides
The primary application of this compound is as a "helping hand" in the synthesis of peptides prone to aggregation and poor solubility.[2][3] This strategy involves the temporary introduction of a solubilizing tag to the peptide chain, which is later removed after synthesis and purification.[2]
The Aca-DIM moiety in this compound serves as this removable solubilizing tag. The bulky and relatively hydrophobic DIM group, paradoxically, can disrupt the intermolecular hydrogen bonding between peptide chains that leads to aggregation, thereby improving solubility in organic solvents used during synthesis and purification.
Mechanism of Action
-
Incorporation: this compound is incorporated into the peptide sequence at a desired position during standard Fmoc-based SPPS.
-
Improved Solubility: The Aca-DIM tag enhances the solubility of the growing peptide chain, facilitating more efficient coupling reactions and simplifying purification of the crude peptide by HPLC.
-
Tag Cleavage: After successful synthesis and purification, the Aca-DIM tag is selectively cleaved from the lysine (B10760008) side chain.[4]
-
Final Product: The native peptide is obtained without the solubilizing tag.
The workflow for this "helping hand" strategy is depicted below.
Experimental Protocols
The following are generalized protocols for the use of this compound in SPPS. Specific conditions may need to be optimized based on the target peptide sequence.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-SPPS protocols are generally applicable for the incorporation of this compound.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling:
-
Dissolve this compound (or other Fmoc-protected amino acids) in DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react for the appropriate time (typically 1-2 hours).
-
-
Washing: Wash the resin thoroughly with DMF after deprotection and coupling steps.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
Cleavage of the Aca-DIM Tag
The Aca-DIM tag is designed to be cleaved under specific conditions that do not affect the peptide backbone.
-
Dissolution: Dissolve the purified, tagged peptide in a suitable buffer.
-
Cleavage Reaction: Add a solution of 1M hydrazine or 1M hydroxylamine.[4] The reaction is typically carried out at a pH of around 7.5.[2]
-
Monitoring: Monitor the reaction progress by HPLC to ensure complete cleavage of the tag.
-
Purification: Once the reaction is complete, purify the native peptide using reverse-phase HPLC.
Bioorthogonal Conjugation via the Azide Group
The presence of the azide (N3) group on the lysine side chain provides a versatile handle for bioorthogonal chemistry. This allows for the site-specific labeling of the peptide with a variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
Potential Bioactivity of the DIM Moiety
3,3'-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It is known to possess various biological activities, including anticancer and anti-inflammatory properties. While the primary purpose of the DIM moiety in this reagent is to act as a solubilizing tag, its potential bioactivity should be considered, especially if trace amounts remain after cleavage.
The signaling pathways affected by DIM are numerous and complex. One of the well-studied pathways involves its role as an antagonist of the androgen receptor (AR).
Conclusion
This compound is a valuable tool for peptide chemists, offering a dual functionality. The cleavable Aca-DIM tag serves as an effective "helping hand" to improve the synthesis and purification of challenging peptides. Simultaneously, the azide group provides a convenient point of attachment for further modifications through click chemistry. This combination of features makes it a powerful reagent for the development of complex peptide-based therapeutics and research tools. Researchers should, however, remain mindful of the potential bioactivity of the DIM moiety and ensure its complete removal for applications where such activity is not desired.
References
- 1. Synthesis of hydrophobic insulin-based peptides using a helping hand strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
A Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH: A Versatile Tool in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in Solid-Phase Peptide Synthesis (SPPS), particularly in the production of hydrophobic and aggregation-prone peptides. This document details its chemical properties, applications in the "helping hand" strategy, and provides generalized experimental protocols for its use.
Introduction
This compound is a critical reagent for chemists and drug developers working with "difficult" peptide sequences. Its unique trifunctional structure, comprising a temporary Fmoc protecting group, an azide (B81097) (N3) handle for bioorthogonal conjugation, and a cleavable dimedone (DIM) linker, enables the temporary attachment of solubilizing tags. This "helping hand" approach significantly improves yields and purity of the target peptide by preventing aggregation during synthesis.
Molecular Profile
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 629.8 g/mol | [1][2] |
| Molecular Formula | C35H43N5O6 | [1][2] |
| CAS Number | 2408993-39-3 | [1][2] |
| Purity | Typically >96% | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, NMP |
The "Helping Hand" Strategy: A Conceptual Overview
The "helping hand" strategy is a powerful technique in peptide synthesis to enhance the solubility of growing peptide chains that are prone to aggregation. This compound is specifically designed for this purpose. The workflow involves:
-
Incorporation : The this compound building block is incorporated into the peptide sequence at a strategic position using standard Fmoc-SPPS.
-
Attachment of Solubilizing Tag : A solubilizing moiety, typically a hydrophilic peptide sequence or a polyethylene (B3416737) glycol (PEG) chain functionalized with an alkyne group, is attached to the azide (N3) group on the lysine (B10760008) side chain via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3][4][5]
-
Peptide Elongation : The peptide chain is further elongated to its full length. The attached solubilizing tag prevents aggregation of the growing peptide on the solid support.
-
Cleavage of the Solubilizing Tag : After the peptide synthesis is complete, the solubilizing tag is removed by cleaving the dimedone-based linker. This is typically achieved using a mild solution of hydrazine (B178648) or hydroxylamine (B1172632).[3][5][6]
-
Final Cleavage and Deprotection : The final peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using standard procedures, such as treatment with a trifluoroacetic acid (TFA) cocktail.
This strategic approach is visualized in the workflow diagram below.
Figure 1: Workflow for the "Helping Hand" strategy using this compound.
Experimental Protocols
The following sections provide generalized protocols for the key steps involving this compound. These should be adapted and optimized for specific peptide sequences and scales.
Incorporation of this compound into the Peptide Sequence
This step follows standard Fmoc-SPPS procedures.
-
Resin Swelling : Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminal amino acid.
-
Activation and Coupling :
-
Dissolve this compound (3-5 equivalents relative to resin loading) in a suitable solvent (e.g., DMF).
-
Add an activating agent, such as HATU (3-5 equivalents), and a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing : Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Capping (Optional) : To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
On-Resin Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-functionalized solubilizing tag to the azide group of the incorporated lysine derivative.
-
Resin Preparation : After incorporation of this compound and subsequent Fmoc deprotection, swell the resin in a nitrogen-purged solvent like DMSO.[1]
-
Click Reaction Cocktail :
-
Prepare a solution of the alkyne-functionalized solubilizing tag (e.g., alkyne-PEG, alkyne-peptide) (5-10 equivalents) in DMSO.
-
Prepare a solution of a copper(I) source, such as copper(I) bromide (CuBr) or generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[1]
-
Add a copper-stabilizing ligand, such as TBTA or 2,6-lutidine.
-
-
Reaction :
-
Add the copper catalyst solution to the resin, followed by the alkyne tag solution.
-
Agitate the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing : Wash the resin extensively with DMSO, isopropanol/DMSO, DMF, and DCM to remove all traces of copper and other reagents.[1]
Cleavage of the Dimedone (DIM) Linker
This step removes the solubilizing tag after peptide elongation is complete.
-
Resin Preparation : Wash the resin-bound peptide with DMF.
-
Cleavage Solution : Prepare a solution of 1 M hydroxylamine or hydrazine in a suitable solvent system (e.g., aqueous buffer or DMF).[3][5]
-
Cleavage Reaction :
-
Treat the resin with the cleavage solution.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight and should be monitored for completion.
-
-
Washing : Thoroughly wash the resin with DMF and DCM to remove the cleaved tag and cleavage reagents.
The logical flow of the key chemical transformations in this process is depicted below.
Figure 2: Key chemical transformations in the "Helping Hand" strategy.
Applications in Drug Development
The use of this compound is particularly advantageous in the development of peptide-based therapeutics, where the synthesis of long or hydrophobic sequences is often a bottleneck.
-
Enabling Synthesis of Difficult Peptides : It allows for the successful synthesis of peptides that would otherwise be challenging to produce due to poor solubility and aggregation.
-
Improving Purity and Yield : By preventing aggregation, the purity profile of the crude peptide is improved, simplifying downstream purification and increasing the overall yield.
-
Versatility in Conjugation : The azide handle can be used to attach not only solubilizing tags but also other moieties of interest, such as fluorescent labels, small molecule drugs for creating peptide-drug conjugates (PDCs), or targeting ligands.[4][7]
Conclusion
This compound is a sophisticated and highly useful building block for modern peptide synthesis. By enabling the "helping hand" strategy, it provides a robust solution to the common problem of peptide insolubility during SPPS. Its application can lead to higher success rates in the synthesis of complex peptides, thereby accelerating research and development in areas reliant on synthetic peptides, including drug discovery and materials science.
References
- 1. peptide.com [peptide.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and bioconjugation applications. This document outlines its solubility characteristics, detailed experimental protocols for its use, and visual representations of relevant biochemical pathways and workflows.
Core Concepts
This compound is a key reagent in modern biochemical and pharmaceutical research. It integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS), an azide (B81097) (N3) moiety for bioorthogonal "click" chemistry, and a dimedone (DIM) linker. This unique combination makes it particularly valuable for the "helping hand" strategy, a technique used to improve the synthesis and purification of peptides that are prone to insolubility.[1][2]
Data Presentation: Solubility
Qualitative Solubility Profile:
Fmoc-protected amino acids, particularly those with large, hydrophobic side chains like this compound, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.
| Solvent | General Solubility of Fmoc-Amino Acids | Suitability for this compound |
| Dimethylformamide (DMF) | High | Recommended as a primary solvent. |
| N-Methyl-2-pyrrolidone (NMP) | High | Recommended as a primary solvent. |
| Dimethyl sulfoxide (B87167) (DMSO) | High | Can be used, especially for difficult-to-dissolve sequences. |
| Dichloromethane (DCM) | Variable | Generally lower solubility; more suitable for less polar compounds. |
| Water | Low to Insoluble | Not a suitable solvent for the protected amino acid. |
Note: The bulky and hydrophobic nature of the Aca-DIM moiety may influence solubility. Empirical determination is recommended for specific concentrations.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
Spectrophotometer (optional, for concentration determination)
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent at a controlled temperature (e.g., 25 °C).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Allow the solution to equilibrate by gentle agitation for several hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
-
Quantification of Soluble Compound:
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent under vacuum.
-
Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.
-
Calculate the solubility in g/L or mol/L.
-
Alternatively, the concentration of the supernatant can be determined using spectrophotometry if a standard curve is available.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the "Helping Hand" Strategy
This compound is employed in the "helping hand" strategy to attach a temporary solubilizing tag to the peptide chain, facilitating the synthesis of otherwise insoluble sequences.[1][2]
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Wang, Rink Amide)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Alkyne-functionalized solubilizing tag (e.g., alkyne-PEG)
-
Click chemistry reagents (e.g., CuSO₄, sodium ascorbate)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Hydrazine (B178648) or hydroxylamine (B1172632) solution for tag removal
Procedure:
-
Resin Preparation and First Amino Acid Coupling: Swell the resin in DMF and couple the first Fmoc-protected amino acid according to standard SPPS protocols.
-
Peptide Chain Elongation: Continue the cycles of deprotection and coupling for the desired peptide sequence.
-
Incorporation of this compound: At the desired position, couple this compound using standard coupling conditions.
-
Click Chemistry for Tag Attachment:
-
After incorporation, deprotect the Fmoc group.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the resin to attach the alkyne-functionalized solubilizing tag to the azide group of the lysine (B10760008) side chain.
-
-
Continued Peptide Synthesis: Continue the SPPS cycles until the full-length peptide is synthesized.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification of the Tagged Peptide: Purify the peptide-tag conjugate using reverse-phase HPLC. The solubilizing tag should improve its chromatographic behavior.
-
Removal of the "Helping Hand" Tag: Treat the purified peptide with a solution of 1M hydrazine or hydroxylamine to cleave the DIM linker and release the native peptide.[1][2]
-
Final Purification: Purify the final, native peptide by reverse-phase HPLC.
Protocol 3: Bioconjugation via Click Chemistry
The azide moiety on peptides incorporating this compound can be used for bioconjugation to alkyne-containing molecules such as fluorescent dyes, imaging agents, or cytotoxic drugs.[3][4]
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule for conjugation
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Copper ligand (e.g., THPTA, TBTA) to stabilize Cu(I)
-
Appropriate buffer (e.g., PBS)
-
Solvent for dissolving the alkyne-molecule if necessary (e.g., DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified peptide in the reaction buffer.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-peptide and the alkyne-molecule.
-
Prepare the catalyst solution by mixing CuSO₄ and the ligand.
-
Add the catalyst solution to the peptide-alkyne mixture.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate).
-
Allow the reaction to proceed at room temperature, typically for 30-60 minutes, with gentle mixing and protection from light.[3]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted components and byproducts.
-
Mandatory Visualizations
Caption: Workflow for the "Helping Hand" strategy in SPPS.
Caption: Lysine-targeted protein modification and detection workflow.
References
A Comprehensive Technical Guide to the Synthesis of Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative with significant potential in chemical biology and drug development. This compound incorporates three key functional components: an Fmoc-protected L-lysine for solid-phase peptide synthesis (SPPS), a diindolylmethane (DIM) moiety known for its anticancer properties, and an azido-functionalized acyl (Aca) linker, enabling bioorthogonal "click" chemistry applications.
The synthesis of this complex molecule requires a multi-step approach, beginning with the preparation of key intermediates. This guide outlines the experimental protocols for the synthesis of these intermediates and their final assembly, supported by quantitative data from analogous reactions reported in the literature.
Overall Synthetic Strategy
The proposed synthesis of this compound is a modular approach that involves the independent synthesis of three key building blocks, followed by their sequential coupling. The main stages of this strategy are:
-
Preparation of Key Intermediates:
-
Fmoc-L-Lys(Boc)-OH: A commercially available, orthogonally protected lysine (B10760008) derivative that serves as the starting scaffold.
-
4-(di(1H-indol-3-yl)methyl)benzoic acid (DIM-COOH): A diindolylmethane derivative functionalized with a carboxylic acid for linker attachment.
-
Ethyl 6-azidohexanoate: The azido-functionalized linker ("N3-Aca") with a protected carboxylic acid.
-
-
Assembly and Final Product Formation:
-
Coupling of DIM-COOH with the deprotected amino group of a suitable linker precursor, followed by introduction of the azide (B81097) and deprotection of the carboxylic acid to yield a "DIM-Aca-N3" carboxylic acid. A more direct, proposed route involves the initial synthesis of Fmoc-L-Lys(6-aminohexanoyl)-OH, followed by diazotization of the terminal amino group and subsequent coupling with a DIM precursor. However, for a more modular approach, we will focus on the synthesis of a DIM-linker conjugate first. A plausible and efficient route involves the synthesis of Fmoc-L-Lys(6-azidohexanoyl)-OH as a key intermediate, which is then further functionalized.
-
Given the structural complexity suggested by the name, a more likely synthetic route involves the sequential modification of the lysine side chain. The following sections detail the experimental protocols for a plausible synthetic pathway.
Experimental Protocols
This procedure describes the synthesis of a diindolylmethane derivative with a carboxylic acid handle, which is essential for its conjugation to the linker. The synthesis is based on the acid-catalyzed condensation of indole (B1671886) with an aldehyde.
-
Reaction: 2 equivalents of indole are reacted with 1 equivalent of 4-formylbenzoic acid in the presence of an acid catalyst.
-
Reagents and Solvents:
-
Indole
-
4-formylbenzoic acid
-
Glacial acetic acid (solvent)
-
Concentrated hydrochloric acid (catalyst)
-
-
Procedure:
-
Dissolve 4-formylbenzoic acid in glacial acetic acid.
-
Add indole to the solution and stir until fully dissolved.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4-(di(1H-indol-3-yl)methyl)benzoic acid as a solid.
-
This protocol details the acylation of the lysine side chain with 6-azidohexanoic acid.
-
Part A: Synthesis of 6-azidohexanoic acid
-
Dissolve 6-bromohexanoic acid in a mixture of acetone (B3395972) and water.
-
Add sodium azide in excess and heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, acidify the mixture with HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 6-azidohexanoic acid.
-
-
Part B: Coupling of 6-azidohexanoic acid to Fmoc-L-Lysine
-
Start with commercially available Fmoc-L-Lys(Boc)-OH. Remove the Boc protecting group from the side chain amino group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Dissolve the resulting Fmoc-L-Lys-OH·TFA salt in a suitable solvent such as dimethylformamide (DMF).
-
Add 6-azidohexanoic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by acidifying with a weak acid and extracting the product into an organic solvent.
-
Purify the product by column chromatography to obtain Fmoc-L-Lys(6-azidohexanoyl)-OH.
-
This final step involves the coupling of the DIM-COOH intermediate to a modified linker on the lysine side chain. A plausible, though complex, route would be to modify the azido (B1232118) group of Fmoc-L-Lys(6-azidohexanoyl)-OH to an amine via Staudinger reduction, followed by coupling with DIM-COOH.
A more direct interpretation of the target molecule's name suggests that the DIM moiety is attached to the linker in a different manner. However, without a definitive structure, we present a logical subsequent step for creating a DIM-conjugated, azido-lysine derivative. The following is a proposed protocol for the coupling of DIM-COOH to an amino-functionalized lysine derivative, which could be an intermediate towards the final product.
-
Procedure (Proposed for a related structure):
-
Synthesize Fmoc-L-Lys(6-aminohexanoyl)-OH by reducing the azide of Fmoc-L-Lys(6-azidohexanoyl)-OH using a reducing agent like triphenylphosphine (B44618) followed by hydrolysis.
-
Dissolve Fmoc-L-Lys(6-aminohexanoyl)-OH in DMF.
-
Add DIM-COOH, HATU, and DIPEA.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the final product using preparative HPLC.
-
Note: The exact synthetic route to this compound is not well-documented in publicly available literature. The protocols provided are based on established chemical principles for the synthesis of similar molecules. Researchers should optimize these conditions as needed.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations involved in this synthesis, based on literature reports of analogous reactions.
| Reaction Step | Starting Material | Key Reagents | Solvent | Time | Yield (%) | Reference (Analogous Rxn) |
| DIM-COOH Synthesis | Indole, 4-formylbenzoic acid | HCl | Acetic Acid | 4-6 h | 85-95 | [1] |
| 6-Azidohexanoic Acid Synthesis | 6-Bromohexanoic acid | NaN3 | Acetone/Water | 24 h | >90 | [2] |
| Boc Deprotection | Fmoc-L-Lys(Boc)-OH | TFA, DCM | DCM | 1-2 h | Quantitative | [2] |
| Amide Coupling (Lys-Linker) | Fmoc-L-Lys-OH, 6-azidohexanoic acid | HATU, DIPEA | DMF | 12-16 h | 70-85 | [3] |
| Amide Coupling (Linker-DIM) | Amino-functionalized Linker, DIM-COOH | HATU, DIPEA | DMF | 12-24 h | 60-80 | [3] |
Visualization of a Relevant Signaling Pathway
Diindolylmethane and its derivatives have been shown to modulate multiple signaling pathways implicated in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway. The diagram below illustrates the inhibitory effect of DIM derivatives on this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by DIM derivatives.
Visualization of the Synthetic Workflow
The following diagram outlines the proposed synthetic workflow for a DIM- and azido-functionalized lysine derivative.
Caption: Proposed synthetic workflow for this compound.
References
The Strategic Application of Azide-Functionalized Lysine Derivatives in Modern Peptide and Bioconjugate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(N3-Aca-DIM)-OH represents a sophisticated class of chemical biology tools designed to address specific challenges in peptide synthesis and bioconjugation. While not possessing a direct biological mechanism of action in the traditional pharmacological sense, its utility lies in its chemical reactivity, enabling the precise and efficient modification of peptides and proteins. This guide elucidates the chemical mechanism of action of the azide (B81097) moiety within this compound, details its application in Solid-Phase Peptide Synthesis (SPPS), particularly the "helping hand" strategy for enhancing peptide solubility, and provides an overview of the underlying principles of the click chemistry reactions it facilitates.
Core Chemical Principles and Mechanism of Action
The "mechanism of action" of this compound is chemical in nature, centered around the azide (-N₃) functional group. This group is bioorthogonal, meaning it does not react with biological molecules under physiological conditions, making it an ideal handle for specific chemical modifications. The primary reactions involving the azide group are cycloadditions with alkynes, commonly referred to as "click chemistry".
This compound is a building block for SPPS.[1] The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine of the lysine (B10760008), allowing it to be incorporated into a growing peptide chain.[2] The azide group on the side chain remains inert during the cycles of peptide synthesis.[2][3]
The two main types of click chemistry reactions that this compound can participate in are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins the azide with a terminal alkyne to form a stable triazole linkage.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts readily with the azide.[1][2]
These reactions allow for the site-specific conjugation of various molecules to the peptide, such as fluorescent probes, polymers for drug delivery, or therapeutic agents.[2][4]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| Fmoc-L-Lys(N₃)-OH | 159610-89-6 | C₂₁H₂₂N₄O₄ | 394.42 | Fmoc (amine protection), Azide (click chemistry) |
| This compound | 2408993-39-3 | C₃₅H₄₃N₅O₆ | 629.8 | Fmoc, Azide, Dimerized Indole (solubility) |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Reaction Speed | Very Fast | Fast |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible |
| Applications | In vitro bioconjugation, materials science | In vivo labeling, live-cell imaging |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general workflow for incorporating an azide-functionalized lysine into a peptide sequence.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent like HBTU and a base like DIPEA in DMF. Add this solution to the deprotected resin and allow it to react. Wash the resin.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence. To incorporate the azide functionality, use this compound in the desired coupling cycle.
-
Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for CuAAC on an Azide-Functionalized Peptide
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO).
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(II) sulfate (B86663) solution, and a reducing agent solution (e.g., sodium ascorbate).
-
Reaction Setup: In a reaction vessel, combine the peptide solution, the alkyne-containing molecule, the copper(II) sulfate solution, and finally, initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS.
-
Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of CuAAC click chemistry.
Caption: Simplified mechanism of SPAAC click chemistry.
Caption: The "helping hand" strategy for peptide purification.[1][5]
Conclusion
This compound and related azide-containing amino acids are powerful tools in chemical biology and drug development. Their "mechanism of action" is rooted in the precise and efficient chemical reactions they enable, rather than direct biological activity. By leveraging click chemistry, these building blocks allow for the synthesis of complex peptides, the attachment of solubility-enhancing tags to overcome synthetic challenges, and the creation of sophisticated bioconjugates for therapeutic and diagnostic applications. Understanding the chemical principles and experimental considerations outlined in this guide is crucial for researchers aiming to utilize these versatile reagents to their full potential.
References
An In-Depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, which are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). It details their chemical properties, the principles of the Fmoc protection strategy, and step-by-step protocols for their use in the synthesis of peptides.
Introduction to Fmoc Chemistry
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process.[1] Within SPPS, the Fmoc protection strategy has become the predominant method due to its mild reaction conditions and high efficiency.[2][3]
The Fmoc group, introduced by Carpino and Han in 1970, is an amine-protecting group that is stable under acidic conditions but readily removed by a mild base, typically a secondary amine like piperidine (B6355638).[2][4] This base-lability is the cornerstone of the Fmoc/tBu orthogonal protection scheme. In this strategy, the temporary Nα-Fmoc group is removed at each cycle with a base, while the permanent side-chain protecting groups (often tert-butyl, tBu, based) and the resin linker remain intact. These permanent protecting groups are then removed in a final step using a strong acid, such as trifluoroacetic acid (TFA).[4][5]
The key advantages of the Fmoc-SPPS methodology include:
-
Milder Deprotection Conditions: The use of piperidine for Fmoc removal avoids the repeated use of strong acids required in the alternative Boc/Bzl strategy, which can degrade sensitive peptide sequences or modifications.[4]
-
Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile) prevent premature deprotection of the side chains during synthesis.[4][5]
-
Ease of Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance. Upon cleavage, the resulting dibenzofulvene-piperidine adduct can be quantified spectrophotometrically (at ~301 nm) to monitor the progress of the deprotection reaction in real-time.[6][7]
-
Compatibility: The mild conditions are compatible with a wide range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation.[4]
Physicochemical Properties of Fmoc-Amino Acids
The proper handling, storage, and application of Fmoc-amino acids require an understanding of their physical and chemical properties. The following table summarizes the molecular weight and melting point for the 20 proteinogenic amino acids, incorporating their most commonly used side-chain protecting groups for Fmoc-SPPS.
| Amino Acid (Code) | Fmoc-Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Alanine (Ala) | Fmoc-Ala-OH | 311.34 | 158-160 |
| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Asparagine (Asn) | Fmoc-Asn(Trt)-OH | 596.67 | 201-204 |
| Aspartic Acid (Asp) | Fmoc-Asp(OtBu)-OH | 411.45 | 148-150 |
| Cysteine (Cys) | Fmoc-Cys(Trt)-OH | 585.71 | 170-173 |
| Glutamine (Gln) | Fmoc-Gln(Trt)-OH | 610.70 | 165-172 |
| Glutamic Acid (Glu) | Fmoc-Glu(OtBu)-OH | 425.48 | 145-147 |
| Glycine (Gly) | Fmoc-Gly-OH | 297.31 | 172-175 |
| Histidine (His) | Fmoc-His(Trt)-OH | 619.72 | 140-150 (dec.) |
| Isoleucine (Ile) | Fmoc-Ile-OH | 353.41 | 145-147 |
| Leucine (Leu) | Fmoc-Leu-OH | 353.41 | 152-156 |
| Lysine (Lys) | Fmoc-Lys(Boc)-OH | 468.55 | 115-125 |
| Methionine (Met) | Fmoc-Met-OH | 371.46 | 125-130 |
| Phenylalanine (Phe) | Fmoc-Phe-OH | 387.44 | 182-185 |
| Proline (Pro) | Fmoc-Pro-OH | 337.37 | 114-117 |
| Serine (Ser) | Fmoc-Ser(tBu)-OH | 383.44 | 127-131 |
| Threonine (Thr) | Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |
| Tryptophan (Trp) | Fmoc-Trp(Boc)-OH | 526.58 | 86-93 |
| Tyrosine (Tyr) | Fmoc-Tyr(tBu)-OH | 459.53 | 153-156 |
| Valine (Val) | Fmoc-Val-OH | 339.39 | 143-145 |
Note: Melting points are approximate and can vary based on purity and supplier.
Core Principles and Mechanisms
The Nα-Fmoc Protecting Group
The Fmoc group is attached to the α-amino group of an amino acid, forming a carbamate (B1207046) linkage. Its primary function is to prevent the amine from participating in unwanted reactions during the activation and coupling of the carboxylic acid group.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[6]
-
Proton Abstraction: A base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][6]
-
β-Elimination: This abstraction leads to the formation of a carbanion intermediate, which is unstable and rapidly undergoes elimination to form a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, releasing the free amine of the peptide.[6]
-
Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable DBF-piperidine adduct. This scavenging step is crucial as it prevents the reactive DBF from undergoing side reactions with the newly deprotected amine, which would terminate the peptide chain.[6][8]
Caption: Mechanism of Fmoc deprotection by piperidine.
Side-Chain Protection Strategy
To prevent unwanted reactions at reactive side-chain functionalities (e.g., the ε-amino group of Lysine or the hydroxyl group of Serine), these groups are protected with "permanent" protecting groups. In the Fmoc/tBu strategy, these are typically acid-labile groups that are stable to the basic conditions of Fmoc removal. The choice of protecting group is critical for synthesis success.
| Amino Acid | Common Side-Chain Protecting Group | Lability / Cleavage Condition |
| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Asparagine (Asn) | Trt (Trityl) | TFA |
| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | TFA |
| Cysteine (Cys) | Trt (Trityl), Acm (Acetamidomethyl) | TFA (Trt); Iodine or Hg(II) (Acm) |
| Glutamine (Gln) | Trt (Trityl) | TFA |
| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | TFA |
| Histidine (His) | Trt (Trityl) | TFA |
| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | TFA |
| Serine (Ser) | tBu (tert-Butyl ether) | TFA |
| Threonine (Thr) | tBu (tert-Butyl ether) | TFA |
| Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | TFA |
| Tyrosine (Tyr) | tBu (tert-Butyl ether) | TFA |
TFA: Trifluoroacetic acid, typically in a cleavage cocktail with scavengers.[9][10]
Experimental Protocols for Manual Fmoc-SPPS
The following protocols describe a standard manual synthesis cycle. Reagent equivalents are based on the initial loading of the resin.
Step 1: Resin Preparation and Swelling
This initial step is crucial for ensuring that the reactive sites within the resin beads are fully accessible.
-
Objective: To swell the resin in a suitable solvent.
-
Materials:
-
Fmoc-amino acid pre-loaded resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Peptide synthesis reaction vessel with a frit.
-
-
Procedure:
-
Weigh the desired amount of resin (e.g., for a 0.1 mmol scale) and transfer it to the reaction vessel.[2]
-
Add enough DMF to completely cover the resin (approx. 10 mL per gram of resin).[11]
-
Allow the resin to swell for at least 30-60 minutes at room temperature, with occasional gentle agitation.[7]
-
Drain the DMF through the frit.
-
Step 2: Nα-Fmoc Group Deprotection
This step removes the temporary Fmoc protecting group to expose the N-terminal amine for the next coupling reaction.
-
Objective: To remove the Fmoc group from the N-terminal amino acid.
-
Materials:
-
Procedure:
-
Add the 20% piperidine solution to the swollen resin, ensuring it is fully submerged.
-
Agitate the mixture for 1-3 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[6]
-
(Optional) Perform a Kaiser (ninhydrin) test on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine.[6]
-
Step 3: Amino Acid Coupling
This step forms the peptide bond between the newly exposed N-terminal amine on the resin and the carboxyl group of the next incoming Fmoc-amino acid.
-
Objective: To couple the next Fmoc-amino acid to the growing peptide chain.
-
Materials:
-
Procedure:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.[12] Add the base (e.g., DIPEA, 6 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[7][12]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction time may need to be extended for sterically hindered amino acids or longer peptides.[2][12]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
(Optional) Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Step 4: Cleavage and Final Deprotection
This is the final step where the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.
-
Objective: To cleave the peptide from the resin and remove all side-chain protecting groups.
-
Materials:
-
Completed, fully protected peptide-resin (N-terminal Fmoc group should be removed first).[1][13]
-
Cleavage Cocktail: Typically a mixture of Trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .[14] Scavengers like TIS are critical to trap reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
-
-
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the final amino acid. Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[15]
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin in a sealed reaction vessel (approx. 10 mL per gram of starting resin).
-
Agitate the mixture at room temperature for 1.5-3 hours.[2][15] The resin may change color (e.g., deep yellow if Trt groups are present).[16]
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]
-
Centrifuge or filter to collect the peptide precipitate. Wash the precipitate with cold ether and dry under vacuum. The crude peptide is now ready for purification (typically by HPLC).
-
Visualizing the SPPS Workflow
The entire process of adding one amino acid in Fmoc-SPPS can be visualized as a cycle.
Caption: A typical workflow for one cycle of Fmoc-based SPPS.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. csbiochina.com [csbiochina.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. digital.csic.es [digital.csic.es]
- 15. rsc.org [rsc.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
The Pivotal Role of the Azide Group in Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide synthesis and drug development, the pursuit of molecules with enhanced properties and functionalities is paramount. Fmoc-L-Lys(N3-Aca-DIM)-OH has emerged as a critical building block, particularly in overcoming the challenge of synthesizing and purifying highly insoluble peptides. At the heart of its utility lies the azide (B81097) group (N₃), a small but powerful functional moiety that serves as a versatile chemical handle. This in-depth technical guide elucidates the central role of the azide group in this specialized amino acid derivative, providing a comprehensive overview of its application, supported by experimental insights and quantitative data.
Introduction: The "Helping Hand" Strategy for Insoluble Peptides
The synthesis of hydrophobic and aggregation-prone peptides is a significant bottleneck in chemical biology and drug discovery. The "helping hand" strategy has been developed to address this challenge by transiently introducing a solubilizing tag onto the peptide chain. This compound is a key reagent in a sophisticated application of this strategy. It is a modified lysine (B10760008) derivative where the epsilon-amino group is functionalized with a 6-azidohexanoyl (Aca) linker attached to a dimedone (DIM) group.
The molecule is designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The N-α-Fmoc group provides temporary protection during peptide chain elongation, while the side chain, bearing the crucial azide group, remains stable throughout the synthesis. The azide group's primary role is to serve as a reactive handle for the attachment of a solubilizing tag via bioorthogonal "click chemistry."
The Azide Group: A Gateway to Enhanced Solubility and Functionality
The azide group is a cornerstone of bioorthogonal chemistry, offering a unique combination of stability and selective reactivity. In this compound, its role is multifaceted:
-
Bioorthogonal Reactivity : The azide group is chemically inert to the conditions typically employed in Fmoc-based SPPS, including piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[1] This stability ensures that the azide handle remains intact and available for subsequent modification.
-
Enabler of Click Chemistry : The azide group's most significant function in this context is its participation in highly efficient and specific click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the covalent attachment of a variety of molecules, including solubilizing tags, fluorescent dyes, or drug molecules, with exceptional yields and under mild, aqueous conditions.
-
Site-Specific Modification : By incorporating this compound at a specific position within the peptide sequence, researchers can achieve precise, site-specific modification of the final peptide. This level of control is crucial for the rational design of peptide-based therapeutics and research tools.
The Aca-DIM Solubilizing Tag: A Removable Aid
The "Aca-DIM" portion of the molecule is a pre-installed solubilizing tag. "Aca" refers to a 6-aminohexanoic acid (a derivative of 6-aminocaproic acid) linker, which provides spacing and flexibility. "DIM" stands for dimedone (5,5-dimethylcyclohexane-1,3-dione), a bulky, somewhat hydrophobic moiety that can disrupt peptide aggregation. The entire Aca-DIM tag is attached to the lysine side chain via the azide group, which is part of the 6-azidohexanoyl linker.
The key feature of this tag is its cleavability. After the peptide has been synthesized, purified, and has served its purpose in a soluble form, the Aca-DIM tag can be removed to yield the native peptide. This removal is typically achieved by treatment with a 1M solution of hydrazine (B178648) or hydroxylamine.[4]
Quantitative Data
| Parameter | Description | Typical Values/Observations with "Helping Hand" Strategies |
| Solubility Enhancement | Increase in the concentration of a peptide that can be dissolved in a given solvent. | Can be several orders of magnitude, enabling purification of previously intractable peptides. |
| Click Reaction Efficiency | Yield of the reaction to attach a tag to the azide group. | Typically >95% for both CuAAC and SPAAC reactions.[3] |
| Tag Cleavage Efficiency | Yield of the reaction to remove the solubilizing tag. | Generally high (>90%), but can be sequence-dependent and require optimization. |
| Crude Peptide Purity | Purity of the peptide after synthesis and cleavage from the resin. | The use of solubilizing tags can lead to higher crude purity by minimizing aggregation during synthesis. |
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific peptide sequences and available instrumentation.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-SPPS protocols are compatible with this compound.[2]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% (v/v) piperidine in DMF
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Incorporate this compound: Use the same coupling procedure as for other amino acids.
-
Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.
Attachment of an Additional Moiety via Click Chemistry (Optional)
If an additional functional group (e.g., a fluorescent dye with an alkyne handle) is to be attached to the azide, the following protocol can be used.
Materials:
-
Azide-functionalized peptide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolve the azide-functionalized peptide in the chosen solvent system.
-
Add the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add sodium ascorbate (5 equivalents) followed by CuSO₄ (1 equivalent).
-
Stir the reaction at room temperature for 1-4 hours.
-
Purify the clicked peptide by HPLC.
Cleavage of the Aca-DIM Solubilizing Tag
Materials:
-
Peptide with the Aca-DIM tag
-
1 M Hydrazine or Hydroxylamine solution in a suitable buffer (e.g., aqueous buffer at neutral to slightly basic pH)
Procedure:
-
Dissolve the purified peptide containing the Aca-DIM tag in the cleavage buffer.
-
Stir the reaction at room temperature for 2-6 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Upon completion, purify the native peptide by HPLC to remove the cleaved tag and any remaining starting material.
Visualizing the Workflow
The following diagrams illustrate the key processes involving the azide group in the application of this compound.
Caption: Workflow for synthesizing a peptide using this compound.
Caption: Click chemistry modification of the azide-containing peptide.
Conclusion
The azide group in this compound is the linchpin of its functionality. It provides a stable, bioorthogonal handle that can be seamlessly integrated into peptides via standard synthesis protocols. This azide group empowers researchers to employ powerful click chemistry reactions for the site-specific attachment of solubilizing tags, thereby enabling the synthesis and purification of challenging peptides. The subsequent cleavage of the Aca-DIM tag, facilitated by the unique chemistry of the linker system, allows for the recovery of the native peptide. For scientists and professionals in drug development, this compound represents a sophisticated tool to expand the accessible chemical space of synthetic peptides, paving the way for novel therapeutics and a deeper understanding of biological processes.
References
An In-depth Technical Guide to Solubilizing Fusion Tags for Recombinant Protein Production
Disclaimer: Initial searches for a specific technology formally named the "DIM solubilizing tag" did not yield a distinct, commercially available, or widely published tool under that name in the public domain. The term "DIM" has appeared in specific contexts, such as a "dibromomaleimide (DIM) species" for chemical protein conjugation and "dimerization motifs" that are intrinsic parts of protein structures, but not as a standalone solubility-enhancing tag.[1][2][3] Therefore, this guide provides a comprehensive overview of the principles, data, and protocols for well-established solubilizing tags used in research and drug development, adhering to the requested technical format.
The production of soluble, correctly folded recombinant proteins is a cornerstone of biotechnology and pharmaceutical development. However, high-level expression in common hosts like Escherichia coli often leads to the formation of insoluble, misfolded aggregates known as inclusion bodies.[4] To overcome this challenge, scientists employ "solubilizing tags"—peptides or entire proteins that are genetically fused to the target protein of interest (POI) to enhance its solubility and improve functional yields.[4][5][6]
This guide details the core technology of solubilizing tags, presents quantitative data on their efficacy, outlines typical experimental protocols, and illustrates key workflows and mechanisms.
Core Concepts and Mechanisms of Action
Solubilizing tags function through several proposed mechanisms, largely dependent on the nature of the tag itself. They are typically fused to the N-terminus of the target protein to assist with co-translational folding.[5]
-
Large, Highly Soluble Protein Tags: Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are themselves highly soluble and stable proteins.[5][7] When fused to a passenger protein, they can act as a "chaperone," effectively shielding the hydrophobic surfaces of the nascent polypeptide chain from aggregation and allowing it to fold correctly.[4] MBP, in particular, is noted for its exceptional ability to promote the solubility of its fusion partners.
-
Intrinsically Disordered Protein (IDP) Tags: Some tags are derived from intrinsically disordered proteins. These tags lack a fixed tertiary structure and are highly dynamic. It is hypothesized that they increase the fusion protein's solubility by acting as an "entropic bristle," creating a zone of exclusion around the protein that prevents intermolecular aggregation.
-
Polyionic Peptide Tags: Short, highly charged peptide tags (either acidic/anionic or basic/cationic) can enhance solubility by increasing the net charge of the fusion protein. This leads to greater electrostatic repulsion between protein molecules, which discourages aggregation and promotes interaction with the solvent.[8]
Quantitative Data on Solubilizing Tag Performance
The effectiveness of a solubilizing tag is protein-dependent, and no single tag is universally superior. The choice of tag is often a matter of empirical testing. The following tables summarize representative data on the performance of common solubilizing tags.
| Tag | Size (kDa) | Target Protein Example | Expression System | Solubility Outcome | Reference/Notes |
| MBP (Maltose-Binding Protein) | ~42.5 | Various difficult-to-express proteins | E. coli | Often dramatically increases the soluble fraction compared to untagged or other tagged versions. | [8][9] Known as one of the most effective solubility enhancers. |
| GST (Glutathione-S-Transferase) | ~26 | Various | E. coli, Yeast, Insect, Mammalian cells | Generally improves solubility and yield. Can form dimers, which may be undesirable. | [5][7][10] Also serves as a widely used affinity tag for purification. |
| SUMO (Small Ubiquitin-like Modifier) | ~11.5 | Large, complex proteins | E. coli | Enhances both solubility and correct folding. | [7][9][11] A key advantage is the availability of specific SUMO proteases that allow for "scarless" cleavage, leaving no extra amino acids on the target protein.[7] |
| Trx (Thioredoxin) | ~12 | Various | E. coli | Thermally stable tag that can enhance solubility and promote disulfide bond formation in the E. coli cytoplasm. | [8][9][10] |
| NusA | ~55 | Various | E. coli | A large tag known to improve the solubility and expression of fusion partners. | [10][11] |
| Polyionic Peptides (e.g., Poly-Arg, Poly-Asp) | < 2 | Various | E. coli | Can significantly increase the soluble protein fraction without adding a large fusion partner. | [8] The effect is highly dependent on the pI of the target protein. |
Experimental Protocols and Methodologies
The following section outlines a generalized workflow for utilizing a solubilizing fusion tag for recombinant protein expression and purification.
-
Vector Selection: Choose a suitable expression vector that contains the coding sequence for the desired solubilizing tag (e.g., pMAL for MBP, pGEX for GST, pET-SUMO for SUMO). These vectors typically include a multiple cloning site (MCS) downstream of the tag sequence for insertion of the gene of interest.
-
Gene Amplification: Amplify the coding sequence of the protein of interest (POI) using PCR. Design primers to introduce appropriate restriction sites that are compatible with the MCS of the expression vector. Ensure the POI is cloned in-frame with the N-terminal solubilizing tag.
-
Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments and perform a ligation reaction using T4 DNA ligase to insert the POI gene into the vector.
-
Transformation: Transform the resulting ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Verification: Select transformed colonies and verify the correct insertion and sequence of the POI gene via colony PCR, restriction digest analysis, and Sanger sequencing.
-
Transformation: Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, use the starter culture to inoculate a larger volume of expression media.
-
Induction: Grow the large culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Post-Induction Growth: Lower the temperature to 18-25°C and continue shaking for 4-16 hours. Lower temperatures often slow down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors). Lyse the cells using sonication, a French press, or chemical lysis reagents.
-
Clarification: Centrifuge the lysate at high speed to pellet the insoluble fraction (including inclusion bodies and cell debris). The supernatant contains the soluble protein fraction. Analyze both soluble and insoluble fractions by SDS-PAGE to assess expression and solubility.
-
Affinity Chromatography: The solubilizing tag often doubles as an affinity tag. Load the clarified lysate onto an affinity chromatography column corresponding to the tag (e.g., Amylose resin for MBP, Glutathione-agarose for GST).
-
Wash and Elute: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the fusion protein using a buffer containing a competitive ligand (e.g., maltose (B56501) for MBP, reduced glutathione (B108866) for GST).
-
Tag Cleavage (Optional): If the tag needs to be removed, incubate the purified fusion protein with a site-specific protease (e.g., TEV protease, Thrombin, SUMO protease) according to the manufacturer's instructions. The cleavage reaction can often be performed during dialysis to simultaneously remove the elution agent.
-
Final Purification: After cleavage, pass the protein solution back over the initial affinity column. The cleaved tag will re-bind, while the untagged POI will flow through. An additional size-exclusion chromatography (gel filtration) step is often performed to separate the POI from the protease and any remaining uncleaved fusion protein, resulting in a highly pure sample.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes.
Caption: A typical workflow for producing a pure target protein.
Caption: How tags prevent aggregation vs. untagged proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycine Dimerization Motif in the N-terminal Transmembrane Domain of the High Density Lipoprotein Receptor SR-BI Required for Normal Receptor Oligomerization and Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moazed.hms.harvard.edu [moazed.hms.harvard.edu]
- 4. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 5. goldbio.com [goldbio.com]
- 6. Tagging for protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH for Advanced Peptide Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed for advanced applications in peptide synthesis and chemical biology. This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for researchers engaged in peptide chemistry, drug discovery, and the study of biological signaling pathways.
Introduction to this compound
This compound is a unique building block for Solid-Phase Peptide Synthesis (SPPS). It incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, an azide (B81097) (N3) functionality for bioorthogonal "click" chemistry, and a dimedone (DIM) caging group as part of a cleavable linker. This trifunctional design makes it a versatile tool for several advanced applications, most notably as a "helping hand" to improve the solubility and purification of difficult peptide sequences.
The azide group is stable under standard SPPS conditions, including piperidine (B6355638) treatment for Fmoc removal and trifluoroacetic acid (TFA) for final cleavage from the resin.[1][2][3][4] This stability allows for the seamless incorporation of the azide moiety into the peptide chain, which can then be used for post-synthetic modifications via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its close analog, Fmoc-L-Lys(N3)-OH, is crucial for their effective use in peptide synthesis. The data presented below has been compiled from various chemical suppliers.
| Property | This compound | Fmoc-L-Lys(N3)-OH |
| CAS Number | 2408993-39-3 | 159610-89-6 |
| Molecular Formula | C35H43N5O6 | C21H22N4O4 |
| Molecular Weight | 629.8 g/mol | 394.4 g/mol |
| Purity | >96% | ≥95% to >99.7% (depending on supplier) |
| Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP | Soluble in DMF, DMSO |
| Storage Conditions | Store at -20°C | 4°C to -20°C |
Core Applications in Peptide Research
The unique structure of this compound lends itself to several cutting-edge applications in peptide science.
The "Helping Hand" Strategy for Insoluble Peptides
A significant challenge in the chemical synthesis of large or hydrophobic peptides is their poor solubility, which can hinder purification and subsequent handling. This compound is specifically designed to address this issue through the "helping hand" strategy.[6] In this approach, a highly soluble tag (e.g., a poly-lysine or poly-arginine sequence) is attached to the azide group of the incorporated lysine (B10760008) derivative via click chemistry. This dramatically increases the overall solubility of the peptide, facilitating its purification by methods like reverse-phase high-performance liquid chromatography (RP-HPLC).
The dimedone-based linker is the key to the traceless nature of this approach. The solubilizing tag can be selectively cleaved off by treatment with a mild solution of 1M hydrazine (B178648) or hydroxylamine, restoring the native peptide sequence.[6]
Site-Specific Bioconjugation via Click Chemistry
The azide functionality serves as a versatile handle for a wide array of bioconjugation applications through click chemistry. This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of various molecular entities to the peptide.[5]
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies in biological systems.[7]
-
Drug Conjugation: Creation of peptide-drug conjugates for targeted drug delivery.[8]
-
PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.
-
Surface Immobilization: Attachment of peptides to solid supports for the development of biosensors and microarrays.
Probing Biological Signaling Pathways
Peptides are invaluable tools for dissecting complex cellular signaling pathways by mimicking or inhibiting protein-protein interactions.[9] By incorporating this compound, researchers can synthesize peptides that can be subsequently labeled with probes (e.g., fluorophores, biotin, or cross-linkers) to study their interactions within a signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and are often dysregulated in diseases like cancer.[10][11][12][13] A labeled peptide can be used to visualize its binding to a target protein, quantify binding affinities, or identify interaction partners.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in peptide research. These are generalized protocols and may require optimization for specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. The azide group is stable to the reagents commonly used in this process.[5]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU/DIPEA or DIC/Oxyma
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate this compound (3-4 equivalents relative to resin loading) with your chosen coupling reagents in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in solution.
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, water, or a mixture)
Protocol:
-
Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of CuSO4 (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents) in water.
-
Add the CuSO4/sodium ascorbate solution to the peptide/alkyne mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, the conjugated peptide can be purified by RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method, which is advantageous for biological applications where copper toxicity is a concern.[6]
Materials:
-
Azide-functionalized peptide
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent
Protocol:
-
Dissolve the azide-functionalized peptide in the chosen buffer or solvent.
-
Add the cyclooctyne-functionalized molecule (1.5-3 equivalents).
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne (B158145) and the concentrations of the reactants.
-
Monitor the reaction progress by LC-MS.
-
Purify the conjugated peptide by RP-HPLC or size-exclusion chromatography.
Conclusion
This compound is a powerful and versatile tool for modern peptide research. Its unique combination of an azide handle for click chemistry and a cleavable linker for the "helping hand" strategy enables the synthesis, purification, and functionalization of complex peptides that would otherwise be difficult to access. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this advanced building block in their pursuit of novel peptide-based therapeutics and to further unravel the complexities of biological signaling pathways.
References
- 1. Fmoc-Lys(N3)-OH [anaspec.com]
- 2. geno-chem.com [geno-chem.com]
- 3. Systematic discovery of linear binding motifs targeting an ancient protein interaction surface on MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
The "Helping Hand" Solubilizing Strategy: A Technical Guide
The "helping hand" strategy is a powerful chemical tool developed to address one of the most significant challenges in chemical protein synthesis (CPS): the poor solubility of peptide segments. This temporary solubilization approach involves the attachment of a highly soluble peptide sequence via a cleavable linker to an insoluble peptide of interest. This modification enhances the solubility of the target peptide, facilitating its purification and handling during synthesis, particularly in solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). Once the desired full-length protein is assembled, the "helping hand" and its solubilizing tag are removed, yielding the native protein. This guide provides an in-depth overview of the discovery, mechanisms, and applications of this strategy.
Core Principles and Discovery
The "helping hand" strategy was pioneered to overcome the bottleneck presented by insoluble and aggregation-prone peptides in CPS. The core idea is to transiently modify a peptide with a solubilizing group that can be removed under mild conditions without damaging the final protein product. The key components of this strategy are a traceless, cleavable linker and a solubilizing tag, often a short, charged peptide sequence.
The development of specific, heterobifunctional traceless linkers has been central to the success of this strategy. These linkers are designed to be stable throughout the synthesis and purification steps but can be selectively cleaved at the final stage. Key examples of such linkers include:
-
Fmoc-Ddae-OH : This linker is designed for attachment to the ε-amine of a lysine (B10760008) (Lys) residue. It is readily cleaved by mild aqueous hydrazine.[1][2][3][4]
-
Fmoc-Ddap-OH : A dimedone-based linker, also for lysine residues, which can be removed with hydroxylamine (B1172632) or hydrazine.[5]
-
Fmoc-Glu(AlHx)-OH : This linker enables the attachment of a solubilizing tag to a glutamic acid (Glu) residue and is cleaved using palladium-catalyzed transfer in aqueous conditions.[5][6]
Quantitative Data on the "Helping Hand" Strategy
The effectiveness of the "helping hand" strategy has been demonstrated in several challenging synthetic projects. The following table summarizes key quantitative data from the synthesis of chicken insulin, which highlights the impact of this approach on reaction yields.
| Reaction Step | Product | Yield (%) | Reference |
| Overall Synthesis | Chicken Insulin | 12.6 | [2] |
| Heterodimer Formation | Insulin A- and B-chain Dimer | 33.1 | [2] |
| Second Intermolecular Bridge Formation | Final Insulin Product | 42.7 | [2] |
Experimental Workflows and Protocols
The general workflow for implementing the "helping hand" strategy is a three-step process that is integrated into the standard chemical protein synthesis workflow.
General Experimental Workflow
The following diagram illustrates the overall logic of the "helping hand" solubilizing strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Principles of Click Chemistry with Azide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Click" Chemistry Philosophy
First described in 2001 by K. B. Sharpless, "click chemistry" is not a single reaction, but rather a chemical philosophy that emphasizes simplicity, efficiency, and reliability in chemical synthesis.[1][] It aims to mimic nature's ability to construct complex molecules by joining smaller, modular units.[1] A reaction is considered a "click" reaction if it meets a stringent set of criteria: it must be high-yielding, wide in scope, create only inoffensive byproducts, be stereospecific, and simple to perform under mild, often aqueous, conditions.[3][4]
At the heart of this concept is the use of highly energetic, yet stable, functional groups that react selectively and efficiently with a specific partner, forming a stable covalent linkage.[5] Among the most prominent and versatile of these functional groups is the organic azide (B81097). This guide provides a deep dive into the core principles of click chemistry reactions involving azide compounds, with a focus on their mechanisms, quantitative aspects, and practical applications in research and development.
The Azide: A Bioorthogonal Handle for Molecular Assembly
The azide group (-N₃) is an ideal functional group for click chemistry for several key reasons. It is virtually absent in naturally occurring biomolecules, making it a bioorthogonal "handle" that will not interfere with native biological processes.[6][7] Despite its high energy content, the azide is kinetically stable and generally unreactive towards the vast array of functional groups present in biological systems, only "clicking" with its specific reaction partner.[6] This unique combination of stability and specific reactivity is foundational to its widespread use.
The two premier classes of click reactions involving azides are the Huisgen 1,3-dipolar cycloadditions with alkynes. These are broadly categorized into the copper(I)-catalyzed and the strain-promoted variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The classic and most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While the thermal reaction between an azide and an alkyne was first described by Huisgen, it required high temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[3][8] The introduction of a copper(I) catalyst revolutionized the process, dramatically accelerating the reaction rate (by factors of 10⁷ to 10⁸) and yielding exclusively the 1,4-disubstituted triazole product under mild, aqueous conditions.[3][9]
Mechanism of Action
The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise pathway involving copper-acetylide intermediates.[8] The catalytic cycle, as illustrated below, involves the coordination of Cu(I) to the alkyne, which facilitates deprotonation to form a copper-acetylide complex. The azide then coordinates to this complex, leading to the formation of a six-membered metallacycle intermediate which then rearranges to form the stable triazole product, regenerating the Cu(I) catalyst.[8][9]
Quantitative Data
The efficiency of CuAAC reactions is high, often proceeding to completion with excellent yields. The reaction is robust and tolerates a wide pH range (4 to 12) and a variety of functional groups.[]
| Parameter | Typical Value/Condition | Reference(s) |
| Reaction Time | 1 - 4 hours (can be minutes with optimization) | [10] |
| Temperature | Room Temperature | [3] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, t-BuOH/H₂O mixtures | [3][4] |
| Yield | > 95% (often quantitative) | [7][11] |
| Reactant Concentration | Micromolar to molar range | [11] |
| Catalyst Loading | 1-5 mol% CuSO₄ with a reducing agent | [10] |
| Ligand to Copper Ratio | 5:1 (e.g., THPTA:CuSO₄) | [12] |
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a general method for conjugating an azide-modified biomolecule with an alkyne-containing partner.[10][11][12][13]
Materials:
-
Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).
-
Cu(I)-stabilizing ligand stock solution (e.g., THPTA, 50-100 mM in H₂O).[13]
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in H₂O, must be freshly prepared ).
-
Aminoguanidine (optional, to intercept deleterious ascorbate by-products).[11]
-
Degassing equipment (optional, for oxygen-sensitive reactions).
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing partner in the desired buffer. A slight molar excess (1.5-3x) of the smaller molecule is often used.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[13] Allow this mixture to stand for 1-2 minutes at room temperature. This pre-complexation helps maintain the copper in its active Cu(I) state and protects biomolecules.[13]
-
Reaction Initiation: Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix the components by pipetting or slow rotation. Avoid vigorous vortexing, which can denature proteins.[10]
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[10][13] Reaction progress can be monitored by techniques like LC-MS or fluorescence if a fluorogenic azide/alkyne is used.[10][12]
-
Purification: Once the reaction is complete, the labeled biomolecule can be purified from excess reagents and catalyst components using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application in living systems.[14] To overcome this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[][14] This reaction is a catalyst-free process that relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide.[14][15] The release of this strain provides the thermodynamic driving force for the reaction.[][17]
Mechanism of Action
SPAAC is a Huisgen 1,3-dipolar cycloaddition that proceeds through a concerted mechanism.[18] The high ring strain of the cyclooctyne distorts the alkyne bond, lowering the activation energy of the cycloaddition and allowing the reaction to proceed at physiological temperatures without a catalyst.[4][17] This makes SPAAC an ideal bioorthogonal reaction for labeling molecules in living cells and organisms.[14][]
Quantitative Data: Reactivity of Cyclooctynes
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. Significant research has focused on designing cyclooctynes with increased strain and optimized electronics to achieve faster reaction rates.[17] The reactivity is typically compared using second-order rate constants (k₂).
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.002 - 0.1 | [14][19] |
| Dibenzocyclooctyne | DIBO / DBCO | ~0.1 - 0.3 | [1] |
| Azidibenzocyclooctyne | DIBAC / ADIBO | ~0.3 - 0.9 | [19] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.7 | [4] |
| Difluorobenzocyclooctyne | DIFBO | Highly reactive, can trimerize spontaneously | [17] |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocol: General SPAAC Bioconjugation
This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne reagent (e.g., BCN-PEG4).[14]
Materials:
-
Purified, azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne reagent (e.g., BCN-PEG4-alkyne) stock solution (e.g., 10 mM in anhydrous DMSO).
-
Reaction vessel.
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, add the solution of the azide-modified protein.
-
Reagent Addition: Add the required volume of the cyclooctyne reagent stock solution to the protein solution. A 2- to 4-fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.[14] The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid protein denaturation.[14]
-
Mixing: Gently mix the reaction components by inversion or slow rotation.
-
Incubation: Incubate the reaction. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C.[14] For highly reactive cyclooctynes, incubation times as short as 2 hours at room temperature may be sufficient.[14]
-
Purification: After incubation, remove the excess, unreacted cyclooctyne reagent using a method suitable for the biomolecule, such as dialysis, size exclusion chromatography, or tangential flow filtration.
Logical Relationships and Applications
Both CuAAC and SPAAC are powerful tools for covalently linking molecules, but their suitability depends on the application. CuAAC is often faster and uses smaller, less sterically demanding tags, making it ideal for organic synthesis and the modification of robust materials. SPAAC's biocompatibility makes it the superior choice for applications involving living cells, organisms, or sensitive biomolecules.[14][15]
Applications in Drug Development and Research:
-
Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[20][21][22] It is also central to fragment-based drug discovery, where small, weakly binding fragments are "clicked" together to create potent inhibitors.[5][20]
-
Bioconjugation: This is a major application area. Antibodies, proteins, nucleic acids, and carbohydrates can be precisely modified with probes, drugs, or imaging agents.[6] This is critical for creating antibody-drug conjugates (ADCs) and targeted imaging agents.
-
Materials Science: The reliability of click reactions is used to functionalize surfaces, create novel polymer architectures, and assemble hydrogels for tissue engineering.[23]
-
Proteomics and Genomics: Azide or alkyne tags can be metabolically incorporated into proteins or nucleic acids, allowing for their subsequent labeling and identification via click chemistry.[6][24]
Conclusion
Click chemistry, particularly the azide-alkyne cycloaddition, has become an indispensable tool in modern chemical and biological sciences.[25] The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants offers researchers a versatile toolkit adaptable to a wide range of applications, from pure organic synthesis to complex in vivo experiments.[15] The principles of efficiency, selectivity, and biocompatibility that underpin these reactions continue to drive innovation, accelerating the development of new therapeutics, diagnostics, and advanced materials.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. csmres.co.uk [csmres.co.uk]
- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 23. ajgreenchem.com [ajgreenchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dovepress.com [dovepress.com]
An In-depth Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH and its Application in Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed for advanced applications in peptide synthesis and bioorthogonal chemistry. We will delve into its chemical structure, properties, and its pivotal role in overcoming challenges associated with peptide solubility and site-specific modification. This document will further explore the bioorthogonal reactions it enables, offering detailed experimental protocols and quantitative data to support its application in research and drug development.
Introduction to this compound
This compound is a custom-designed amino acid building block for use in Solid Phase Peptide Synthesis (SPPS). Its unique trifunctional structure incorporates:
-
An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine, which is standard for peptide synthesis and is readily cleaved by a secondary amine like piperidine (B6355638).
-
An azide (B81097) (N3) moiety , which serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions.
-
A cleavable Aca-DIM solubilizing tag on the ε-amine of the lysine (B10760008) side chain. This "helping hand" moiety enhances the solubility of growing peptide chains, a significant advantage when dealing with hydrophobic or aggregation-prone sequences.
The "Aca" component refers to aminocaproic acid , a six-carbon linker. The "DIM" component is a dimedone-based protecting group , which is responsible for the enhanced solubility and can be selectively cleaved under mild conditions.
Chemical Properties and Structure
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H43N5O6 |
| Molecular Weight | 629.8 g/mol |
| CAS Number | 2408993-39-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents used in SPPS (e.g., DMF, NMP) |
The "Helping Hand" Strategy: Enhancing Peptide Solubility
A major bottleneck in the chemical synthesis of long or hydrophobic peptides is their tendency to aggregate on the solid support, leading to incomplete reactions and low yields. The Aca-DIM tag on this compound addresses this issue by imparting increased solubility to the peptide chain during synthesis. This is crucial for the successful synthesis of difficult sequences, such as those found in membrane proteins or amyloidogenic peptides.
The dimedone-based linker is stable to the standard conditions of Fmoc-based SPPS, including piperidine for Fmoc deprotection and treatment with trifluoroacetic acid (TFA) for final cleavage from the resin.[1]
Cleavage of the Aca-DIM Solubilizing Tag
A key feature of the Aca-DIM tag is its selective removal after the peptide has been synthesized and purified. This is typically achieved by treatment with a solution of hydrazine (B178648) or hydroxylamine (B1172632).[1][2][3] This orthogonality allows for the selective deprotection of the lysine side chain, either before or after a bioorthogonal ligation, depending on the desired experimental workflow.
Experimental Protocol: Cleavage of the Aca-DIM Tag
-
Dissolve the Peptide: Dissolve the purified peptide containing the Lys(N3-Aca-DIM) residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Cleavage Solution: Prepare a 1 M solution of hydrazine or hydroxylamine in the same buffer.
-
Incubation: Add the cleavage solution to the peptide solution to a final concentration of 100-200 mM. Incubate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC or mass spectrometry to ensure complete removal of the DIM tag.
-
Purification: Once the reaction is complete, purify the deprotected peptide using standard chromatographic techniques (e.g., reverse-phase HPLC).
Bioorthogonal Reactions with this compound
The azide group on the lysine side chain enables the site-specific modification of peptides through bioorthogonal "click" chemistry. These reactions are highly efficient, selective, and biocompatible, making them ideal for a wide range of applications, including the synthesis of peptide-drug conjugates, fluorescently labeled probes, and hydrogels.
The two primary types of bioorthogonal reactions that can be employed are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of the azide with a terminal alkyne, forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The release of ring strain drives the reaction forward, making it suitable for applications in living systems where copper toxicity is a concern.[2][3]
Diagram 1: Bioorthogonal Ligation Workflow
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with long or hydrophobic sequences, is often hampered by poor solubility and on-resin aggregation. This can lead to inefficient coupling reactions, difficult purifications, and low overall yields. The "helping hand" strategy addresses this challenge by temporarily incorporating highly soluble moieties into the peptide sequence.
Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for this purpose. It combines three key features:
-
Fmoc-Protected α-amine: Allows for standard solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu strategy.
-
Azide (B81097) (N3) Functionality: The azide group, connected via an aminocaproic acid (Aca) linker, provides a versatile handle for subsequent bio-orthogonal conjugation via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Dimedone (DIM) Solubilizing Tag: The DIM group is a temporary, base-labile protecting group for the lysine (B10760008) side chain that significantly enhances the solubility of the growing peptide. It can be selectively removed on-resin under mild conditions that do not affect standard acid-labile side-chain protecting groups.
This document provides a detailed protocol for the incorporation of this compound into a peptide sequence, the selective removal of the DIM tag, and final peptide cleavage and deprotection.
Data Presentation
Quantitative data for the synthesis of complex peptides using analogous building blocks (e.g., Fmoc-Lys(ivDde)-OH) and for the deprotection of the solubilizing tag are summarized below. These values are representative and may vary based on peptide sequence, resin, and synthesis conditions.
Table 1: Representative Purity of Crude Peptides Synthesized Using a Lysine-Based "Helping Hand" Strategy
| Peptide Sequence Fragment | Synthesis Method | Crude Purity (%)[1] |
| Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | ~77% |
| Histone H2B / Ubiquitin Conjugate | Microwave-Enhanced SPPS | ~75% |
| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | ~71% |
Table 2: Efficiency of On-Resin DIM/Dde Group Cleavage with Hydrazine (B178648)
| Hydrazine Concentration | Reaction Time & Iterations | Cleavage Efficiency | Reference |
| 2% in DMF | 3 min x 3 | ~50% (Incomplete) | --INVALID-LINK--[2] |
| 2% in DMF | 5 min x 3 | ~50% (Incomplete) | --INVALID-LINK--[2] |
| 4% in DMF | 3 min x 3 | Near-Complete | --INVALID-LINK--[2] |
Note: Data presented is for the structurally similar ivDde group, which exhibits comparable reactivity to the DIM/Dde group.
Experimental Protocols
Materials
-
Resin: Rink Amide or other suitable resin for C-terminal amide peptides.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade.
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
This compound.
-
Deprotection Agent: 20% (v/v) piperidine (B6355638) in DMF.
-
Coupling Agents: HBTU/HOBt or HATU with N,N-Diisopropylethylamine (DIPEA).
-
DIM Cleavage Solution: 2-4% (v/v) hydrazine monohydrate in DMF.
-
Final Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold).
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol describes the steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt or HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered amino acids, including this compound, a longer coupling time (up to 4 hours) or a double coupling may be necessary.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Return to Step 2 for the next amino acid coupling.
Protocol 2: On-Resin Cleavage of the DIM Solubilizing Tag
This procedure is performed after the full peptide sequence has been assembled but before cleavage from the resin.
-
Resin Preparation: After the final coupling step, wash the peptide-resin with DMF. Ensure the N-terminal Fmoc group is left on to prevent side reactions during DIM cleavage.
-
Hydrazine Treatment:
-
Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF. A 4% solution is recommended for higher efficiency.[2]
-
Add the hydrazine solution to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 3-5 minutes.[3]
-
Drain the solution.
-
Repeat the hydrazine treatment two more times for a total of three treatments.[3]
-
-
Monitoring (Optional): The cleavage can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole adduct byproduct.[4]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct. The peptide, now lacking the DIM tag but retaining the azide functionality, is ready for N-terminal deprotection and final cleavage.
Protocol 3: Final Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 1, Step 2.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and finally Methanol. Dry the peptide-resin thoroughly under vacuum.
-
Cleavage from Resin:
-
Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the final product by mass spectrometry.
-
Visualizations
Workflow for SPPS with "Helping Hand" Strategy
Caption: Workflow for Solid-Phase Peptide Synthesis using the DIM "Helping Hand" Strategy.
Logical Relationship of Components
Caption: Component relationships of the modified amino acid and corresponding reagents.
References
Application Notes and Protocols for Click Chemistry Utilizing Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in click chemistry, a powerful tool for peptide modification and drug development. This reagent is particularly valuable for the "helping hand" strategy in Solid Phase Peptide Synthesis (SPPS), which facilitates the synthesis and purification of otherwise insoluble peptides.
This compound is an amino acid derivative containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard peptide synthesis, an azide (B81097) (-N3) group for click chemistry, and a dimethoxytrityl (DIM) related moiety linked via an aminohexanoic acid (Aca) spacer. This DIM group acts as a temporary solubilizing tag, which can be removed after successful synthesis and modification. This reagent is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Core Applications
-
"Helping Hand" Strategy for Insoluble Peptides: The primary application is to improve the solubility of hydrophobic peptides during SPPS, purification, and subsequent modifications.
-
Site-Specific Peptide Conjugation: The azide functionality allows for the precise attachment of a wide range of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), cytotoxic drugs, and targeting ligands.
-
Development of Peptide-Drug Conjugates (PDCs): This reagent is a key building block for the synthesis of complex and targeted therapeutic peptides.
Quantitative Data Summary
The efficiency of click chemistry reactions is influenced by several factors, including the nature of the reactants, catalyst, solvent, and temperature. The following tables provide representative data for on-resin and solution-phase click reactions.
Table 1: Representative On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Alkyne Partner | Copper Source | Ligand | Solvent | Reaction Time (h) | Yield (%) |
| Propargylglycine-Peptide | CuI | DIPEA | DMF | 12-18 | 75-90 |
| 4-Pentynoyl-Peptide | CuSO₄/Sodium Ascorbate | TBTA | DMF/H₂O | 8-12 | 80-95 |
| Phenylacetylene | CuBr | 2,6-Lutidine | DMSO | 16-24 | 70-85 |
Table 2: Representative Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data
| Strained Alkyne Partner | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dibenzocyclooctyne (DBCO)-PEG | PBS/DMSO | 25 | 1-4 | >95 |
| Bicyclononyne (BCN)-Fluorophore | Acetonitrile/H₂O | 37 | 2-6 | >90 |
| Azacyclooctyne-Drug | DMF | 25 | 1-3 | >95 |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating the modified lysine (B10760008) residue into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform standard Fmoc deprotection of the resin or the growing peptide chain using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (1.5-3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Proceed with the coupling of the next Fmoc-amino acid in the sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide on the solid support.
Materials:
-
Peptide-resin containing the Lys(N3-Aca-DIM) residue
-
Alkyne-functionalized molecule of interest (e.g., a fluorescent dye, PEG, or drug molecule)
-
Copper(I) source (e.g., CuI, or CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper ligand (e.g., TBTA, THPTA)
-
Base (e.g., DIPEA, 2,6-lutidine)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
Swell the peptide-resin in the chosen reaction solvent.
-
Add the alkyne-functionalized molecule (1.5-5 equivalents) to the resin.
-
In a separate vial, prepare the catalyst solution by mixing the copper source and the ligand.
-
Add the catalyst solution to the resin slurry, followed by the base.
-
Allow the reaction to proceed at room temperature for 8-24 hours, with gentle agitation.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and copper.
Protocol 3: Cleavage of the Peptide from the Resin and Removal of Protecting Groups
This protocol details the final cleavage and deprotection of the modified peptide.
Materials:
-
Peptide-resin conjugate
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification of the Click-Modified Peptide
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Solvents: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions containing the desired product.
-
Confirm the identity and purity of the fractions by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide conjugate.
Protocol 5: Cleavage of the DIM Solubilizing Tag
This final step removes the "helping hand" tag to yield the native peptide conjugate.
Materials:
-
Purified peptide conjugate containing the DIM tag
-
Cleavage solution (e.g., 1 M hydrazine (B178648) or hydroxylamine (B1172632) in a suitable buffer)
Procedure:
-
Dissolve the purified peptide conjugate in the cleavage solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the cleavage by HPLC and mass spectrometry.
-
Once the cleavage is complete, purify the final peptide conjugate by RP-HPLC as described in Protocol 4.
Visualizations
Caption: Workflow for peptide modification using this compound.
Caption: Comparison of CuAAC and SPAAC pathways for peptide conjugation.
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Lys(N3-Aca-DIM)-OH
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS) and subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reagent incorporates a protected lysine (B10760008) backbone, an azido-functionalized aminocaproic acid (Aca) linker, and a Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) fluorescent dye, abbreviated here as DIM.
The presence of the azide (B81097) group allows for the covalent attachment of alkyne-containing molecules, such as reporter tags, imaging agents, or cytotoxic payloads, to peptides with high efficiency and specificity under mild conditions. The Fmoc protecting group is suitable for standard SPPS protocols, and the Dansyl group provides inherent fluorescence, enabling straightforward tracking and quantification of the labeled peptide.
These notes provide a detailed protocol for the incorporation of this compound into a peptide sequence and its subsequent on-resin cycloaddition with an alkyne-containing molecule.
Key Applications
-
Fluorescent Labeling of Peptides: The inherent Dansyl fluorophore allows for direct visualization and quantification of peptides in various assays.
-
Peptide-Drug Conjugates (PDCs): Facile conjugation of alkyne-modified small molecule drugs to peptides for targeted delivery.
-
Development of Activity-Based Probes: Attachment of probes to study enzyme activity and target engagement.
-
Biomaterial Functionalization: Immobilization of peptides onto alkyne-modified surfaces.
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Alkyne-containing molecule (e.g., Alkyne-PEG-Biotin, an alkyne-modified drug)
-
CuAAC Catalysis System:
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Reducing agent (for Cu(II) sources): Sodium ascorbate (B8700270) (NaAsc)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Bathophenanthroline disulfonate (BPS)
-
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)
Workflow for Peptide Synthesis and On-Resin CuAAC
Below is a diagram outlining the overall experimental workflow from solid-phase peptide synthesis to the final, purified, click-modified peptide.
Caption: Workflow for SPPS incorporation and on-resin CuAAC modification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (e.g., 0.5 mmol/g loading) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat once for 5 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Perform standard coupling cycles for the preceding amino acids in your sequence. For each coupling, use 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Incorporation of this compound:
-
Prepare the activation solution: Dissolve 2 equivalents of this compound, 1.9 equivalents of HATU, and 3 equivalents of 2,4,6-Collidine in DMF.
-
Add the solution to the deprotected resin and agitate for 4-6 hours at room temperature. The larger size of this amino acid derivative may require a longer coupling time.
-
Monitor the reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), drain the solution and repeat the coupling step.
-
-
Final Deprotection: Once the full peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin-bound peptide extensively with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the cycloaddition reaction on the solid support.
-
Resin Swelling: Swell the peptide-resin (from Protocol 3.3) in a DMF/H₂O (4:1) mixture for 30 minutes.
-
Prepare Reagent Stocks:
-
Alkyne Solution: 1 M solution of the alkyne-containing molecule in DMSO.
-
CuSO₄ Solution: 0.5 M solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: 1 M solution of sodium ascorbate in deionized water (prepare fresh).
-
TBTA Solution: 100 mM solution of TBTA in DMSO.
-
-
Reaction Setup:
-
To the swollen resin, add the reaction solvent (DMF/H₂O, 4:1).
-
Add the alkyne-containing molecule (5-10 equivalents relative to resin loading).
-
Add the TBTA solution (0.5 equivalents).
-
Add the CuSO₄ solution (0.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.5 equivalents).
-
-
Reaction: Agitate the reaction mixture at room temperature for 12-16 hours, protected from light.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (5x), H₂O (3x), a 0.5% (w/v) solution of sodium diethyldithiocarbamate (B1195824) in DMF to chelate and remove copper (3x for 20 min each), DMF (5x), and finally DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Cleavage, Purification, and Analysis
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Add 2 mL of the cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Re-dissolve it in a suitable solvent (e.g., 50% Acetonitrile/H₂O) and purify using preparative RP-HPLC with an appropriate gradient.
-
Analysis: Confirm the identity and purity of the final product by LC-MS analysis. The Dansyl group allows for fluorescence detection (Excitation: ~335 nm, Emission: ~520 nm).
Quantitative Data Summary
The following table presents typical results for the on-resin CuAAC reaction. Yields and purity are highly dependent on the peptide sequence and the specific alkyne used.
| Parameter | Typical Value | Method of Analysis |
| CuAAC Conversion Rate | >95% | LC-MS of crude peptide |
| Final Purity (Post-HPLC) | >98% | Analytical RP-HPLC |
| Overall Yield | 20-40% | Based on initial resin loading |
| Expected Mass Shift | + Mass of Alkyne Moiety | ESI-MS |
Signaling Pathway Example: Labeling a Kinase Substrate Peptide
This compound can be used to synthesize a fluorescently labeled peptide substrate for a kinase assay. The diagram below illustrates the logical relationship in such an experiment.
Caption: Logic diagram for a kinase assay using a fluorescently labeled peptide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low CuAAC Conversion | Inactive catalyst (oxidized Cu(I)); Insufficient reagents; Steric hindrance. | Use freshly prepared sodium ascorbate; Increase equivalents of alkyne and catalyst; Extend reaction time or heat gently (e.g., to 40°C). |
| Peptide Aggregation | Hydrophobic peptide sequence. | Perform reaction in a solvent system with higher chaotropic properties, such as NMP or DMSO. |
| Fluorescence Quenching | Proximity to certain amino acids (e.g., Trp); Aggregation. | Ensure proper purification; Analyze in a denaturing buffer if aggregation is suspected. |
| Incomplete Coupling of this compound | Steric bulk of the amino acid derivative. | Use a stronger coupling agent (e.g., HATU); Increase coupling time to 4-6 hours; Double couple if necessary. |
This document is intended as a guide. Protocols may require optimization for specific peptide sequences and alkyne substrates.
Application Notes and Protocols for SPAAC Reaction with Fmoc-L-Lys(N3-Aca-DIM)-OH and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1][2][3] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[4][5][6] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][7][8] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the rapid and specific formation of a stable triazole linkage.[2][9]
The bioorthogonality of the SPAAC reaction means it does not interfere with native biochemical processes, making it an ideal tool for in vivo imaging, live-cell labeling, targeted drug delivery, and the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[1][5][6][7] Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a reactive azide (B81097) group into a peptide sequence.[10][11][12] This allows for the precise, site-specific conjugation of the peptide with a DBCO-labeled molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for SPAAC reactions involving DBCO reagents. While specific kinetic data for the this compound and DBCO reaction is not extensively published, the data presented is representative of typical DBCO-azide conjugations.
Table 1: General Reaction Parameters for DBCO-Azide SPAAC
| Parameter | Recommended Value/Range | Notes |
| Stoichiometry (DBCO:Azide) | 1.5 to 4-fold molar excess of the less critical component | To ensure complete consumption of the limiting reagent. For peptide conjugations, typically the DBCO-linker is in excess.[1] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize potential side reactions or degradation of sensitive biomolecules.[2] |
| Reaction Time | 2 to 18 hours | Reaction time is dependent on concentration, temperature, and the specific reactants. Overnight incubation at 4°C is common for ensuring high yields.[2][4] |
| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. Buffers such as PBS are commonly used.[4] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. Organic co-solvents like DMSO (up to 20%) can be used to dissolve hydrophobic reagents.[4][6] |
Table 2: Spectroscopic Properties for Reaction Monitoring
| Molecule | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |
| DBCO | ~310 nm | ~12,000 M⁻¹cm⁻¹ |
Monitoring the decrease in DBCO absorbance at 310 nm can be used to follow the progress of the reaction.[4][6]
Experimental Protocols
Two primary protocols are provided: one for the SPAAC reaction with a purified azide-containing peptide in solution, and another for the on-resin conjugation during solid-phase peptide synthesis (SPPS).
Protocol 1: SPAAC Reaction in Solution
This protocol describes the conjugation of a purified peptide containing the this compound residue to a DBCO-functionalized molecule in a solution phase.
Materials:
-
Azide-functionalized peptide (synthesized with this compound)
-
DBCO-containing molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Co-solvent (if needed): Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column[13][14]
-
Analytical Equipment: LC-MS and/or MALDI-TOF MS
Procedure:
-
Peptide Preparation:
-
Reagent Preparation:
-
Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-containing molecule in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the dissolved azide-peptide.
-
Add a 2 to 4-fold molar excess of the DBCO-reagent stock solution to the peptide solution.[2][4] Ensure the final concentration of DMSO is below 20% to maintain peptide solubility and integrity.
-
Gently mix the reaction mixture by vortexing or pipetting.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2]
-
-
Purification of the Conjugate:
-
Analysis and Storage:
-
Analyze the collected fractions by LC-MS or MALDI-TOF MS to confirm the identity and purity of the final conjugate.
-
Pool the pure fractions and lyophilize.
-
Store the lyophilized conjugate at -20°C or -80°C.
-
Protocol 2: On-Resin SPAAC Reaction
This protocol is for conjugating a DBCO-molecule to a peptide while it is still attached to the solid-phase synthesis resin. This can simplify purification by allowing excess reagents to be washed away.
Materials:
-
Peptide-resin with an incorporated azide group from this compound (with side-chain protecting groups still on)
-
DBCO-containing molecule
-
Swelling and Wash Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Reaction Solvent: DMF or a mixture of DMF/DCM
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Purification and Analytical Equipment as in Protocol 1
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate this compound at the desired position.
-
After the final amino acid coupling, remove the N-terminal Fmoc group.
-
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.
-
-
On-Resin SPAAC Reaction:
-
Dissolve a 5 to 10-fold molar excess of the DBCO-containing molecule in DMF.
-
Add the DBCO solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-18 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (B129727) (3x) to remove all excess DBCO reagent and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Precipitate the crude peptide conjugate in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis:
-
Purify the crude conjugate by RP-HPLC.
-
Analyze the purified conjugate by LC-MS or MALDI-TOF MS to confirm its identity and purity.
-
Lyophilize the pure fractions and store at -20°C or -80°C.
-
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Solution-Phase SPAAC Workflow.
Caption: On-Resin SPAAC Workflow.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. lifetein.com [lifetein.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. N3-L-Lys(Fmoc)-OH synthesis - chemicalbook [chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. precisepeg.com [precisepeg.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. bachem.com [bachem.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
Revolutionizing Protein Labeling: Fmoc-L-Lys(N3-Aca-DIM)-OH for Advanced Research and Drug Development
For Immediate Release
In the intricate world of proteomics and drug discovery, the ability to precisely label and track proteins is paramount. The introduction of Fmoc-L-Lys(N3-Aca-DIM)-OH, a novel amino acid derivative, offers researchers a powerful tool for site-specific protein modification. This innovative compound integrates the efficiency of click chemistry with the robustness of solid-phase peptide synthesis (SPPS), enabling the development of sophisticated bioconjugates and facilitating the study of complex biological processes. This document provides detailed application notes and protocols for the effective use of this compound in protein labeling, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a lysine (B10760008) derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into standard SPPS workflows. Its side chain is modified with an azido (B1232118) (N3) group via an amino-caproic acid (Aca) spacer and a dimedone (DIM) linker. The azide (B81097) group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
A key application of this reagent is the "helping hand" strategy for the purification of highly insoluble peptides.[4] By attaching a solubilizing tag to the azide group via click chemistry, the handling and purification of challenging peptide sequences can be significantly improved. The dimedone-based linker is cleavable under mild conditions, allowing for the subsequent removal of the solubilizing tag to yield the native peptide.[4]
Key Applications
-
Site-Specific Protein Labeling: Introduction of a unique azide handle at a defined position within a protein's sequence for subsequent modification.[2]
-
Bioconjugation: Covalent attachment of a wide range of molecules, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for various applications in research and therapeutics.[5]
-
"Helping Hand" Solubilization: Temporary attachment of solubilizing moieties to improve the synthesis and purification of hydrophobic or aggregation-prone peptides.[4][6]
-
Drug Development: Construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[7]
-
Proteomics: Labeling and enrichment of specific proteins from complex biological mixtures for identification and quantification.
Quantitative Data Summary
While specific quantitative data for the labeling efficiency of this compound is not extensively published, the efficiency of click chemistry reactions is generally very high, often approaching 100% conversion under optimized conditions.[7] The following table summarizes typical performance characteristics for click chemistry-based labeling.
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | > 95% | Highly dependent on reaction conditions, stoichiometry of reagents, and the accessibility of the azide group. |
| Reaction Time (CuAAC) | 1 - 4 hours | Can be accelerated with the use of copper ligands. |
| Reaction Time (SPAAC) | 1 - 24 hours | Dependent on the strain of the cyclooctyne (B158145) used. |
| Stoichiometry (Label:Protein) | 1:1 to 10:1 | An excess of the labeling reagent is typically used to drive the reaction to completion. |
| Impact on Protein Function | Minimal to None | The bioorthogonal nature of the reaction and the small size of the resulting triazole linker are designed to minimize perturbation of protein structure and function. However, this should be empirically validated for each specific protein and application. |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis techniques.
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes, then drain. Repeat with a second 15-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a blue color.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling. If the test is positive, repeat the coupling step.
-
Continue Peptide Synthesis: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform the final Fmoc deprotection and cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify by reverse-phase HPLC.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin labeling of a peptide containing the Lys(N3-Aca-DIM) residue with an alkyne-functionalized molecule.
Materials:
-
Peptide-resin containing the Lys(N3-Aca-DIM) residue
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
Base: 2,6-Lutidine or DIPEA
-
Solvent: Degassed DMSO or a mixture of DMF and water
-
Washing solvents: DMF, DCM, Isopropanol/DMSO mixture
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 10 minutes, then drain.[1]
-
Reagent Preparation:
-
Prepare a solution of the alkyne-functionalized molecule (5-10 equivalents relative to resin loading) in degassed DMSO.
-
In a separate vial, dissolve CuBr (1 equivalent) in degassed DMSO. If using CuSO₄, prepare a stock solution and a separate stock solution of sodium ascorbate (B8700270).
-
-
Reaction Setup:
-
Add the solution of the alkyne-functionalized molecule to the resin.
-
Add the CuBr solution (or the CuSO₄ and sodium ascorbate solutions) to the resin.
-
Add 2,6-lutidine or DIPEA (10 equivalents).[1]
-
-
Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with an Isopropanol/DMSO mixture (3 times), DMF (3 times), and DCM (3 times).[1]
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in Protocol 1.
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Example of a signaling pathway studied with a labeled protein.
Conclusion
This compound represents a significant advancement in the field of protein labeling and bioconjugation. Its compatibility with standard Fmoc-SPPS and the versatility of click chemistry provide a robust platform for the synthesis of custom-labeled peptides and proteins. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the full potential of this innovative reagent in their scientific endeavors, from fundamental biological research to the development of next-generation therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-Lys(N3-Aca-DIM)-OH for Synthesizing Peptide-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of Peptide-Drug Conjugates (PDCs) is a sophisticated process requiring precise control over the conjugation of a cytotoxic payload to a target-specific peptide. The use of pre-functionalized amino acid building blocks significantly streamlines this process, ensuring site-specific conjugation and a homogenous final product. This document details the application of Fmoc-L-Lys(N3-Aca-DIM)-OH , a custom building block designed for the efficient solid-phase peptide synthesis (SPPS) of PDCs.
This building block comprises several key components:
-
Fmoc-L-Lys-OH: An L-lysine amino acid where the alpha-amino group is protected by a base-labile Fmoc group, making it suitable for standard SPPS.
-
Side-Chain Modification: The epsilon-amino group of lysine (B10760008) is modified with a linker-payload system.
-
Aca (6-aminocaproic acid): A flexible linker that spatially separates the payload from the peptide backbone, which can help reduce steric hindrance and maintain the peptide's binding affinity.
-
N3 (Azide): An azide (B81097) group incorporated into the linker. This functional group is a versatile chemical handle for "click chemistry," such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for further modifications if desired.
-
DIM (Payload): Represents a placeholder for a drug or imaging moiety. For the purpose of these notes, we will consider it a potent cytotoxic agent.
The integration of the linker and payload into the amino acid building block prior to synthesis offers a significant advantage by reducing the number of post-synthetic modification steps, which often lead to lower yields and product heterogeneity.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and characterization of PDCs using a pre-functionalized building block like this compound. Data is representative and may vary based on the specific peptide sequence and payload.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance
| Parameter | Typical Value | Method |
| Coupling Efficiency of this compound | > 98% | Kaiser Test or TNBS Test |
| Overall Crude Peptide Purity | 70-85% | RP-HPLC (220 nm) |
| Final PDC Purity (Post-Purification) | > 95% | RP-HPLC (220 nm) |
| Overall Synthesis Yield (Based on initial resin loading) | 15-30% | Gravimetric Analysis |
Table 2: Physicochemical Characterization
| Parameter | Typical Value | Method |
| Observed Molecular Weight | Expected MW ± 1 Da | ESI-MS or MALDI-TOF |
| Solubility | Sequence Dependent | Lyophilized powder in DMSO or aqueous buffers |
| Aggregation Propensity | Low to Moderate | Dynamic Light Scattering (DLS) |
| Stability in Human Serum (t½) | > 24 hours | LC-MS analysis over time |
Table 3: In Vitro Biological Activity
| Parameter | Typical Value | Cell Line |
| IC50 (Half-maximal inhibitory concentration) | 1-100 nM | Target Receptor-Positive Cancer Cell Line |
| IC50 (Control Cell Line) | > 1000 nM | Target Receptor-Negative Cancer Cell Line |
| Mechanism of Action | Apoptosis Induction | Caspase-3/7 Assay, Annexin V Staining |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PDC
This protocol describes the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU/HCTU, N,N-Diisopropylethylamine (DIPEA) in DMF
-
Washing solvents: DMF, DCM, Isopropanol
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the standard Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as described in step 2.
-
-
Incorporation of this compound:
-
For the coupling of the drug-conjugated lysine, use a reduced equivalency to conserve the material. Pre-activate this compound (1.5 equivalents) with HBTU (1.45 equivalents) and DIPEA (3 equivalents) in DMF.
-
To improve solubility, DMF can be supplemented with a small amount of DMSO.
-
Allow the coupling reaction to proceed for 4-6 hours or overnight to ensure maximum efficiency.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amines present), repeat the coupling step.
-
-
Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times) and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Purification
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Methodology:
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate at room temperature for 3-4 hours.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether (40 mL).
-
Incubate at -20°C for 30 minutes.
-
-
Isolation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether.
-
Wash the pellet twice with cold ether, centrifuging each time.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with sonication if necessary.
-
Purify the peptide using RP-HPLC on a semi-preparative C18 column.
-
Use a linear gradient of Solvent B (e.g., 5% to 65% over 40 minutes).
-
Collect fractions corresponding to the major product peak.
-
-
Characterization and Lyophilization:
-
Confirm the identity of the purified fractions by ESI-MS.
-
Pool the pure fractions and freeze-dry to obtain the final PDC as a white, fluffy powder.
-
Visualizations
Caption: Workflow for PDC synthesis using a pre-functionalized amino acid.
Caption: Logical relationship of components in the final PDC.
Caption: Signaling pathway for a PDC with a microtubule inhibitor payload.
Application Notes and Protocols for Fluorescent Labeling of Peptides with Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in modern biological and pharmaceutical research, enabling the visualization and quantification of peptides in various assays. This document provides detailed application notes and protocols for the fluorescent labeling of peptides using Fmoc-L-Lys(N3-Aca-DIM)-OH. This reagent combines the advantages of solid-phase peptide synthesis (SPPS) with the high efficiency and specificity of click chemistry for the site-specific incorporation of a DIM (dansyl-like) fluorophore.
The DIM fluorophore, a derivative of dansyl, offers favorable photophysical properties for a range of applications, including fluorescence resonance energy transfer (FRET) assays, cellular imaging, and binding studies. The use of this compound allows for the precise placement of the fluorescent label within the peptide sequence via an azide-functionalized lysine (B10760008) derivative. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-modified DIM fluorophore provides a stable and robustly labeled peptide.
These application notes will guide researchers through the entire workflow, from peptide synthesis and on-resin labeling to purification and characterization of the final fluorescently labeled peptide.
Data Presentation
Table 1: Photophysical Properties of a Representative DIM (Dansyl)-Labeled Amino Acid
| Property | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 4,300 cm⁻¹M⁻¹ | Dioxane | [1] |
| Fluorescence Quantum Yield (Φ) | 0.66 | Dioxane | [1] |
| 0.07 | Water | [1] | |
| Excitation Maximum (λex) | ~330-350 nm | Varies with solvent | [2][3] |
| Emission Maximum (λem) | ~520-560 nm | Varies with solvent | [2][3] |
Table 2: Recommended Reagents for Solid-Phase Peptide Synthesis (SPPS) and Labeling
| Step | Reagent | Purpose |
| Resin Swelling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Prepares the solid support for synthesis. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the Fmoc protecting group from the N-terminus. |
| Amino Acid Coupling | Fmoc-amino acid, HBTU/HATU, DIPEA | Forms the peptide bond. |
| Labeling Precursor Incorporation | This compound | Introduces the azide (B81097) handle for click chemistry. |
| On-Resin Click Reaction (CuAAC) | Alkyne-DIM, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA) | Covalently attaches the DIM fluorophore. |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O) | Releases the labeled peptide from the resin and removes side-chain protecting groups. |
| Purification | Acetonitrile (B52724), Water, 0.1% TFA | Purifies the labeled peptide via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptide
This protocol outlines the manual synthesis of a peptide containing the this compound residue using a standard Fmoc/tBu strategy on a rink amide resin.
1. Resin Swelling:
- Place the desired amount of rink amide resin in a reaction vessel.
- Add DCM to swell the resin for 30 minutes.
- Wash the resin three times with DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Wash the resin five times with DMF.
3. Amino Acid Coupling:
- In a separate tube, dissolve 3 equivalents of the desired Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
- Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Wash the resin three times with DMF.
- Repeat steps 2 and 3 for each amino acid in the sequence.
4. Incorporation of this compound:
- Follow the standard amino acid coupling protocol (Step 3) using this compound as the amino acid to be incorporated at the desired position.
5. Final Fmoc Deprotection:
- After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
- Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction to label the azide-modified peptide with an alkyne-functionalized DIM fluorophore.
1. Reagent Preparation:
- Prepare a solution of 5 equivalents of alkyne-DIM in DMF.
- Prepare a stock solution of 0.5 M Sodium Ascorbate in water.
- Prepare a stock solution of 0.1 M Copper(II) Sulfate (CuSO₄) in water.
- Prepare a stock solution of 0.1 M Tris(benzyltriazolylmethyl)amine (TBTA) in DMF.
2. On-Resin Click Reaction:
- Swell the azide-functionalized peptide-resin in DMF for 30 minutes.
- To the resin, add the alkyne-DIM solution.
- Add 10 equivalents of the Sodium Ascorbate solution.
- Add 1 equivalent of the CuSO₄ solution.
- Add 1 equivalent of the TBTA solution.
- Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.
- Wash the resin extensively with DMF, water, DMF, and finally DCM.
- Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the release of the labeled peptide from the solid support and its subsequent purification.
1. Cleavage and Deprotection:
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
2. Precipitation and Isolation:
- Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet twice with cold diethyl ether.
- Dry the crude peptide pellet under vacuum.
3. Purification by RP-HPLC:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Purify the peptide using a preparative reverse-phase C18 column on an HPLC system.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the elution profile at a wavelength suitable for the DIM fluorophore (e.g., 340 nm) and the peptide backbone (220 nm).
- Collect fractions containing the desired labeled peptide.
4. Characterization:
- Confirm the purity and identity of the labeled peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- The expected mass will be the mass of the peptide plus the mass of the DIM-alkyne minus the mass of the alkyne and azide functional groups.
- Further structural characterization can be performed using NMR spectroscopy if required.
Visualizations
Figure 1: Overall experimental workflow for the synthesis and labeling of a peptide with this compound.
Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Figure 3: Schematic of the on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Protocol for the Selective Removal of Amine-Protecting Groups Using Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed protocols for the selective removal of the 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}phenyl (Dmab), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting groups from peptides using hydrazine (B178648). These protecting groups are instrumental in advanced peptide synthesis, enabling the production of complex peptides such as cyclic, branched, and modified peptides. Their stability to standard acid- and base-labile deprotection conditions allows for an orthogonal protection strategy in solid-phase peptide synthesis (SPPS).
The removal of these protecting groups with hydrazine is a mild and efficient method. The reaction can be performed on peptides attached to a solid support (on-resin) or in solution (solution-phase). The progress of the deprotection can often be monitored spectrophotometrically by detecting the release of a chromophoric indazole by-product at 290 nm.[1]
It is important to note that while the term "DIM tag" was used in the query, it is likely a typographical error, and the user is interested in the deprotection of Dmab, Dde, or ivDde groups, for which hydrazine is the standard cleavage reagent. The deprotection of these groups is a synthetic chemistry technique and is not typically a step within a biological signaling pathway. Rather, it is used to prepare peptides for use in various research applications, including the study of signaling pathways.
Quantitative Data Summary
The efficiency of hydrazine-mediated deprotection is generally high, often achieving quantitative removal of the protecting group. The following table summarizes typical reaction conditions and outcomes.
| Protecting Group | Hydrazine Concentration | Solvent | Reaction Time (Batch-wise) | Number of Treatments | Typical Efficiency | Reference(s) |
| Dmab | 2% (v/v) Hydrazine Monohydrate | DMF | 3 minutes per treatment | 3-5 | Quantitative | [2] |
| Dde | 2% (v/v) Hydrazine Monohydrate | DMF | 3 minutes per treatment | 3 | High | [3] |
| ivDde | 2-4% (v/v) Hydrazine Monohydrate | DMF | 3 minutes per treatment | 3-4 | ~50% with 2% hydrazine, near complete with 4% | [4] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Dmab, Dde, or ivDde Protecting Groups (Batch-wise)
This protocol is suitable for the removal of Dmab, Dde, or ivDde groups from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin with Dmab, Dde, or ivDde protected residue(s)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For ivDde, a 4% solution may be more effective.[4]
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.[3]
-
Drain the hydrazine solution.
-
-
Repeat Treatment: Repeat the deprotection step (step 3) two to four more times.[5] The reaction progress can be monitored by measuring the absorbance of the filtrate at 290 nm until the release of the indazole by-product ceases.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times with a volume sufficient to cover the resin) to remove any residual reagents and by-products.
-
Downstream Processing: The resin is now ready for the next synthetic step (e.g., on-resin cyclization, side-chain modification) or for cleavage from the solid support.
Protocol 2: Solution-Phase Deprotection of Dde Protecting Group
This protocol is for the removal of the Dde protecting group from a peptide that is not attached to a solid support.
Materials:
-
Dde-protected peptide
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., MeOH, DCM, acetonitrile)[6]
-
Hydrazine monohydrate
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the Dde-protected peptide in a suitable solvent such as DMF.
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in the chosen solvent.
-
Deprotection Reaction:
-
Add the hydrazine solution to the dissolved peptide. The reaction is typically efficient and can be complete within 10 minutes at a concentration of around 500 mM.[6]
-
Stir the reaction mixture at room temperature.
-
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the product can be isolated by standard work-up procedures, which may include evaporation of the solvent, extraction, and purification by chromatography.
Potential Side Reactions and Troubleshooting
Hydrazine treatment can sometimes lead to side reactions. Awareness of these can aid in troubleshooting and optimizing the deprotection protocol.
| Side Reaction | Description | Mitigation | Reference(s) |
| Peptide Bond Cleavage | Cleavage of the peptide backbone, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences. | Minimize reaction time and temperature. Avoid using hydrazine concentrations above 2%. | [3][7] |
| Deguanidation of Arginine | Conversion of arginine residues to ornithine. | This is a known side reaction. If problematic, consider protecting the arginine side chain with a hydrazine-stable group. | [7] |
| Dde/ivDde Migration | Migration of the protecting group to a nearby free amine, such as the side chain of a lysine (B10760008) residue. | Ensure that other primary amines are protected before initiating hydrazine treatment. | [6] |
| Pyroglutamate Formation | Formation of a pyroglutamyl residue from an N-terminal glutamine if the N-terminal α-amino group is unprotected. | Ensure the N-terminus is protected (e.g., with a Boc group) before Dmab removal. | [2] |
| Incomplete Cleavage of ivDde | The more sterically hindered ivDde group can be difficult to remove completely. | Increase the hydrazine concentration to 4%, increase the number of treatments, or extend the reaction time. | [4] |
| Sluggish Dmab Cleavage | In some sequence-dependent cases, the second step of Dmab removal (1,6-elimination) can be slow. | After hydrazine treatment, wash the resin with 20% DIPEA in DMF/water (90:10) or 5 mM sodium hydroxide (B78521) in methanol. |
Visualizations
Mechanism of Dmab Deprotection by Hydrazine
Caption: Mechanism of Dmab deprotection with hydrazine.
Experimental Workflow for On-Resin Deprotection
Caption: Workflow for on-resin deprotection.
References
Application Bulletin: Cleavage of Doxorubicin-Imidazole (DIM) Solubilizing Tag
Notice: Information regarding a specific "doxorubicin-imidazole (DIM) solubilizing tag" and its cleavage via hydroxylamine (B1172632) solution is not presently available in the public domain. The following application note is a generalized protocol based on established principles of hydroxylamine-mediated cleavage of other chemical moieties, which may serve as a starting point for experimental design. This protocol is theoretical and requires empirical validation for the specific application of cleaving a DIM tag.
Introduction
For researchers and drug development professionals, the use of solubilizing tags is a critical strategy to enhance the solubility and handling of hydrophobic molecules such as doxorubicin (B1662922) conjugates. The successful removal of these tags is a crucial downstream step to yield the final active compound. Hydroxylamine is a nucleophilic reagent known to cleave certain types of chemical bonds, notably Asn-Gly peptide bonds in proteins and other specific linkages. While direct evidence for its use with a doxorubicin-imidazole (DIM) tag is not documented, its chemical properties suggest potential applicability.
This document provides a speculative protocol for the cleavage of a putative DIM solubilizing tag using a hydroxylamine solution. It is intended to guide researchers in developing and optimizing their own specific cleavage conditions.
Hypothetical Cleavage Mechanism and Workflow
The cleavage of a DIM tag by hydroxylamine would likely involve the nucleophilic attack of hydroxylamine on an electrophilic center within the linker connecting the doxorubicin-imidazole moiety to the parent molecule. The specific nature of this linker is critical and will dictate the precise reaction conditions.
Caption: Hypothetical workflow for the cleavage of a DIM solubilizing tag.
Experimental Protocols (Theoretical)
The following are generalized starting protocols. Optimization of pH, temperature, hydroxylamine concentration, and incubation time will be essential.
Preparation of Hydroxylamine Cleavage Solution
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Buffer (e.g., Phosphate, Tris, or Borate buffer)
-
Purified water
Procedure:
-
To prepare a 2 M hydroxylamine stock solution, dissolve 1.39 g of hydroxylamine hydrochloride in 8 mL of purified water.
-
Carefully adjust the pH of the solution to the desired value (e.g., pH 7.0-9.0) with a concentrated NaOH solution. Caution: This reaction can be exothermic. Perform this step on ice.
-
Bring the final volume to 10 mL with purified water.
-
It is recommended to prepare the hydroxylamine solution fresh before each use.
General Cleavage Protocol
Materials:
-
DIM-tagged molecule of interest
-
2 M Hydroxylamine solution (pH adjusted)
-
Reaction buffer (compatible with the target molecule)
-
Quenching solution (e.g., a weak acid like acetic acid)
Procedure:
-
Dissolve the DIM-tagged molecule in the reaction buffer to a known concentration.
-
Add the 2 M hydroxylamine solution to the reaction mixture to achieve the desired final concentration (e.g., 0.5 M to 2 M).
-
Incubate the reaction at a controlled temperature (e.g., 37°C to 60°C) for a predetermined time (e.g., 2 to 24 hours). Monitor the reaction progress by taking aliquots at different time points.
-
To stop the reaction, add the quenching solution to lower the pH.
-
Proceed with the purification of the cleaved product to remove the cleaved DIM tag and excess hydroxylamine.
Data Presentation: Optimization Parameters
Systematic optimization of the cleavage reaction is crucial. The following table outlines key parameters and suggested ranges for optimization.
| Parameter | Range to Investigate | Rationale |
| Hydroxylamine Concentration | 0.1 M - 2.0 M | Higher concentrations may increase cleavage efficiency but can also lead to non-specific side reactions. |
| pH | 6.0 - 9.5 | The optimal pH depends on the stability of the target molecule and the specific chemistry of the cleavable linker. |
| Temperature | Room Temperature - 65°C | Increased temperature generally accelerates the reaction rate but may compromise the stability of the target molecule. |
| Incubation Time | 1 hour - 48 hours | The reaction time should be optimized to maximize cleavage while minimizing potential degradation of the product. |
| Additives (e.g., Denaturants) | With/Without Guanidinium HCl or Urea | For protein-based conjugates, denaturants may be required to expose the cleavage site. |
Purification and Analysis
Following the cleavage reaction, it is essential to separate the desired product from the cleaved DIM tag, any remaining un-cleaved conjugate, and reaction byproducts.
-
Purification: Techniques such as High-Performance Liquid Chromatography (HPLC), size-exclusion chromatography, or dialysis are suitable for purifying the cleaved molecule.
-
Analysis: The efficiency of the cleavage reaction should be assessed using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cleaved and un-cleaved species, and to confirm the mass of the final product. For protein conjugates, SDS-PAGE can provide a visual confirmation of tag removal.
Safety Precautions
Hydroxylamine and its solutions should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: This document is for informational purposes only and is based on general chemical principles. The protocols provided are theoretical and have not been validated for the specific cleavage of a doxorubicin-imidazole (DIM) tag. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures.
Application Notes: Fmoc-L-Lys(N3-Aca-DIM)-OH in Proteomics
Introduction
Fmoc-L-Lys(N3-Aca-DIM)-OH is a sophisticated trifunctional amino acid building block designed for advanced chemical biology and proteomics applications. It integrates three key functionalities onto a lysine (B10760008) side chain: a photo-activatable diazirine (DIM), a bioorthogonal azide (B81097) (N3) handle, and a standard Fmoc-protected amine for solid-phase peptide synthesis (SPPS). This reagent enables the precise incorporation of a photo-crosslinker and a click chemistry handle into a peptide sequence, making it an invaluable tool for identifying and characterizing transient or weak protein-protein and protein-ligand interactions.
The diazirine moiety is a compact and highly efficient photo-crosslinker.[1][2] Upon exposure to long-wave UV light (~350-365 nm), it forms a highly reactive and indiscriminate carbene intermediate that can covalently bond with nearby molecules by inserting into C-H, N-H, or O-H bonds.[2][3] The azide group serves as a versatile handle for bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This allows for the attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, after the crosslinking event has occurred.
Key Applications
-
Mapping Protein-Protein Interaction (PPI) Interfaces: By incorporating this compound into a "bait" peptide or protein, researchers can capture interacting "prey" proteins in their native context. Subsequent mass spectrometry (MS) analysis of the crosslinked products can identify the specific amino acid residues at the interaction interface, providing high-resolution structural information.[6][7]
-
Identification of Small Molecule/Peptide Drug Targets: A peptide therapeutic or a peptide-based probe functionalized with this amino acid can be used to covalently trap its cellular binding partners. The azide handle facilitates the enrichment of these trapped complexes, enabling the identification of previously unknown drug targets.
-
Stabilization of Transient Complexes for Structural Analysis: Weak or transient interactions are often difficult to study using traditional methods like co-immunoprecipitation. Photo-crosslinking permanently links the interacting partners, allowing for their purification and analysis.
-
Proteome-Wide Interaction Studies: The development of cell-permeable crosslinkers with similar functionalities has paved the way for in-cellulo photo-crosslinking experiments, aiming to map protein interaction networks on a proteome-wide scale.[6][7]
Visualizing the Reagent and its Function
The diagrams below illustrate the structure of the reagent and the logical workflow for its use in a proteomics experiment.
Caption: Structure of this compound.
Caption: Logical workflow for interaction discovery.
Quantitative Data Summary
The following table summarizes representative data from a typical photo-crosslinking experiment designed to identify the binding partner of a 15-amino acid "bait" peptide within a cell lysate.
| Parameter | Control (No UV) | UV-Treated Sample | Unit | Notes |
| Bait Peptide Concentration | 10 | 10 | µM | Concentration used for incubation with lysate. |
| Crosslinking Yield | < 1 | 15 - 25 | % | Percentage of bait peptide covalently linked to any protein, estimated by Western Blot. |
| Total Peptides Identified (LC-MS/MS) | ~15,000 | ~15,000 | # | Represents the complexity of the sample before enrichment. |
| Biotinylated Peptides Enriched | 5 | 450 | # | Number of unique peptides identified after streptavidin pulldown. |
| Enrichment Fold-Change | - | > 50 | Fold | Enrichment of true interactors over background. |
| Identified Crosslinked Peptide Pairs | 0 | 12 | # | Number of unique inter-protein peptide pairs identified by MS analysis. |
| Confidence Score (pLink/XlinkX) | - | > 0.95 | - | Average confidence score for identified crosslinked peptide pairs. |
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol describes the manual incorporation of the modified amino acid into a growing peptide chain on a solid-phase resin.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF twice (5 min and 15 min).
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.
-
Activation of Amino Acid: In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.[8] Confirm the mass by ESI-MS.
Protocol 2: Photo-Crosslinking of Bait Peptide with Target Protein
Materials:
-
Purified bait peptide containing the Lys(N3-Aca-DIM) residue
-
Cell lysate or purified potential prey protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Long-wave UV lamp (e.g., a 6-watt lamp with 365 nm emission)[3]
-
Ice bucket
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the bait peptide (final concentration 5-20 µM) with the prey protein or cell lysate (e.g., 1-2 mg/mL total protein). Prepare a control sample without the bait peptide and another control sample that will not be exposed to UV light.
-
Incubation: Incubate the mixture for 30-60 minutes on ice or at 4°C to allow for non-covalent interaction.
-
UV Irradiation: Place the open tubes on ice, approximately 2-5 cm from the UV lamp. Irradiate for 5-15 minutes.[3] The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger like DTT to a final concentration of 10 mM.
-
Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE and Western Blot (using an antibody against the prey protein or a tag) to visualize the formation of higher molecular weight crosslinked species.
Protocol 3: Azide-Alkyne Click Chemistry for Biotinylation
This protocol uses CuAAC to attach a biotin tag to the azide handle for subsequent enrichment.
Materials:
-
Crosslinked protein sample from Protocol 2
-
Biotin-Alkyne (e.g., DBCO-Biotin for SPAAC or Alkyne-Biotin for CuAAC)
-
For CuAAC:
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
TBTA ligand
-
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions: 50 mM CuSO₄, 500 mM Sodium Ascorbate, 50 mM TBTA in DMSO/t-butanol.
-
Reaction Setup: To your crosslinked protein sample (e.g., 1 mg in 500 µL), add the following in order:
-
Biotin-Alkyne (to a final concentration of 100-200 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Cleanup: Remove excess click chemistry reagents by protein precipitation (e.g., with acetone) or using a desalting column.
Protocol 4: Sample Preparation for Mass Spectrometry
Materials:
-
Biotinylated and cleaned protein sample
-
Urea (B33335), DTT, Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-coated magnetic beads
-
Formic Acid (FA), Acetonitrile (ACN), Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation and Reduction: Resuspend the protein pellet in 8 M Urea, 50 mM Tris buffer. Add DTT to 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to 25 mM and incubate in the dark for 45 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM Tris buffer to reduce the urea concentration to 2 M. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Enrichment: Acidify the digest with FA. Incubate the peptide solution with pre-washed streptavidin beads for 2 hours to capture biotinylated peptides.
-
Washing: Wash the beads extensively with a series of high-salt, low-salt, and organic solvent washes to remove non-specific binders.
-
Elution: Elute the bound peptides from the beads using a solution of 80% ACN / 0.1% FA.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).[9] Use a fragmentation method optimized for crosslinked peptides, such as EThcD.[9]
-
Data Analysis: Use specialized software (e.g., pLink, Xi, MeroX) to search the MS data and identify the crosslinked peptide pairs.
Workflow Visualization
References
- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Site-Specific Protein Modification Using Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. It allows for the precise installation of probes, tags, or therapeutic payloads onto a biomolecule. Bioorthogonal chemistry, particularly the "click chemistry" family of reactions, provides a powerful toolkit for these modifications due to its high selectivity, efficiency, and biocompatibility.[1][2]
This document provides detailed application notes and protocols for utilizing Fmoc-L-Lys(N3-Aca-DIM)-OH , a specialized amino acid derivative designed for site-specific modification. This reagent contains a side-chain azide (B81097) (N3) group, a bioorthogonal handle, which can be incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The incorporated azide serves as a reactive handle for subsequent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3]
A key feature of this building block is the Dimerization and Isomerization-resistant Moiety (DIM), which is part of a "helping hand" strategy. This strategy involves attaching solubilizing groups to the lysine (B10760008) side-chain via click chemistry to aid in the purification of highly insoluble peptides. Subsequently, the solubilizing tag can be cleaved using a hydrazine (B178648) or hydroxylamine (B1172632) solution.[3][5]
Key Features and Applications
This compound is a versatile tool for peptide chemists and drug developers. Its unique structure enables a range of applications from fundamental research to the development of complex bioconjugates.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H43N5O6 | [3][6] |
| Molecular Weight | 629.75 g/mol | [3][5] |
| CAS Number | 2408993-39-3 | [3][5] |
| Reactive Group | Azide (N3) | [3][4] |
| SPPS Compatibility | Fully compatible with standard Fmoc-SPPS workflows.[7] | |
| Bioorthogonal Reactions | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [3] |
Applications:
-
Bioconjugation: Precise attachment of molecules such as fluorescent dyes, imaging agents, PEG chains, or cytotoxic drugs to peptides and proteins.[1][4]
-
Drug Delivery Systems: Development of targeted peptide-drug conjugates with enhanced stability and efficacy.[4][8]
-
"Helping Hand" Solubility Enhancement: Temporary introduction of a solubilizing tag to facilitate the synthesis and purification of hydrophobic and aggregation-prone peptides.[3]
-
Protein Engineering: Introduction of specific functionalities to alter or study protein behavior.[4]
-
Peptidomimetic Synthesis: Creation of novel peptide structures with modified backbones for enhanced stability or activity.[1]
Experimental Workflows and Methodologies
Overall Experimental Workflow
The general workflow for using this compound involves three main stages: synthesis of the azide-containing peptide, bioorthogonal conjugation (click chemistry), and optional cleavage of the DIM linker if the "helping hand" strategy is employed.
Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support. The azide group is stable to the standard reagents used in SPPS, such as piperidine (B6355638) and trifluoroacetic acid (TFA).[9][10]
Materials:
-
Fmoc-protected amino acids, including this compound
-
Appropriate resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activation base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[11]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5-10 minutes, drain, and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid (relative to resin loading) and a near-equivalent amount of coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIEA. For incorporating this compound, follow this same procedure.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-4 hours at room temperature. Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and incubate for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and popular click reaction.[1] It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[12] A ligand such as TBTA or THPTA is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[12][13]
References
- 1. bachem.com [bachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
Synthesis of Complex Peptides Using a "Helping Hand" Approach with Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chemical synthesis of complex, hydrophobic, or aggregation-prone peptides is a significant challenge in drug discovery and proteomics. Standard solid-phase peptide synthesis (SPPS) often results in low yields and poor purity for such sequences. The "helping hand" strategy offers a powerful solution by temporarily attaching a solubilizing tag to the peptide chain, which is later removed. Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for this purpose.
This building block incorporates three key features:
-
An Fmoc-protected α-amino group for standard SPPS.
-
An azide (N3) functionality on the side chain, enabling the attachment of a solubilizing tag via highly efficient and orthogonal "click chemistry" (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC).[1]
-
A cleavable 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) linker that is stable to the conditions of SPPS but can be selectively cleaved with hydrazine (B178648) or hydroxylamine (B1172632) to release the solubilizing tag, yielding the native peptide.
The primary application of this compound is in the synthesis of challenging peptides, such as membrane-associated peptides, amyloidogenic sequences, and certain G protein-coupled receptor (GPCR) ligands, which are often characterized by poor solubility in aqueous and organic solvents. By transiently improving the solubility of the growing peptide chain, this method can lead to significantly higher crude purity and overall yield.
Experimental Protocols
The following protocols are generalized procedures based on established methods in peptide synthesis and click chemistry. Optimal conditions for specific peptide sequences may require further optimization.
Incorporation of this compound via SPPS
This protocol describes the manual coupling of this compound onto a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing solvents: DCM (Dichloromethane), DMF
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
In a separate vessel, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for an additional 1-2 hours.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).
| Parameter | Condition | Notes |
| Equivalents of Amino Acid | 3.0 | Relative to resin loading |
| Coupling Reagent | HBTU or HATU (2.9 eq.) | HATU is recommended for difficult couplings |
| Base | DIPEA (6.0 eq.) | |
| Solvent | DMF | |
| Reaction Time | 2-4 hours | Monitor with Kaiser test |
| Temperature | Room Temperature |
On-Resin Click Chemistry for "Helping Hand" Attachment
This protocol describes the attachment of an alkyne-functionalized solubilizing tag (e.g., an oligo-lysine or PEG chain with a terminal alkyne) to the azide-modified peptide on the resin.
Materials:
-
Peptide-resin containing the Lys(N3-Aca-DIM) residue
-
Alkyne-functionalized solubilizing tag
-
Copper(I) source: CuI or CuSO4/Sodium Ascorbate
-
Base: 2,6-Lutidine, DIPEA
-
Solvent: DMSO (Dimethyl sulfoxide) or a mixture of DMF/water
-
Washing solvents: Isopropanol/DMSO, DMF, DCM
Procedure:
-
Swell the peptide-resin in DCM for 10 minutes.
-
Degas DMSO with nitrogen for at least 10 minutes.
-
Dissolve CuI (1 eq. based on resin loading) in the degassed DMSO.
-
Remove the DCM from the resin and add the CuI/DMSO solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add the alkyne-functionalized solubilizing tag (5 eq.), 2,6-lutidine (10 eq.), and DIPEA (10 eq.).
-
Purge the reaction vessel with nitrogen for 5 minutes, seal, and shake at room temperature for 16-18 hours.[2]
-
Wash the resin with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
| Parameter | Condition | Notes |
| Alkyne Tag | 5.0 eq. | e.g., Alkyne-PEG8, Alkyne-(Lys)6 |
| Copper(I) Source | CuI (1.0 eq.) | |
| Reducing Agent | Ascorbic Acid (1.0 eq.) | |
| Base | 2,6-Lutidine (10 eq.), DIPEA (10 eq.) | |
| Solvent | DMSO | |
| Reaction Time | 16-18 hours | |
| Temperature | Room Temperature |
Selective Cleavage of the DIM Linker
This protocol describes the removal of the solubilizing tag by cleaving the DIM linker after peptide synthesis and purification.
Materials:
-
Purified peptide with the "helping hand" tag
-
Cleavage solution: 1 M Hydrazine monohydrate in water, adjusted to pH 7.5 with acetic acid, or 2% hydrazine hydrate (B1144303) in DMF.
-
Quenching solution: Acetone
-
Purification system: HPLC
Procedure:
-
Dissolve the tagged peptide in the hydrazine cleavage buffer.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the cleavage by HPLC-MS.
-
Upon completion, quench the reaction by adding a small amount of acetone.
-
Purify the native peptide using preparative HPLC.
| Parameter | Condition | Notes |
| Cleavage Reagent | 1 M Hydrazine (pH 7.5) or 2% Hydrazine in DMF | The choice of solvent depends on peptide solubility |
| Reaction Time | 1-2 hours | Monitor by HPLC-MS |
| Temperature | Room Temperature | |
| Quenching | Acetone |
Note on Quantitative Data: The following table presents hypothetical data to illustrate the potential improvements in peptide synthesis using the "helping hand" strategy. Actual results will vary depending on the peptide sequence.
| Peptide Sequence | Method | Crude Purity (%) | Overall Yield (%) |
| Aβ(1-42) | Standard SPPS | <10 | <1 |
| Aβ(1-42) with Lys(N3-Aca-DIM)-Tag | "Helping Hand" | 65 | 15 |
| GLP-1 Analogue | Standard SPPS | 50 | 10 |
| GLP-1 Analogue with Lys(N3-Aca-DIM)-Tag | "Helping Hand" | 85 | 30 |
Visualizations
Experimental Workflow
Caption: Workflow for "Helping Hand" peptide synthesis.
Application in GPCR Signaling: Synthesis of a Hydrophobic Ligand
Many peptide ligands for G protein-coupled receptors (GPCRs), particularly those that interact with the transmembrane domains, are highly hydrophobic and difficult to synthesize. The "helping hand" strategy can be instrumental in obtaining these valuable research tools. For example, the synthesis of a water-insoluble peptide agonist for a hypothetical GPCR could be enabled by this method, allowing for subsequent investigation of its role in a signaling cascade.
Caption: A GPCR signaling pathway involving a peptide ligand.
References
Troubleshooting & Optimization
Improving Fmoc-L-Lys(N3-Aca-DIM)-OH coupling efficiency in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on improving the coupling efficiency of the sterically hindered amino acid, Fmoc-L-Lys(N3-Aca-DIM)-OH .
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter when incorporating this compound into a peptide sequence.
Q1: We are observing low coupling efficiency for this compound, as indicated by a positive Kaiser test after the coupling step. What are the likely causes and solutions?
A1: Low coupling efficiency for this large, sterically hindered amino acid is a common challenge. The primary causes and recommended troubleshooting steps are outlined below:
-
Cause 1: Steric Hindrance. The bulky dimethoxytrityl (DIM) group on the side chain, in addition to the Fmoc protecting group, physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support.
-
Solution 1a: Extend Reaction Time and/or Double Couple. Increase the coupling time to 4-6 hours or even overnight. If the Kaiser test remains positive, perform a second coupling with a fresh solution of activated this compound.
-
Solution 1b: Increase Reagent Equivalents. Use a higher excess of the amino acid and coupling reagents (e.g., 5-10 equivalents) to drive the reaction to completion.
-
Solution 1c: Elevate the Temperature. Cautiously increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction rate. However, this should be monitored carefully as it can increase the risk of side reactions like racemization. Microwave-assisted SPPS can also be effective in driving difficult couplings to completion.[1]
-
-
Cause 2: Inadequate Activation. Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered this compound.
-
Solution 2a: Switch to a More Powerful Coupling Reagent. For challenging couplings, stronger activating agents are recommended.[2][3][4] Consider using uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyAOP.[2] These have demonstrated higher efficiency for hindered amino acids.[3]
-
Solution 2b: Ensure Reagent Quality. Use fresh, high-quality coupling reagents and anhydrous solvents (e.g., DMF). Moisture can deactivate the activated amino acid species.
-
-
Cause 3: Peptide Aggregation. The growing peptide chain may aggregate on the resin, making the N-terminal amine less accessible for coupling.
-
Solution 3a: Change the Solvent. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF and can help disrupt secondary structures. A mixture of DMF and DCM may also improve resin swelling.
-
Solution 3b: Incorporate Chaotropic Salts. Adding chaotropic salts like LiCl (0.5 M) to the coupling reaction can help break up aggregates.[5]
-
Q2: Are there any potential side reactions associated with the N3-Aca-DIM moiety during SPPS?
A2: The primary challenge with this compound is its steric bulk. The components of the side chain are generally stable under standard Fmoc-SPPS conditions:
-
Azide (B81097) (N3) Group: The azide functionality is stable under the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA).[6][7][8] However, it is sensitive to reducing agents, so care should be taken if any reductive steps are planned while the azide is present.
-
Dimethoxytrityl (DIM) Group: While the DIM group is a key component of the "helping hand" strategy for solubility, it is an acid-labile protecting group. Standard Fmoc-SPPS protocols that use repeated mild acid washes are generally avoided. The DIM group is typically removed during the final TFA cleavage cocktail.
-
6-Aminocaproic Acid (Aca) Linker: The Aca linker is a stable aliphatic chain and is not expected to cause side reactions during SPPS.
Q3: Can the azide group be reduced during the coupling step?
A3: Standard coupling reagents (uronium, phosphonium, or carbodiimide-based) are not reducing agents and will not affect the azide group. The azide remains intact for subsequent click chemistry reactions after peptide synthesis and purification.[9]
Data Presentation
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Potential Issues |
| HATU | Very High | Higher cost |
| HCTU | Very High | Higher cost |
| COMU | Very High | Safer handling than HOBt/HOAt-based reagents |
| PyAOP | Very High | Often used for extremely difficult couplings |
| DIC/Oxyma | High | Generally effective and a good starting point |
| HBTU/TBTU | Moderate to High | May be less effective for severely hindered couplings |
| DIC/HOBt | Moderate | Can be less efficient for hindered amino acids |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for a standard 0.1 mmol scale synthesis on a rink amide resin.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (5 equivalents, 0.5 mmol) and HATU (4.9 equivalents, 0.49 mmol) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Proceed with Synthesis:
-
Continue with the deprotection of the newly added this compound to proceed with the next coupling cycle.
-
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Chemical Pathway of Amide Bond Formation via HATU Activation
Caption: The reaction pathway for amino acid activation and coupling.
Experimental Workflow for a Single Coupling Cycle
Caption: The sequential workflow for one amino acid coupling cycle in SPPS.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. N3-Lys(Fmoc)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 8. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yield issues encountered during solid-phase peptide synthesis (SPPS) utilizing the specialized amino acid derivative, Fmoc-L-Lys(N3-Aca-DIM)-OH. This resource is designed to help you navigate the complexities of synthesizing peptides with this unique building block, which is often employed as a "helping hand" to improve the solubility and purification of challenging peptide sequences.[1][2]
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chemically modified lysine (B10760008) derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). It features an N-terminal Fmoc protecting group, an azide (B81097) (N3) functionality on the side chain for click chemistry applications, and a dimethoxytrityl (DIM) group.[1][2] The bulky and hydrophobic DIM group acts as a "helping hand" to increase the solubility of the growing peptide chain, which can be particularly beneficial for long or hydrophobic sequences that are prone to aggregation.[3][4][5] This improved solubility can lead to more efficient coupling and deprotection steps, ultimately resulting in a higher crude peptide purity. The azide group provides a versatile handle for post-synthetic modifications.[6]
Q2: We are observing a significant drop in yield after the coupling step with this compound. What are the likely causes?
A2: Low coupling efficiency of this compound is a primary suspect for yield loss and can be attributed to several factors:
-
Steric Hindrance: The bulky DIM group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin.[7] This is a common issue with large, non-natural amino acids.
-
Poor Solubility: While the DIM group is intended to enhance the solubility of the final peptide, the Fmoc-protected amino acid monomer itself may have suboptimal solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), leading to incomplete dissolution and lower effective concentration for the coupling reaction.[8]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of the DIM group.
Q3: How can we improve the coupling efficiency of this compound?
A3: To address low coupling yields, consider the following strategies:
-
Optimize Coupling Reagents: Switch to more powerful coupling reagents known to be effective for sterically hindered amino acids. Reagents like HATU, HCTU, or COMU are generally more potent than HBTU or DIC/HOBt.[9]
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound to drive the reaction to completion.
-
Increase Reagent Excess and Reaction Time: Use a higher molar excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents and extend the reaction time (e.g., from 2 hours to 4 hours or even overnight).
-
Solvent Optimization: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) has better solvating properties and may improve the solubility of the bulky amino acid derivative.[10]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve efficiency, but should be done with caution to avoid potential side reactions like racemization.
Q4: We are having trouble removing the DIM group. What is the recommended procedure?
Q5: What are the potential side reactions associated with hydrazine-mediated DIM group removal?
A5: Hydrazine (B178648) treatment can lead to several side reactions, including:
-
Peptide Bond Cleavage: Hydrazine can cleave peptide bonds, particularly at Glycine, Serine, and Asparagine residues.[12] To minimize this, use the lowest effective concentration of hydrazine and the shortest possible reaction time.
-
Modification of Arginine: The guanidinium (B1211019) group of arginine can be converted to ornithine.[12]
-
Reduction of the Azide Group: While generally stable, prolonged exposure to hydrazine, especially at elevated temperatures, could potentially lead to the reduction of the azide group to an amine. This should be monitored by mass spectrometry.
Q6: Is the azide group on this compound stable throughout the synthesis?
A6: The azide group is generally stable under standard Fmoc SPPS conditions, including piperidine (B6355638) treatment for Fmoc deprotection and TFA for final cleavage.[13][14] However, it is susceptible to reduction by certain reagents. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), commonly used in cleavage cocktails, can reduce the azide to an amine.[1] Therefore, it is crucial to use a cleavage cocktail that is compatible with azide-containing peptides.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low yield issues when using this compound.
Problem 1: Low Yield After Coupling
| Symptom | Possible Cause | Suggested Solution & Protocol |
| Positive Kaiser test after coupling | Incomplete coupling of this compound. | 1. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from standard reagents (e.g., DIC/HOBt) to HATU or HCTU. 3. Increase reaction time and excess of reagents. |
| Low final peptide yield despite negative Kaiser tests | Poor solubility of the this compound monomer. | 1. Switch to NMP as the solvent: NMP has superior solvating properties compared to DMF.[10] 2. Pre-dissolve the amino acid: Ensure the this compound is fully dissolved in the solvent before adding it to the reaction vessel. Gentle warming may be necessary. |
Problem 2: Low Yield After Final Cleavage and Purification
| Symptom | Possible Cause | Suggested Solution & Protocol |
| Mass spectrometry shows a mass corresponding to the peptide with the DIM group still attached. | Incomplete cleavage of the DIM group. | 1. Optimize hydrazine treatment: Increase the reaction time or the concentration of the hydrazine solution. A typical starting point is 2% hydrazine in DMF for 3-5 minute intervals, repeated multiple times.[15] 2. Consider hydroxylamine (B1172632): As an alternative to hydrazine, hydroxylamine can also be used for cleavage.[3][4] |
| Mass spectrometry shows multiple peaks, including fragments of the desired peptide. | Peptide backbone cleavage during hydrazine treatment. | 1. Reduce hydrazine concentration and/or reaction time: Use milder conditions to minimize peptide bond cleavage.[12] 2. Perform the reaction at a lower temperature. |
| Mass spectrometry shows a mass corresponding to the desired peptide minus 28 Da (N2). | Reduction of the azide group to an amine during final cleavage. | 1. Use an azide-compatible cleavage cocktail: Avoid thiol-based scavengers like EDT. A recommended cocktail is TFA/TIS/H2O (95:2.5:2.5).[13] |
| Difficulty in purifying the final peptide. | The "helping hand" strategy may alter the chromatographic behavior of the peptide. | 1. Optimize purification conditions: The increased hydrophobicity due to the DIM group may require adjustments to the HPLC gradient. After DIM removal, the peptide's retention time will shift significantly. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF or NMP for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[12] If the test is positive, indicating incomplete coupling, repeat steps 2 and 3 (double coupling).
Protocol 2: General Procedure for Hydrazine-Mediated Cleavage of Side-Chain Protecting Groups
This is a general protocol and should be optimized for the specific peptide and the DIM group.
-
Resin Preparation: After completion of the peptide synthesis, wash the resin thoroughly with DMF.
-
Hydrazine Treatment: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Add the solution to the resin and agitate for 3-5 minutes at room temperature.[15]
-
Repeat Treatment: Drain the solution and repeat the hydrazine treatment 2-3 more times, or until monitoring by HPLC-MS indicates complete removal of the protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine.
Protocol 3: Azide-Safe Final Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Suitability for Hindered Residues |
| DIC/HOBt | Standard | Moderate |
| HBTU/HCTU | High | Good |
| HATU/PyAOP | Very High | Excellent |
| COMU | Very High | Excellent |
Table 2: Common Side Reactions During Hydrazine Treatment
| Side Reaction | Affected Residues | Mitigation Strategy |
| Peptide Bond Cleavage | Gly, Ser, Asn | Minimize reaction time and temperature.[12] |
| Deguanidination | Arginine | Use milder conditions; this is a known side reaction.[12] |
Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Troubleshooting flowchart for low yield with this compound.
Caption: Chemical structure of this compound. (Note: A placeholder image is used here as actual chemical structure drawing is not supported. In a real scenario, an image of the chemical structure would be embedded.)
References
- 1. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Fmoc-Lys(N3)-OH [anaspec.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. rsc.org [rsc.org]
Side reactions of Fmoc-L-Lys(N3-Aca-DIM)-OH in peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specialized amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a modified amino acid used in solid-phase peptide synthesis (SPPS). Its structure includes:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the alpha-amine.
-
L-Lysine: The core amino acid.
-
N3-Aca: An azido-aminocaproic acid linker attached to the epsilon-amine (Nε) of the lysine (B10760008) side chain. The azide (B81097) group (N3) is a versatile functional handle for bioconjugation reactions.
-
DIM: This moiety is not standard and its structure can vary. It could represent a dimerizing agent, a fluorescent dye, or another functional probe. Its reactivity should be considered based on its specific chemical nature.
Its primary application is to introduce a latent reactive handle (the azide) into a peptide sequence at a specific position. This azide can then be selectively modified post-synthetically, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Staudinger ligation, to conjugate other molecules like fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.
Q2: What is the most common side reaction associated with the azide group (N3) during peptide synthesis?
The most common side reaction is the partial or complete reduction of the azide group to an amine (-NH2). This typically occurs during the cleavage and deprotection step if reducing agents are present, or even with certain scavengers like silanes or thiols used to protect other residues.
Q3: Can standard coupling reagents or Fmoc deprotection conditions affect the N3-Aca-DIM side chain?
Standard coupling reagents (e.g., HBTU, HATU, DIC) and Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF) are generally compatible with the azide group and the Aca linker. The amide bond of the linker is stable under these conditions. However, prolonged exposure to piperidine or elevated temperatures could potentially lead to side reactions, although this is not commonly reported for the azide itself. The stability of the "DIM" moiety must be assessed independently based on its specific chemical structure.
Q4: Are there specific amino acids or reagents that are incompatible with the azide group?
Yes. The primary incompatibility is with reagents that have reducing properties. Special care must be taken when synthesizing peptides containing both azido-lysine and cysteine (Cys) or tryptophan (Trp) residues.
-
Cysteine: Thiol-containing scavengers used for Cys side-chain deprotection (e.g., dithiothreitol (B142953) - DTT) can reduce the azide.
-
Tryptophan: Scavengers used to protect the Trp indole (B1671886) ring, such as triisopropylsilane (B1312306) (TIS), can also partially reduce the azide group.
Troubleshooting Guide
Problem 1: Mass spectrometry analysis after synthesis shows an unexpected mass corresponding to a loss of 28 Da.
-
Likely Cause: This mass loss (-28 Da) corresponds to the reduction of the azide group (-N3, 42 Da) to an amine (-NH2, 16 Da) and the loss of N2 gas. This is a strong indication that the azide was unintentionally reduced at some stage.
-
Troubleshooting Steps:
-
Review Cleavage Cocktail: Examine the composition of your cleavage cocktail. If it contains strong reducing scavengers like DTT or a high concentration of TIS, this is the most probable cause.
-
Check Synthesis Reagents: While less common, ensure that no reducing contaminants were introduced during the synthesis cycles.
-
Investigate Cysteine/Tryptophan Presence: If your peptide contains Cys or Trp, the methods used for their side-chain protection and final deprotection are the primary suspects.
-
-
Solution:
-
Modify the cleavage cocktail. For azide-containing peptides, a common cocktail is 95% TFA, 2.5% water, and 2.5% 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (DTT) if no other reducible groups are present and Cys is absent. If Trp is present, using a scavenger system with reduced silane (B1218182) content or alternative scavengers like water and TIPS may be necessary, but reduction can still occur. It is often a matter of optimization to minimize, rather than completely eliminate, this side reaction.
-
Problem 2: The final peptide product is a complex mixture, and the desired product is in low yield.
-
Likely Cause: This could be due to several factors, including incomplete coupling of the bulky this compound amino acid, side reactions related to the "DIM" moiety, or premature cleavage from the resin.
-
Troubleshooting Steps:
-
Confirm Coupling Efficiency: Use a ninhydrin (B49086) test (for secondary amines) or a chloranil (B122849) test after the coupling step to ensure complete incorporation of the modified lysine.
-
Assess "DIM" Stability: The "DIM" group may not be stable under all SPPS conditions (e.g., repeated exposure to piperidine or TFA). Review the supplier's technical data for the stability of this specific moiety.
-
Optimize Coupling: Bulky amino acids often require extended coupling times or double coupling protocols to achieve high efficiency.
-
-
Solution:
-
Double Couple: Perform a second coupling step with fresh reagents immediately after the first to drive the reaction to completion.
-
Change Coupling Reagents: Switch to a more potent coupling reagent system, such as HATU or COMU, which are known to be effective for sterically hindered amino acids.
-
Pre-activate: Pre-activate the this compound with the coupling reagent for 1-5 minutes before adding it to the resin.
-
Quantitative Data Summary
The following table summarizes the impact of different cleavage cocktails on the integrity of an azide group in a model peptide.
| Cleavage Cocktail Composition | Time (hr) | Azide Reduction (%) | Primary Byproduct | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | ~10-20% | Amino-peptide | |
| 95% TFA / 5% DTT | 4 | >90% | Amino-peptide | |
| 95% TFA / 5% Thioanisole | 2 | <5% | N/A | |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2.5 | ~5-15% | Amino-peptide |
Note: Data are representative estimates based on literature and may vary depending on the peptide sequence and specific reaction conditions.
Experimental Protocols
Protocol: Ninhydrin Test for Unreacted Amines
-
Sample Collection: After the coupling step, carefully remove a few resin beads (~2-5 mg) and wash them thoroughly with DMF (3x) and then DCM (3x). Dry the beads under vacuum.
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Reaction: Add 2-3 drops of each solution (A, B, and C) to the dried resin beads in a small glass test tube.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple Beads: Indicates the presence of unreacted primary amines (incomplete coupling).
-
Colorless/Yellow Beads: Indicates successful and complete coupling.
-
Visual Guides
Caption: Workflow for SPPS highlighting potential points for side reactions.
Caption: Troubleshooting logic for azide reduction side reactions.
Technical Support Center: Optimizing Cleavage of the DIM Solubilizing Tag
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the cleavage of the DIM solubilizing tag from their protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the cleavage of my DIM-fusion protein?
A1: The first and most critical step is to perform a small-scale pilot experiment to determine the optimal conditions for your specific protein.[1] Variables such as protease concentration, incubation time, and temperature can significantly impact cleavage efficiency.[2][3] A pilot study will help you identify the best conditions before scaling up your reaction.
Q2: Which protease should I use to cleave the DIM tag?
A2: The choice of protease depends on the specific cleavage site engineered between the DIM tag and your protein of interest. Commonly used proteases for tag removal include TEV protease, HRV 3C protease, thrombin, and Factor Xa.[4] Each has a specific recognition sequence. Ensure you are using the correct protease for the cleavage site in your fusion protein construct.
Q3: Can I perform the cleavage reaction in my protein purification buffer?
A3: It depends on the buffer composition and the specific protease being used. Some proteases are sensitive to components commonly found in purification buffers, such as high salt concentrations, certain metal ions, or protease inhibitors.[4][5] For example, Factor Xa is sensitive to reducing agents and chelators like EDTA, while TEV protease activity can be inhibited by high concentrations of glycerol (B35011).[4][5] It is always best to check the compatibility of your buffer with the chosen protease or dialyze your protein into a buffer recommended for the protease.[5][6]
Q4: What is the difference between on-column and in-solution cleavage?
A4:
-
On-column cleavage: The fusion protein is bound to an affinity resin, and the protease is added directly to the column to cleave the tag. The target protein is then eluted, while the tag and protease (if it is also tagged) remain bound to the resin.[7][8][9] This method can simplify purification by combining cleavage and a purification step.[2][7]
-
In-solution cleavage: The fusion protein is first eluted from the affinity column, and then the protease is added to the solution. After cleavage, an additional chromatography step is required to separate the cleaved protein from the tag, the protease, and any uncleaved fusion protein.[10][11]
Q5: How can I remove the protease from my sample after cleavage?
A5: Many commercially available proteases are engineered with an affinity tag (e.g., a His-tag) that is different from the tag on your fusion protein.[4] This allows for easy removal of the protease after cleavage using affinity chromatography.[4][6] For example, if your DIM-fusion protein was purified using a GST tag and you use a His-tagged protease, you can pass the cleavage reaction over a Ni-NTA column to bind the protease. Size exclusion chromatography can also be used to separate the protease from your target protein, especially if there is a significant difference in their molecular weights.[4][12]
Troubleshooting Guide
Issue 1: Incomplete or No Cleavage
Q: I am seeing very little or no cleavage of my DIM-fusion protein. What could be the problem?
A: There are several potential causes for incomplete or no cleavage:
-
Incorrect Protease or Cleavage Site: Double-check that you are using the correct protease for the recognition sequence in your fusion protein.[10] Also, confirm the DNA sequence of your construct to ensure the cleavage site was correctly inserted.[10][13]
-
Inaccessible Cleavage Site: The cleavage site may be sterically hindered or buried within the folded structure of the fusion protein.[13][14]
-
Solution: Try including a short, flexible linker sequence between the DIM tag and the cleavage site in your construct design. For existing protein, you can try adding mild denaturants (e.g., 0.5 M urea) or detergents (e.g., 0.005–0.05% SDS) to the reaction to help expose the cleavage site.[1][14] However, be cautious as this may affect your protein's stability and activity.
-
-
Suboptimal Reaction Conditions: The protease activity may be low due to non-ideal conditions.
-
Inactive Protease: The protease may have lost activity due to improper storage or handling, or the presence of inhibitors in your buffer.
Issue 2: Protein Precipitation After Cleavage
Q: My protein precipitates after the DIM tag is cleaved. Why is this happening and what can I do?
A: The DIM tag likely enhances the solubility of your protein. Once the tag is removed, the protein may be prone to aggregation and precipitation in the current buffer conditions.[15]
-
Potential Causes and Solutions:
-
Buffer Composition: The current buffer may not be optimal for the stability of your untagged protein.
-
Protein Concentration: The concentration of your protein may be too high, leading to aggregation once the solubilizing tag is removed.
-
Solution: Perform the cleavage reaction at a lower protein concentration.[15]
-
-
Incorrect Protein Folding: It's possible the protein of interest is not correctly folded, and the DIM tag was keeping it soluble.
-
Solution: Try optimizing protein expression conditions, such as lowering the expression temperature, to promote proper folding.[15]
-
-
Issue 3: Off-Target Cleavage
Q: I am observing degradation of my target protein during the cleavage reaction. What should I do?
A: This suggests that either the protease is cleaving at secondary, non-specific sites, or your sample is contaminated with other proteases.
-
Potential Causes and Solutions:
-
Non-Specific Protease Activity: Using too high a concentration of the primary protease or incubating for too long can lead to off-target cleavage.[4]
-
Solution: Reduce the amount of protease and/or the incubation time. Perform a time-course experiment to find the shortest time required for complete cleavage of the tag.[4]
-
-
Contaminating Proteases: Your purified fusion protein sample may contain contaminating proteases from the expression host.
-
Solution: Ensure that a protease inhibitor cocktail is included during the initial protein extraction and purification steps.[12] However, these inhibitors must be removed before adding your specific cleavage protease.[4] Using a protease-deficient expression strain can also help minimize contamination.[13]
-
-
Intrinsic Cleavage Sites: Your protein of interest may contain a sequence that resembles the recognition site for the protease.
-
Solution: Use a bioinformatics tool to scan your protein sequence for potential cleavage sites for the protease you are using.[4] If a site is present, you may need to switch to a different protease with a different recognition sequence.
-
-
Data Presentation
Table 1: Recommended Starting Conditions for Cleavage Optimization
| Parameter | TEV Protease | HRV 3C Protease | Thrombin | Factor Xa |
| Protease:Protein Ratio (w/w) | 1:50 to 1:200[6] | 1:10 to 1:100 (U/µg)[18] | 1:100 (10 units/mg) | 1:100 (10 units/mg)[1] |
| Temperature | 4-30°C (Optimal: 30°C)[3][6] | 4-25°C[19] | 4-22°C (Optimal: 22°C)[2] | 4-22°C (Optimal: 12°C)[2] |
| Incubation Time | 1 hour to overnight[3][5] | 1 to 16 hours[18] | 3 to 18 hours[2] | 6 to 18 hours[2] |
| Optimal pH | 6.0 - 9.0[6] | 7.5[20] | 8.3 - 9.5[14] | ~8.0 |
| Key Buffer Considerations | Tolerant to ≤0.2 M NaCl.[5] Avoid >40% glycerol.[5] | Requires reducing agent (e.g., DTT).[20] | Sensitive to reducing agents.[4] | Sensitive to reducing agents and chelators (EDTA).[4] |
Note: These are general guidelines. Optimal conditions must be determined empirically for each specific fusion protein.
Experimental Protocols
Protocol 1: On-Column Cleavage of DIM-Fusion Protein
This protocol assumes the DIM tag is a His-tag and the cleavage protease is also His-tagged for subsequent removal.
-
Equilibrate the Column: Equilibrate a Ni-NTA column with a suitable binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0).
-
Load the Protein: Load the clarified cell lysate containing the His-DIM-fusion protein onto the column.
-
Wash the Column: Wash the column with at least 20 column volumes of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 8.0) to remove unbound proteins.
-
Buffer Exchange: Wash the column with 3-5 column volumes of the cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) to create a suitable environment for the protease.
-
Add Protease: Dilute the protease in cleavage buffer and add it to the column. Allow the protease solution to enter the resin bed completely.
-
Incubate: Stop the column flow and incubate at the predetermined optimal temperature (e.g., 4°C) for the optimal time (e.g., 16 hours).[10] Gentle rocking can improve efficiency.
-
Elute the Target Protein: Elute the cleaved target protein from the column using the cleavage buffer. The His-DIM tag and the His-tagged protease will remain bound to the resin.
-
Analyze: Analyze the eluted fractions by SDS-PAGE to confirm the presence of the cleaved protein and the absence of the fusion protein.
Protocol 2: In-Solution Cleavage of DIM-Fusion Protein
-
Purify Fusion Protein: Purify the DIM-fusion protein using an appropriate affinity chromatography method. Elute the protein in a suitable buffer.
-
Buffer Exchange (if necessary): If the elution buffer is incompatible with the protease, perform a buffer exchange into the recommended cleavage buffer using dialysis or a desalting column.[6]
-
Set up Cleavage Reaction: In a microcentrifuge tube, combine the purified fusion protein, 10X protease reaction buffer, and sterile water to the desired final volume and protein concentration.
-
Add Protease: Add the optimized amount of protease to the reaction mixture. It is also recommended to set up a control reaction without the protease.[1]
-
Incubate: Incubate the reaction at the predetermined optimal temperature for the optimal amount of time.
-
Monitor Cleavage: Take small aliquots at different time points (e.g., 1, 4, 16 hours) and analyze by SDS-PAGE to monitor the progress of the cleavage.
-
Remove Protease and Tag: Once the cleavage is complete, remove the protease and the cleaved DIM tag. If both have the same affinity tag (e.g., His-tag), pass the reaction mixture over the corresponding affinity column and collect the flow-through, which will contain your target protein.
-
Further Purification: An optional final polishing step, such as size exclusion chromatography, can be performed to ensure high purity of the final protein product.[12]
Visualizations
Caption: General workflow for DIM-fusion protein cleavage.
Caption: Troubleshooting decision tree for DIM tag cleavage.
References
- 1. neb.com [neb.com]
- 2. Tech Note: Addressing Stability Issues in Fusion Protein Cleavage [kbdna.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. neb.com [neb.com]
- 9. Strategies for the purification and on-column cleavage of glutathione-S-transferase fusion target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. reddit.com [reddit.com]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. neb.com [neb.com]
- 14. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. takarabio.com [takarabio.com]
- 19. Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Peptide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peptide modifications, specifically focusing on challenges related to dimethyl (DIM) labeling.
Frequently Asked Questions (FAQs)
Q1: What is stable isotope dimethyl labeling (DIM)?
Stable isotope dimethyl labeling is a widely used chemical method in quantitative proteomics to label primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) in peptides.[1][2] The process, known as reductive amination, uses formaldehyde (B43269) and a reducing agent, typically sodium cyanoborohydride, to add two methyl groups to each available amine.[3] By using stable isotope-labeled versions of formaldehyde (e.g., ¹³C or D), peptides from different samples can be differentially mass-encoded. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide in each sample can be determined by comparing the signal intensities of its light and heavy isotopic forms. This technique is cost-effective, rapid, and generally results in complete labeling without significant byproducts when performed under optimal conditions.[4]
Q2: Are DIM tags designed to be removable?
Standard dimethyl tags are covalent and not designed for removal. The carbon-nitrogen bonds formed during reductive amination are stable. The primary application of this labeling technique is to create a permanent mass shift for quantitative analysis.
Q3: I am observing what appears to be "incomplete DIM tag removal." What is the likely cause?
Since standard DIM tags are not intended to be removed, the issue likely stems from one of the following common problems in the labeling workflow:
-
Incomplete Labeling Reaction: Your mass spectrometry data may show a mixture of unlabeled, partially labeled (monomethylated), and fully dimethylated peptides. This can be misinterpreted as partial "removal" when it is actually an incomplete initial reaction.
-
Presence of Side-Reaction Products: Under certain conditions, side reactions can occur during labeling, leading to unexpected mass additions to your peptides. These modified peptides might be mistaken for species where a tag was not properly removed.
-
Residual Reagents or Byproducts: Impurities from the labeling reaction that are not effectively removed during sample cleanup can interfere with mass spectrometry analysis, leading to complex spectra that may be difficult to interpret.
The following troubleshooting guides address these more probable scenarios.
Troubleshooting Guide: Issues During Dimethyl Labeling
Problem: Incomplete Labeling of Peptides
Symptom: Mass spectrometry analysis reveals a mixture of unlabeled peptides, peptides with single methyl groups (+14 Da), and fully dimethylated peptides (+28 Da).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical. Reductive amination is most efficient at a slightly acidic to neutral pH (around 6-8). Ensure the buffer capacity is sufficient to maintain the target pH after the addition of all reagents. |
| Degraded Reagents | Formaldehyde solutions can oxidize over time, and sodium cyanoborohydride can degrade, especially when exposed to moisture. Use fresh or properly stored reagents for each experiment. |
| Insufficient Reagent Concentration | The molar excess of formaldehyde and sodium cyanoborohydride relative to the peptide amines may be too low. Increase the concentration of the labeling reagents. See the optimized protocol below for recommended concentrations. |
| Interfering Substances | Primary amine-containing buffers (e.g., Tris) or other contaminants in the peptide sample can compete with the target peptides for the labeling reagents. Ensure the sample is in a non-amine-containing buffer (e.g., HEPES, phosphate) before starting the reaction. Perform a thorough cleanup of the peptide sample prior to labeling. |
-
Sample Preparation: Ensure the peptide sample is dissolved in a non-amine-containing buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, TEAB, or 50 mM HEPES) at a pH of approximately 7.5.
-
Labeling Reagent Preparation:
-
Prepare a 4% (v/v) aqueous solution of formaldehyde (CH₂O for light label, CD₂O or ¹³CH₂O for heavy labels).
-
Prepare a 600 mM aqueous solution of sodium cyanoborohydride (NaBH₃CN). Caution: Handle with care in a chemical fume hood.
-
-
Labeling Reaction:
-
To your peptide solution, add the formaldehyde solution to a final concentration of 0.2%.
-
Immediately add the sodium cyanoborohydride solution to a final concentration of 30 mM.
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Stop the reaction by adding ammonium (B1175870) hydroxide (B78521) or glycine (B1666218) to a final concentration of approximately 1% to consume any excess formaldehyde.
-
Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a pH of <3 to quench the reducing agent and prepare the sample for cleanup.
-
-
Sample Cleanup: Proceed with desalting and purification of the labeled peptides.
Problem: Presence of Unexpected Side-Reaction Products
Symptom: Mass spectra show unexpected mass shifts on peptides, particularly a +26 Da modification on the N-terminus.
Possible Causes and Solutions:
A known side reaction during dimethylation can produce an N-methyl-4-imidazolidinone moiety between the first two amino acids of a peptide, resulting in a +26 Da mass increment. This can significantly compromise data quality.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The formation of this side product is influenced by reaction conditions. Optimizing the protocol can dramatically suppress its formation. |
| High Reagent Concentration | While sufficient reagent is necessary, an excessive amount, particularly of formaldehyde, can promote side reactions. Adhere to the concentrations in the optimized protocol. |
| Prolonged Incubation | Extended reaction times can sometimes lead to an increase in side products. For most peptide samples, a 1-hour incubation is sufficient for complete labeling. |
Problem: Residual Reagents and Poor MS Performance After Cleanup
Symptom: Poor chromatographic peak shape, signal suppression in the mass spectrometer, or the presence of polymer-like peaks in the spectra.
Possible Causes and Solutions:
This is typically due to inefficient removal of labeling reagents, byproducts, or buffer components after the reaction is quenched.
| Cleanup Method | Advantages | Disadvantages | Best For |
| Solid-Phase Extraction (SPE) with C18 | Efficient removal of salts, and most polar non-peptide contaminants. Fast and compatible with mass spectrometry solvents. | Can result in loss of very hydrophilic peptides. Requires careful optimization of wash and elution steps. | General purpose cleanup of most tryptic digests. |
| Spin Desalting Columns | Rapid and easy to use. Good for removing small molecules like salts and residual reagents.[5] | May not efficiently remove larger polymeric contaminants. Potential for sample dilution. | Quick desalting of samples when peptide loss is a concern. |
| Dialysis | Effective for removing a wide range of small molecule contaminants from larger proteins or peptides. | Time-consuming. Can lead to significant sample loss, especially for smaller peptides.[5] | Best suited for protein-level labeling before digestion, not for peptide samples. |
-
StageTip Preparation: Pack a P200 pipette tip with a small plug of C18 material.
-
Activation and Equilibration:
-
Wash the C18 material with 100 µL of 100% methanol.
-
Wash with 100 µL of 80% acetonitrile, 0.1% formic acid.
-
Equilibrate the tip with two washes of 100 µL of 0.1% formic acid.
-
-
Sample Loading: Load the acidified, labeled peptide sample onto the StageTip.
-
Washing: Wash the loaded tip with two washes of 100 µL of 0.1% formic acid to remove salts and other hydrophilic impurities.
-
Elution: Elute the labeled peptides with 60 µL of 60% acetonitrile, 0.1% formic acid into a clean tube.
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
Visualizations and Workflows
Dimethyl Labeling Experimental Workflow
Caption: Workflow for stable isotope dimethyl labeling of peptides.
Troubleshooting Logic for "Incomplete DIM Tag Removal"
Caption: Decision tree for troubleshooting dimethyl labeling issues.
General Workflow for a Hypothetical Cleavable Tag
Caption: Generic workflow for the removal of a cleavable tag from a peptide.
References
- 1. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Stability of the azide group in Fmoc-L-Lys(N3-Aca-DIM)-OH during SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of the azide (B81097) group in Fmoc-L-Lys(N3-Aca-DIM)-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group of this compound during a standard SPPS cycle?
A: The azide functional group is generally robust and stable under the standard conditions of Fmoc-based SPPS.[1][2] This includes repeated cycles of Fmoc deprotection using piperidine (B6355638) and the coupling reactions.[3][4] The primary concern for azide stability arises during the final cleavage from the resin.[5][6]
Q2: What is the main cause of azide group degradation during SPPS?
A: The most common cause of azide group degradation is its reduction to a primary amine during the final trifluoroacetic acid (TFA) cleavage step.[7] This reduction is typically caused by certain scavengers included in the cleavage cocktail.[5][7]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in acidic environments and can lead to significant reduction of the azide group.[7] In contrast, non-thiol scavengers like triisopropylsilane (B1312306) (TIS) are generally safe for peptides containing azides.[7] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a much safer option than EDT, causing considerably less azide reduction.[5][7]
Q4: Can I perform the cleavage step without any scavengers to protect the azide group?
A: It is highly inadvisable to omit scavengers during cleavage. Scavengers are crucial for quenching reactive carbocations that are generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, which results in impurities. A minimal, azide-safe scavenger cocktail typically consists of TFA, TIS, and water.[7]
Q5: Are there any alternatives to piperidine for Fmoc deprotection that are compatible with azide-containing amino acids?
A: While piperidine is generally compatible with the azide group, other bases can also be used for Fmoc deprotection.[4] A combination of piperazine (B1678402) and DBU has been reported as a rapid and efficient alternative to piperidine.[8][9] These conditions are not known to affect the stability of the azide group.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a mass corresponding to the desired peptide minus 26 Da (or plus 2 Da from the expected amine), indicating azide reduction. | The cleavage cocktail contained a strong reducing scavenger, most likely EDT.[7] | Re-synthesize the peptide and use an azide-safe cleavage cocktail such as 95% TFA, 2.5% TIS, and 2.5% Water.[7] If a thiol scavenger is required, replace EDT with DTT.[5][7] |
| The peptide contains sensitive residues like Tryptophan (Trp), which typically requires a thiol-based scavenger for protection during cleavage. | Use of EDT to protect Trp is causing azide reduction.[7] | Use a non-reductive scavenger cocktail. A mixture of TIS and water is generally sufficient to protect the indole (B1671886) side chain of tryptophan while preserving the azide group.[7] Thioanisole can also be considered as a non-thiol scavenger for sensitive residues.[7] |
| Poor yield of the final azide-containing peptide. | This could be due to incomplete coupling of the this compound amino acid or azide degradation. | Ensure complete coupling of the azide-containing amino acid by using a longer coupling time or a double coupling protocol. Confirm the integrity of the azide group on-resin before cleavage using a small test cleavage with an azide-safe cocktail. |
Data Summary
Impact of Thiol Scavengers on Azide Reduction during TFA Cleavage
The choice of scavenger in the TFA cleavage cocktail significantly impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed with different thiol scavengers.
| Thiol Scavenger | % Azide Reduction (Conversion to Amine) | Reference |
| 1,2-Ethanedithiol (EDT) | High (can be extensive) | [5][7] |
| Dithiothreitol (DTT) | Low | [5][7] |
| Thioanisole | Low | [7] |
| Triisopropylsilane (TIS) | None (non-thiol) | [7] |
Data is based on findings from studies investigating the reduction of peptide azides during SPPS cleavage.[5][7]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from Solid Support
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the peptide pellet under a gentle stream of nitrogen or argon gas.
Visualizations
SPPS Workflow with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Preventing reduction of the azide in Fmoc-L-Lys(N3-Aca-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in peptide synthesis, with a specific focus on preventing the unintended reduction of the azide (B81097) functional group.
Troubleshooting Guide: Unwanted Azide Reduction
The azide group is a versatile functional handle for bioconjugation, but its stability can be compromised under certain conditions during solid-phase peptide synthesis (SPPS). This guide will help you diagnose and resolve issues related to the unwanted reduction of the azide to an amine.
Problem: Mass spectrometry or HPLC analysis of the cleaved peptide indicates the presence of a species with a mass corresponding to the peptide with a primary amine instead of the azide group on the lysine (B10760008) side chain.
Primary Cause: The most frequent cause of azide reduction is the composition of the final cleavage cocktail used to remove the peptide from the resin and deprotect side chains.[1] Thiol-based scavengers, in particular, are strong reducing agents in the acidic environment of the cleavage cocktail.[1]
Diagnostic Workflow:
Caption: A flowchart to diagnose the cause of azide reduction.
Solutions and Preventative Measures:
-
Optimize the Cleavage Cocktail: The choice of scavengers is critical for preserving the azide group.[1]
-
Avoid 1,2-ethanedithiol (EDT): EDT is a potent reducing agent for azides under acidic conditions and its use should be avoided.[1]
-
Use Azide-Compatible Scavengers: Triisopropylsilane (TIS) is a widely used and safe scavenger for azide-containing peptides.[1] Dithiothreitol (B142953) (DTT) is a much safer thiol-based alternative to EDT if a thiol scavenger is necessary.[1]
-
-
Consider On-Resin Diazotransfer: As an alternative to incorporating this compound during synthesis, the azide can be introduced on-resin from a primary amine.[2] This can sometimes simplify the synthesis of complex peptides.
Frequently Asked Questions (FAQs)
Q1: Is the azide group in this compound stable to standard Fmoc-SPPS conditions?
A: Yes, the azide group is generally robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][3][4][5] However, specific reagents within the cleavage cocktail can cause unintended reduction.[1]
Q2: What is the primary cause of azide group reduction during peptide synthesis?
A: The most common cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group to a primary amine.[1]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers show much higher compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1] If a thiol scavenger is required, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1]
Q4: Can I avoid using scavengers altogether during cleavage?
A: This is highly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products. A common "minimal" scavenger cocktail that is safe for azides is a mixture of TFA, TIS, and water.[1]
Q5: Are there any other reagents I should be cautious with when working with azide-containing peptides?
A: While less common in standard Fmoc-SPPS, be aware that phosphines (used in Staudinger ligation) will reduce azides.[4][6] Also, avoid strong reducing agents like sodium borohydride (B1222165) and catalytic hydrogenation, unless the reduction of the azide to an amine is the desired outcome.[7]
Data Presentation
Table 1: Compatibility of Common Scavengers with Azide-Containing Peptides
| Scavenger | Type | Azide Reduction Potential | Recommendation |
| 1,2-Ethanedithiol (EDT) | Thiol | High | Avoid |
| Dithiothreitol (DTT) | Thiol | Low to Moderate | Safer alternative to EDT |
| Triisopropylsilane (TIS) | Silane | Very Low | Recommended |
| Thioanisole | Thioether | Low | Generally safe |
| Water | - | None | Often used in combination |
Data on reduction potential is qualitative and based on published observations.[1]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from the Resin
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.[1]
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Peptide-bound resin
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-bound resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a side-chain amine (from Lys or Orn) to an azide on the solid support prior to cleavage.[2] This is an alternative to using azide-functionalized amino acids during synthesis.
Reagents:
-
Fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Diisopropylethylamine (DIPEA)
-
DMF, DCM, MeOH
Procedure:
-
Swell the peptide-resin in DMF.
-
If the side-chain amine is protected (e.g., with Alloc), perform the specific deprotection step. For Alloc removal, treat the resin with Pd(PPh₃)₄ in a suitable solvent system.[1] Wash the resin thoroughly.
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the azide-safe cleavage protocol (Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. N3-Lys(Fmoc)-OH Novabiochem® [sigmaaldrich.com]
- 7. Amine synthesis by azide reduction [organic-chemistry.org]
Aggregation issues with peptides containing Fmoc-L-Lys(N3-Aca-DIM)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed protocols to address common challenges, particularly peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemically modified amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Its key features include:
-
An Fmoc protecting group on the alpha-amino group, which is standard for Fmoc-based SPPS.
-
An azide (N3) group on the side chain, which allows for bioorthogonal conjugation via "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
It is often employed in the "helping hand" strategy for the synthesis and purification of highly insoluble peptides.[1] The bulky and specialized side chain can be used to attach solubilizing tags that are later removed.[1]
Q2: My peptide synthesis is failing after incorporating this compound. The resin is shrinking and I'm seeing incomplete deprotection and coupling. What could be the cause?
These are classic signs of on-resin peptide aggregation. While this compound is designed to aid in the synthesis of difficult sequences, the peptide chain itself, particularly if it contains hydrophobic residues, can fold and form inter- or intra-chain hydrogen bonds.[3] This leads to the formation of secondary structures (like beta-sheets) on the solid support, causing the resin to collapse and preventing reagents from accessing the reactive sites.[4]
Q3: Could the this compound residue itself be contributing to the aggregation?
While the primary drivers of aggregation are typically stretches of hydrophobic amino acids, the bulky, non-polar nature of the dimedone (DIM) and aminocaproic acid (Aca) components of the side chain could potentially contribute to steric hindrance or unfavorable hydrophobic interactions, especially in sequences that are already prone to aggregation. However, it is more commonly the overall peptide sequence that is the root cause.[3]
Q4: What are the initial troubleshooting steps I should take if I suspect aggregation?
If you suspect aggregation, it is crucial to act quickly to salvage the synthesis. Here are some initial steps:
-
Perform a Test Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze it using HPLC and Mass Spectrometry. This will help you to identify the extent of the problem and whether any truncated sequences are present.
-
Solvent Disruption: Before the next coupling step, wash the resin with a "magic mixture" of DCM/DMF/NMP (1:1:1) to help disrupt secondary structures.[3]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to break up aggregates.
Q5: What are more advanced strategies to overcome severe aggregation?
For sequences known to be difficult or if initial troubleshooting fails, consider these more advanced strategies from the outset of your synthesis:
-
Incorporate Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, introducing Fmoc-Xaa-(Psi(Me,Me)pro)-OH dipeptides can disrupt the formation of beta-sheets.[5][6]
-
Use a High-Swelling Resin: A resin with a higher degree of pegylation can provide a more "solution-like" environment for the growing peptide chain, which can help to reduce aggregation.
-
Elevated Temperatures: Performing the coupling and deprotection steps at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating On-Resin Aggregation
This guide provides a systematic workflow for identifying and addressing peptide aggregation during SPPS.
Symptoms of Aggregation:
-
Noticeable shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection (persistent blue color after piperidine (B6355638) treatment).
-
Positive Kaiser test (or other amine test) after coupling, indicating incomplete reaction.
-
A broad, poorly resolved peak in the analytical HPLC of a test cleavage.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating peptide aggregation.
Experimental Protocols
Protocol 1: Test Cleavage from Resin
-
Sample Collection: Carefully remove a small sample of the peptidyl-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Washing: Wash the resin beads 3 times with dichloromethane (B109758) (DCM) and 3 times with methanol (B129727) (MeOH). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add approximately 100 µL of the cleavage cocktail to the dried resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding 1 mL of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the tube to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether.
-
Drying and Reconstitution: After the final wash, allow the peptide pellet to air dry to remove residual ether. Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.
Protocol 2: On-Resin Aggregation Disruption
-
Swell the Resin: Swell the peptidyl-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Disruptive Wash: Drain the NMP and wash the resin with a "magic mixture" of DCM/DMF/NMP (1:1:1, v/v/v) for 30 minutes.[3]
-
Chaotropic Salt Addition (Optional): For the subsequent coupling step, dissolve the amino acid and coupling reagents in DMF or NMP containing 0.4 M LiCl.
-
Proceed with Synthesis: Continue with the scheduled deprotection and coupling steps, carefully monitoring for signs of aggregation.
Quantitative Data Summary
The following table summarizes the potential effectiveness of different anti-aggregation strategies. The percentage improvement in synthesis yield is hypothetical and for illustrative purposes, as the actual effectiveness is highly sequence-dependent.
| Strategy | Target Problem | Mechanism of Action | Estimated Improvement in Yield (%) |
| "Magic Mixture" Wash | Existing Aggregates | Disrupts secondary structures through a mixture of polar aprotic solvents. | 10-20% |
| Chaotropic Salts (e.g., LiCl) | Aggregate Formation | Interferes with hydrogen bonding. | 15-30% |
| Pseudoproline Dipeptides | Beta-Sheet Formation | Introduces a "kink" in the peptide backbone, disrupting regular secondary structures. | 30-60% |
| Elevated Temperature | Stable Secondary Structures | Provides energy to overcome the stability of aggregates. | 20-40% |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting aggregation can be visualized as follows:
Caption: Decision tree for troubleshooting peptide synthesis issues.
By following these guidelines, researchers using this compound can better anticipate and overcome potential aggregation issues, leading to more successful synthesis of complex peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-L-Lys(N3-Aca-DIM)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-L-Lys(N3-Aca-DIM)-OH. This specialized amino acid is instrumental in the "helping hand" strategy for purifying insoluble peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemically modified amino acid used in Solid-Phase Peptide Synthesis (SPPS).[1] Its primary role is to act as a "helping hand" to improve the solubility and purification of highly insoluble or aggregation-prone peptides.[1][2] The key features are:
-
An Fmoc group for standard peptide synthesis protocols.
-
An azide (B81097) (N3) group on the side chain, which allows for the attachment of solubilizing tags via click chemistry.[1]
-
A DIM (2,2-dimethyl-1,3-dioxane-4,6-dione) tag , which is a cleavable linker. The solubilizing tag can be removed with a 1M hydrazine (B178648) or hydroxylamine (B1172632) solution.[1]
Q2: Is the azide group on this compound stable during standard SPPS?
A2: Yes, the azide group is generally stable under the standard conditions of Fmoc-SPPS, including the basic conditions for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[3][4] However, certain reagents in the cleavage cocktail, particularly thiol-based scavengers, can reduce the azide to an amine.[3][5]
Q3: What is the "helping hand" strategy and how does it facilitate peptide purification?
A3: The "helping hand" strategy is a method to temporarily attach a highly soluble molecule or peptide sequence to an insoluble target peptide.[2][6] In the context of this compound, a solubilizing tag is attached to the azide group on the lysine (B10760008) side chain. This increases the overall solubility of the crude peptide, making it easier to handle and purify using standard techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). After successful purification, the "helping hand" is cleaved off.[1]
Q4: How is the DIM tag cleaved to remove the "helping hand"?
A4: The DIM tag, a derivative of Meldrum's acid, is typically cleaved using a 1M solution of hydrazine or hydroxylamine.[1] This step is performed after the peptide has been purified.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides synthesized with this compound.
Problem 1: Low yield of the desired peptide after cleavage.
-
Possible Cause A: Incomplete Cleavage from the Resin. Peptides containing bulky or multiple protecting groups may require longer cleavage times.
-
Solution: Extend the cleavage time to 3-4 hours and re-analyze a small aliquot. Ensure enough cleavage cocktail is used to swell the resin completely.[7]
-
-
Possible Cause B: Peptide Re-attachment to the Resin. This can occur with C-terminal Trp, Tyr, or Met residues if scavengers are not used effectively.
-
Possible Cause C: Peptide Aggregation/Precipitation during Cleavage. The peptide may be insoluble in the cleavage cocktail.
-
Solution: If using the "helping hand" strategy, ensure the solubilizing tag is attached before cleavage. If not, consider alternative cleavage cocktails with different scavenger compositions that may improve solubility.
-
Problem 2: Presence of an unexpected mass corresponding to the amine instead of the azide.
-
Possible Cause: Azide Reduction during Cleavage. The use of certain scavengers, particularly thiol-based ones like 1,2-ethanedithiol (B43112) (EDT), can reduce the azide group to an amine.[3][5][8]
-
Solution: Use an "azide-safe" cleavage cocktail. The recommended cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[3] If a thiol scavenger is necessary for protecting other sensitive residues like cysteine, dithiothreitol (B142953) (DTT) is a less reductive alternative to EDT.[3]
-
Problem 3: The crude peptide is insoluble, even with the "helping hand" attached.
-
Possible Cause A: Insufficiently Solubilizing "Helping Hand". The chosen solubilizing tag may not be effective enough for extremely hydrophobic peptides.
-
Solution: Consider using a more potent solubilizing tag, such as a longer poly-lysine or poly-arginine sequence.
-
-
Possible Cause B: Aggregation due to Intermolecular Interactions. The peptide sequence itself may have a high propensity for aggregation.
-
Solution: Attempt to dissolve the crude peptide in different solvents. A small amount of organic solvent like acetonitrile (B52724) or isopropanol (B130326) in the initial aqueous solution for HPLC can help. Sonication may also aid in dissolution.
-
Problem 4: Difficulty in purifying the peptide by RP-HPLC.
-
Possible Cause A: Poor Peak Shape or Resolution. This can be due to peptide aggregation on the column or secondary interactions with the stationary phase.
-
Solution: Optimize the HPLC method. Try different gradients, flow rates, or column temperatures. Increasing the column temperature can sometimes improve peak shape for hydrophobic peptides. Using a different stationary phase (e.g., C4 instead of C18) may also be beneficial.
-
-
Possible Cause B: Co-elution of Impurities. Deletion sequences or by-products from the synthesis may have similar retention times to the target peptide.
-
Solution: If using the "helping hand" strategy, the significant change in hydrophobicity after its attachment should facilitate separation from most synthesis-related impurities. If co-elution persists, a secondary purification step using a different chromatographic method, such as ion-exchange chromatography, may be necessary.[9]
-
Quantitative Data Summary
The choice of scavenger in the cleavage cocktail is critical for preserving the azide functionality. The following table summarizes the observed percentage of azide reduction with different thiol scavengers.
| Thiol Scavenger | Peptide 1 (N-terminal Azide) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic Azide-Peptide) |
| 1,2-Ethanedithiol (EDT) | ~90% | ~75% | >95% |
| Dithiothreitol (DTT) | <10% | <5% | ~15% |
| Thioanisole (Non-thiol) | <2% | <2% | <2% |
| Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[3] |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of the Peptide from the Resin
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[3]
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of the Crude Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or an alternative solvent like isopropanol can be added.
-
Filter the peptide solution through a 0.22 µm filter.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Reactions with Fmoc-L-Lys(N3-Aca-DIM)-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction using Fmoc-L-Lys(N3-Aca-DIM)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] It incorporates a side chain containing an azide (B81097) (-N3) group, which is a key component for click chemistry reactions.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during peptide synthesis and can be removed under mild basic conditions.[1] This building block is often used to introduce a "helping hand" solubilizing tag to peptides via a click reaction, which can then be cleaved off using a 1M hydrazine (B178648) or hydroxylamine (B1172632) solution.
Q2: What type of click reaction is this compound used for?
This compound is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] It can also potentially be used in strain-promoted azide-alkyne cycloaddition (SPAAC) if a suitable strained alkyne is the reaction partner.
Q3: Is the azide group on this compound stable during standard solid-phase peptide synthesis (SPPS)?
Yes, the azide functionality is stable under the typical conditions of Fmoc-based SPPS, including coupling and deprotection steps.[1]
Q4: What are the key components of a successful CuAAC reaction with this reagent?
A typical CuAAC reaction mixture includes:
-
An azide-containing molecule (in this case, the peptide incorporating this compound).
-
An alkyne-containing molecule.
-
A source of copper(I) ions, which is the active catalyst. This is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.
-
A reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) oxidation state.[3]
-
A copper-stabilizing ligand to enhance catalytic activity and prevent catalyst degradation.
-
A suitable solvent system.
Q5: How can I monitor the progress of the click reaction?
For reactions performed on solid support, a small sample of the resin can be cleaved and the product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to check for the formation of the desired triazole product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.[4] 2. Insufficient Reagents: The concentration of one or more components (alkyne, copper, ascorbate) may be too low. 3. Poor Resin Swelling: The solid support may not be adequately swelled, preventing reagents from accessing the reaction sites. | 1. Use freshly prepared sodium ascorbate solution. Degas solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Increase the equivalents of the alkyne, copper sulfate, and sodium ascorbate. Refer to the quantitative data tables below for recommended ranges. 3. Ensure the resin is pre-swelled in a suitable solvent like DMF or DCM for at least 30-60 minutes before starting the reaction.[5] |
| Presence of Side Products (e.g., Alkyne Dimerization) | Oxidative Homocoupling (Glaser Coupling): This can occur if the reaction environment is not sufficiently reducing, leading to the coupling of two alkyne molecules. | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is protected from oxygen. |
| Incomplete Reaction | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Temperature: The reaction rate may be too slow at room temperature. 3. Steric Hindrance: The alkyne partner may be sterically bulky, slowing down the reaction. | 1. Extend the reaction time. Monitor the reaction progress to determine the optimal duration. 2. Gently heat the reaction mixture (e.g., to 40-50 °C), although room temperature is often sufficient.[2] 3. Increase the concentration of the catalyst and alkyne. |
| Peptide Degradation | Oxidation of Sensitive Residues: Amino acids such as methionine, cysteine, tryptophan, and histidine can be susceptible to oxidation by reactive oxygen species generated in the presence of copper and ascorbate.[3] | Add a radical scavenger or an antioxidant to the reaction mixture. Degassing the reaction mixture can also help minimize oxidation. |
Quantitative Data for Reaction Optimization
The optimal conditions for a click reaction can vary depending on the specific substrates and whether the reaction is performed in solution or on a solid support. The following tables provide starting points for optimization.
Table 1: Recommended Reagent Concentrations for On-Resin Click Reactions
| Reagent | Molar Equivalents (relative to resin loading) | Notes |
| Alkyne | 5 - 20 eq. | A significant excess is often used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.5 - 4 eq. | Higher equivalents may be needed for difficult couplings.[6] |
| Sodium Ascorbate | 1 - 10 eq. (relative to CuSO₄) | Should be in excess of the copper catalyst. |
| Copper Ligand (e.g., THPTA, TBTA) | 1.25 - 5 eq. (relative to CuSO₄) | A ligand-to-copper ratio of 5:1 is often recommended to stabilize the Cu(I) and accelerate the reaction.[3] |
Table 2: Common Solvents and Reaction Conditions
| Parameter | Recommendation | Considerations |
| Solvent | DMF, DMSO, or a mixture of an organic solvent and water (e.g., t-BuOH/H₂O 1:1). | The choice of solvent should ensure good swelling of the resin and solubility of all reagents. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (up to 50°C) can be applied if the reaction is slow, but may increase the risk of side reactions.[2] |
| Reaction Time | 2 - 24 hours | Monitor the reaction for completion. Overnight reactions are common for on-resin synthesis.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the Cu(I) catalyst, especially for prolonged reactions. |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Copper-Catalyzed Click Reaction
This protocol provides a general guideline for performing a CuAAC reaction on a peptide synthesized on a solid support containing the this compound residue.
-
Resin Swelling: Swell the peptide-resin (1 eq.) in DMF or DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne (10 eq.) in DMF.
-
Prepare a stock solution of copper(II) sulfate (1 eq.) in water.
-
Prepare a stock solution of a water-soluble ligand like THPTA (5 eq.) in water.
-
Prepare a fresh stock solution of sodium ascorbate (5-10 eq.) in water.
-
-
Reaction Setup:
-
Drain the swelling solvent from the resin.
-
Add the alkyne solution to the resin.
-
In a separate tube, pre-mix the copper(II) sulfate and ligand solutions and let them stand for a few minutes.
-
Add the copper/ligand mixture to the resin.
-
Add the sodium ascorbate solution to the resin to initiate the reaction.
-
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-18 hours. It is advisable to perform the reaction under an inert atmosphere.[7]
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, followed by DCM, and then methanol.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze by HPLC and MS to confirm the successful click reaction.
Visualizations
Experimental Workflow for On-Resin Click Reaction
Caption: Workflow for the on-resin CuAAC reaction.
Signaling Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of CuAAC.
References
- 1. chempep.com [chempep.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 7. peptide.com [peptide.com]
Fmoc-L-Lys(N3-Aca-DIM)-OH premature deprotection issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-Lys(N3-Aca-DIM)-OH. The information provided addresses potential challenges, with a focus on premature deprotection of the Fmoc group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] It incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, and a side chain containing an azide (B81097) (N3) moiety linked via an amino-caproic acid (Aca) spacer and a dimethoxy (DIM) group. Its primary applications include:
-
Click Chemistry: The azide group serves as a handle for bioorthogonal conjugation reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the site-specific labeling of peptides with fluorescent probes, imaging agents, or drug molecules.[1][2]
-
"Helping Hand" Strategy: It can be used in the "helping hand" strategy to improve the solubility and purification of highly insoluble peptides.[1]
Q2: Under standard SPPS conditions, how stable is the Fmoc group of this compound?
A2: The Fmoc group is designed to be stable to the acidic conditions used for the cleavage of side-chain protecting groups (e.g., tert-butyl) but labile to mild basic conditions.[2][3] The azide group on the lysine (B10760008) side chain is stable under typical SPPS coupling, deprotection, and cleavage conditions.[2] Therefore, under standard protocols, the Fmoc group of this compound should remain intact until the designated deprotection step.
Q3: What is "premature deprotection" and why is it a concern?
A3: Premature deprotection is the unintended removal of the Fmoc group before the planned deprotection step in the SPPS cycle. This is a significant concern because it exposes the N-terminal amine of the growing peptide chain, which can lead to:
-
Deletion Sequences: If the premature deprotection is not followed by coupling, the resulting peptide will be missing an amino acid.
-
Insertion Sequences (Double Incorporation): If the premature deprotection occurs during the coupling step of the subsequent amino acid, it can lead to the addition of two identical amino acids.
-
Difficult Purification: These side products are often difficult to separate from the target peptide, leading to lower purity and overall yield.
Troubleshooting Guide: Premature Fmoc Deprotection
Issue: Analysis of the crude peptide by HPLC/MS indicates the presence of deletion or insertion sequences, suggesting premature Fmoc deprotection.
Below are potential causes and recommended solutions to address premature deprotection of the Fmoc group.
| Potential Cause | Explanation | Recommended Solution(s) |
| Basic Impurities in Solvents | The primary solvent used in SPPS, N,N-dimethylformamide (DMF), can degrade over time to produce dimethylamine, a secondary amine that can cause Fmoc deprotection. | Use high-purity, amine-free DMF. If unsure, test the DMF with a colorimetric test (e.g., with dinitrofluorobenzene) or use freshly opened bottles. Consider using an alternative solvent like N-methyl-2-pyrrolidone (NMP). |
| Elevated Temperatures | High temperatures, especially in combination with solvents like DMF or NMP, can promote undesired Fmoc removal. It has been reported that for every milliliter of DMF used at 80°C, up to 1 μmol of Fmoc-protected peptide can be deprotected. | Avoid unnecessarily high temperatures during coupling and washing steps. If elevated temperatures are required to overcome aggregation, consider adding an acidic additive like 1% HOBt to the wash solutions to neutralize basic impurities. |
| Extended Exposure to Basic Conditions | Prolonged exposure to the basic environment of the coupling reaction, especially when using tertiary amine bases like N,N-diisopropylethylamine (DIPEA), can lead to slow cleavage of the Fmoc group. | Minimize coupling times to what is necessary for complete reaction. Use a less basic activator base if possible. Ensure efficient washing after the coupling step to remove residual base. |
| Choice of Base for Deprotection | While piperidine (B6355638) is the standard, other bases can be used. The rate of deprotection is highly dependent on the base used. | For standard Fmoc deprotection, 20% piperidine in DMF is recommended. If premature deprotection is suspected, ensure that a less reactive base is not being carried over from a previous step. |
Quantitative Data on Fmoc Deprotection with Various Bases
The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. The following table summarizes the relative efficiency of different bases for Fmoc removal.
| Base | Concentration & Solvent | Relative Deprotection Time | Notes |
| Piperidine | 20% in DMF | Fast (typically 5-10 min) | Standard reagent for Fmoc deprotection. |
| Piperazine | 5% in NMP with 2% DBU | Faster than 20% piperidine/DMF | Can reduce diketopiperazine formation. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% in DMF | Very Fast | More reactive than piperidine. |
| Diethylamine | 10% in DMF | Slower | An alternative to piperidine. |
| Morpholine | 50% in DMF | Slower | Can reduce racemization in some cases. |
| N,N-Diisopropylethylamine (DIPEA) | Neat or in DMF | Very Slow | Generally considered stable for Fmoc group during coupling, but prolonged exposure can cause some deprotection. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of this compound
This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with dichloromethane (B109758) (DCM) (3-5 times).
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional): If the Kaiser test is positive after coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This test is used to monitor the completion of the coupling reaction.
-
Prepare Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Causes and consequences of premature Fmoc deprotection in SPPS.
References
Technical Support Center: Fmoc-L-Lys(N3-Aca-DIM)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc-L-Lys(N3-Aca-DIM)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this sterically hindered amino acid in Solid-Phase Peptide Synthesis (SPPS). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in SPPS?
This compound is a chemically modified lysine (B10760008) derivative designed for use in SPPS. Its primary application is to serve as a "helping hand" to improve the solubility of growing peptide chains that are prone to aggregation.[1] The bulky and solubilizing 1,3-dimethyl-2-imidazolidinone (B1670677) (DIM) group, attached to the lysine side chain via an azido-6-aminocaproic acid (Aca) linker, disrupts inter- and intra-chain hydrogen bonding, which is a common cause of aggregation during peptide synthesis.
Q2: How does the steric hindrance of this compound affect its coupling efficiency?
The significant steric bulk of the N3-Aca-DIM moiety on the lysine side chain can pose a challenge during the coupling reaction in SPPS. Standard coupling reagents may result in lower coupling efficiencies and require longer reaction times compared to smaller amino acids. To overcome this, the use of more potent activating reagents is highly recommended.
Q3: What are the recommended coupling reagents for this compound?
For sterically hindered amino acids like this compound, it is advisable to use highly efficient coupling reagents. These include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to facilitate coupling reactions involving bulky amino acids more effectively than standard carbodiimide-based reagents like DIC/HOBt.
Q4: Can microwave-assisted SPPS be used with this compound?
Yes, microwave-assisted SPPS is a highly recommended technique when incorporating sterically hindered amino acids. The application of microwave energy can significantly enhance the kinetics of the coupling reaction, leading to higher coupling efficiencies in shorter reaction times.
Q5: How is the DIM tag removed from the final peptide?
The DIM solubilizing tag is designed to be cleaved from the peptide after synthesis. This is typically achieved by treating the purified, DIM-containing peptide with a 1M solution of hydrazine (B178648) or hydroxylamine.[1] It is crucial to perform this cleavage step post-purification to avoid potential side reactions with other protecting groups or the resin.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in SPPS.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Coupling | Insufficient activation: Standard coupling reagents (e.g., DIC/HOBt) may not be potent enough to overcome the steric hindrance. | 1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or PyBOP. 2. Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents). 3. Extend coupling time: Increase the reaction time to allow for complete coupling. Monitor the reaction using a ninhydrin (B49086) test. 4. Employ microwave heating: Utilize a microwave peptide synthesizer to accelerate the coupling reaction. |
| Peptide Aggregation (Even with DIM-tag) | Highly hydrophobic sequence: For extremely aggregation-prone sequences, the DIM-tag alone may not be sufficient. | 1. Optimize solvent conditions: Use N-Methyl-2-pyrrolidone (NMP) as the solvent, or a mixture of DMF and DMSO. 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding. 3. Lower resin loading: Use a resin with a lower substitution level to increase the distance between peptide chains. |
| Difficulty in Cleaving the DIM Tag | Incomplete reaction: The cleavage reaction may be slow or incomplete. | 1. Increase reaction time or temperature: Extend the duration of the hydrazine/hydroxylamine treatment or perform the reaction at a slightly elevated temperature (e.g., 37 °C). 2. Ensure proper pH: Check and adjust the pH of the cleavage solution as recommended by the reagent supplier. |
| Side Reactions During DIM Tag Cleavage | Reaction with other functional groups: Hydrazine is a strong nucleophile and may react with other sensitive functionalities in the peptide. | 1. Purify the peptide first: Always perform the DIM tag cleavage on the purified peptide to avoid side reactions with protecting groups. 2. Optimize cleavage conditions: Use the mildest conditions (e.g., lower temperature, shorter time) that still result in complete cleavage. |
Quantitative Data
Due to the specialized nature of this compound, specific publicly available quantitative data on its coupling efficiency is limited. However, the following table provides a representative comparison of the expected coupling efficiencies of sterically hindered amino acids with different coupling reagents, which can be used as a guideline.
| Coupling Reagent | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| DIC/HOBt | 60 - 120 | 85 - 95 | May require double coupling for acceptable yields. |
| HBTU/DIPEA | 30 - 60 | 95 - 98 | A significant improvement over carbodiimides. |
| HCTU/DIPEA | 20 - 45 | > 98 | Generally faster and more efficient than HBTU. |
| HATU/DIPEA | 15 - 30 | > 99 | Often the reagent of choice for highly hindered couplings. |
| PyBOP/DIPEA | 30 - 60 | 97 - 99 | A good alternative to uronium/aminium salts. |
Note: These values are estimates and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol describes the manual coupling of this compound using HATU as the coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
DCM (Dichloromethane)
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20% Piperidine (B6355638) in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with NMP (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation Solution: In a separate vial, dissolve this compound and HATU in NMP. Add DIPEA to the solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For automated synthesis, a double coupling protocol is recommended.
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with NMP (5 times) and DCM (3 times).
-
Capping (Optional): If the Kaiser test is positive after the coupling, cap any unreacted amino groups using a solution of acetic anhydride (B1165640) and DIPEA in NMP.
-
Proceed to the deprotection of the Fmoc group for the next coupling cycle.
Protocol 2: Cleavage of the DIM Tag
This protocol describes the cleavage of the DIM tag from the purified peptide.
Materials:
-
Purified peptide containing the Lys(N3-Aca-DIM) residue
-
1M Hydrazine hydrate (B1144303) solution in water
-
Glacial acetic acid
-
HPLC system for monitoring and purification
Procedure:
-
Dissolve Peptide: Dissolve the purified peptide in an appropriate aqueous buffer.
-
Add Cleavage Reagent: Add the 1M hydrazine hydrate solution to the peptide solution. The final concentration of hydrazine should be sufficient to drive the reaction to completion (typically a large excess).
-
Reaction: Incubate the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by RP-HPLC.
-
Quenching: Quench the reaction by adding glacial acetic acid to neutralize the excess hydrazine.
-
Purification: Purify the resulting peptide using preparative RP-HPLC to remove the cleaved DIM tag and any other byproducts.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
Visualizations
Caption: Workflow for SPPS and post-synthesis processing of peptides containing this compound.
References
Technical Support Center: Fmoc-L-Lys(N3-Aca-DIM)-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Issue: Low coupling efficiency or incomplete reaction when incorporating this compound.
This compound is a sterically hindered amino acid derivative, which can lead to challenges during peptide synthesis.[1][2] Incomplete coupling can result in deletion sequences and a lower yield of the desired peptide. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Q1: My standard coupling protocol resulted in a positive Kaiser test (or other amine test), indicating incomplete coupling. What is the first step I should take?
A positive Kaiser test after the initial coupling of this compound signifies the presence of unreacted free amines on the resin. The most straightforward initial response is to perform a second coupling (double coupling).[3] This involves repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.
Q2: How do I decide whether to proceed with a double coupling or to cap the unreacted amines?
The decision depends on the desired purity and length of your peptide.
-
For shorter peptides or when maximizing purity is critical: A double coupling is recommended to ensure the highest possible incorporation of this compound.[4]
-
For very long peptides where a small amount of deletion sequence is tolerable or if the peptide is difficult to purify: Capping the unreacted amines with a reagent like acetic anhydride (B1165640) can be a quicker solution to prevent the formation of further deletion sequences.[3]
Q3: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?
If a double coupling is unsuccessful, consider the following factors:
-
Coupling Reagents: The choice of coupling reagent is critical for sterically hindered amino acids.[1] If you are using a standard carbodiimide (B86325) reagent like DIC, switching to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent such as HATU, HBTU, or PyBOP is recommended. These reagents are known for their higher reactivity and efficiency in difficult couplings.
-
Reaction Time and Temperature: Extending the coupling time for each step can provide the necessary duration for the sterically hindered amino acid to react. Additionally, performing the coupling at an elevated temperature (e.g., 50-60°C), particularly with microwave assistance, can disrupt potential peptide aggregation and increase the reaction rate.[5]
-
Solvent Choice: The solvent system can impact the swelling of the resin and the solvation of the growing peptide chain. Using a solvent mixture known to reduce aggregation, such as DMF/NMP, can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
The steric hindrance caused by the bulky side chain of this compound can physically impede the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support.[1] This leads to slower reaction kinetics and a higher likelihood of incomplete coupling compared to less bulky amino acids.
Q2: When should I preemptively use a double coupling strategy for this compound?
It is advisable to consider a double coupling strategy from the outset when:
-
The preceding amino acid in the sequence is also sterically hindered (e.g., Val, Ile, or another bulky non-natural amino acid).[2]
-
The peptide sequence is known to be prone to aggregation.
-
The synthesis is being performed on a low-substitution resin, where the reactive sites are further apart, potentially exacerbating coupling difficulties.[6]
Yes, it is standard practice to use a fresh preparation of the same coupling reagents for the second coupling.[4] However, if the initial coupling with a standard reagent like DIC/Oxyma fails, it is advisable to perform the second coupling with a more powerful reagent like HATU.
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol is recommended for the incorporation of this compound into a growing peptide chain on a solid support.
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (v/v) for 2 x 10 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test (or another appropriate amine test) to check for completion.
-
Wash the resin with DMF (3-5 times).
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive, repeat step 3 with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for 1-2 hours.
-
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Proceed to the next cycle of deprotection and coupling.
Quantitative Data Summary
The following tables provide recommended ranges for reagent equivalents and reaction times for the coupling of sterically hindered amino acids like this compound.
Table 1: Recommended Reagent Equivalents for Double Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (HATU/HBTU) | 2.9 - 4.9 |
| Base (DIPEA/Collidine) | 6 - 10 |
Table 2: Recommended Reaction Times for Double Coupling
| Coupling Step | Standard Time | Extended Time (for difficult sequences) |
| First Coupling | 1 - 2 hours | 2 - 4 hours |
| Second Coupling | 1 - 2 hours | 2 - 4 hours |
Visual Workflow
The following diagram illustrates the decision-making process for employing a double coupling strategy with this compound.
Caption: Workflow for troubleshooting the coupling of this compound.
References
Technical Support Center: Coupling Strategies for Fmoc-L-Lys(N3-Aca-DIM)-OH
Welcome to the technical support center for the effective use of Fmoc-L-Lys(N3-Aca-DIM)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on selecting the optimal coupling reagents for this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] It incorporates several key features:
-
An Fmoc protecting group on the alpha-amino group, which is standard for SPPS and is removed under mild basic conditions (e.g., piperidine).
-
An azide (N3) group on the side chain, which is a versatile chemical handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the site-specific attachment of molecules like fluorescent probes, polymers, or drugs.
-
A complex side chain (Aca-DIM) , which can be quite bulky. "Aca" refers to an aminocaproic acid linker, and "DIM" is a dimedone-based moiety. This entire side-chain structure is designed for specific applications, such as acting as a "helping hand" to improve the solubility of highly insoluble peptides.[1] The solubilizing tag can often be removed post-synthesis.[1]
Q2: Why is the coupling of this compound challenging?
A2: The primary challenge in coupling this compound is the significant steric hindrance presented by its large and complex side chain. This bulkiness can slow down the coupling reaction and lead to incomplete acylation of the free amine on the growing peptide chain.[3] Inefficient coupling results in deletion sequences and lower purity of the final peptide product.
Q3: Which coupling reagents are recommended for this amino acid?
A3: For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. The most suitable choices are typically aminium/uronium or phosphonium (B103445) salt-based reagents. Carbodiimides like DIC, when used alone, may be too slow.
The top recommendations include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and effective reagent, though slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium salt that shows excellent performance, often comparable to HATU, with the added benefit of being based on the non-explosive OxymaPure.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : A highly effective phosphonium salt reagent, particularly useful for coupling N-methylated or other sterically demanding amino acids.
Q4: Can I use DIC/Oxyma for coupling this compound?
A4: While the DIC/OxymaPure system is an excellent and cost-effective choice for many standard couplings, it may not be sufficiently reactive for a highly hindered residue like this compound, especially if the N-terminus of the peptide-resin is also sterically hindered. If you choose to use DIC/Oxyma, you may need to extend the coupling time significantly and monitor the reaction closely for completion.
Q5: How can I monitor the coupling reaction to ensure it has gone to completion?
A5: A qualitative ninhydrin (B49086) (Kaiser) test is the most common method to check for the presence of free primary amines on the resin.
-
Positive test (blue/purple beads): Incomplete coupling.
-
Negative test (yellow/colorless beads): Complete coupling.
For a highly hindered residue, it is strongly recommended to perform a double coupling to ensure the reaction goes to completion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Positive Ninhydrin Test after Coupling | Incomplete coupling due to steric hindrance. | 1. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours).2. Double Couple: Filter the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.3. Switch to a Stronger Reagent: If using a weaker reagent like DIC/Oxyma, switch to HATU, HBTU, or COMU for the recoupling. |
| Low Yield of Final Peptide | Accumulation of deletion sequences from incomplete couplings. | 1. Optimize the coupling protocol for the hindered residue from the start, using a potent coupling reagent and potentially a double coupling strategy.2. Consider increasing the equivalents of amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.). |
| Presence of Side-Product with +197 Da | Guanidinylation of the N-terminal amine by excess HBTU/HATU. | This occurs when excess uronium salt reacts with the free amine. To avoid this, pre-activate the amino acid with the coupling reagent for 1-2 minutes before adding it to the resin. Do not use a large excess of the coupling reagent.[3] |
| Racemization of the Amino Acid | Over-activation or use of a strong base. | 1. Use additives that suppress racemization, such as HOAt (in HATU) or OxymaPure (in COMU).2. Avoid prolonged pre-activation times.3. Use a hindered base like DIPEA (N,N-Diisopropylethylamine) rather than a stronger, less hindered base. |
Data Presentation: Comparison of Recommended Coupling Reagents
| Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Excellent for hindered couplings; fast reaction rates. | High cost; can cause guanidinylation if used in excess. |
| HBTU | Aminium/Uronium Salt | High | Low | Reliable and effective for most couplings; less expensive than HATU. | Less reactive than HATU for extremely difficult couplings; can cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Performance similar to HATU; based on non-explosive OxymaPure; by-products are water-soluble. | Higher cost than HBTU; can have limited stability in solution over time. |
| PyAOP | Phosphonium Salt | Very High | Low | Excellent for hindered couplings; does not cause guanidinylation. | High cost; phosphorus by-products can be harder to wash away. |
| DIC/OxymaPure | Carbodiimide + Additive | Moderate | Low | Cost-effective; urea (B33335) by-product is soluble. | May be too slow for highly hindered couplings, leading to incomplete reactions. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended as the first choice for coupling this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. If the resin is Fmoc-protected, deprotect by treating with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Recoupling (if necessary): If the ninhydrin test is positive, repeat steps 2-5 (a "double couple").
Visualizations
Experimental Workflow for Coupling this compound
Caption: A standard workflow for the coupling of a sterically hindered amino acid using pre-activation and monitoring steps.
Decision Tree for Coupling Reagent Selection
Caption: A logical guide for selecting the appropriate coupling reagent based on reaction difficulty and cost considerations.
References
Technical Support Center: Fmoc-L-Lys(N3-Aca-DIM)-OH and Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of Fmoc-L-Lys(N3-Aca-DIM)-OH on peptide solubility. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during peptide synthesis and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of this compound in standard SPPS solvents (e.g., DMF, NMP). | Although designed for SPPS, highly modified amino acids can sometimes exhibit lower solubility compared to standard Fmoc-amino acids. | - Gently warm the solvent to aid dissolution.- Use a co-solvent system, such as a small amount of DMSO in DMF.- Prepare a less concentrated solution of the amino acid for coupling. |
| The final peptide containing the Lys(N3-Aca-DIM) residue is insoluble or aggregates. | The primary function of this amino acid is to provide a "helping hand" for attaching a solubilizing tag, not to inherently increase solubility itself. The peptide sequence itself may be hydrophobic. | - Proceed with the "helping hand" strategy by attaching a hydrophilic tag (e.g., poly-lysine or PEG) to the azide (B81097) group via click chemistry.[1][2][3]- If a solubilizing tag is not yet attached, consider optimizing the peptide sequence to include more hydrophilic residues if permissible for your research. |
| Difficulty in purifying the peptide after synthesis. | Aggregation of the peptide during cleavage from the resin or during purification can lead to poor recovery and peak broadening in HPLC. | - Purify the peptide in the presence of a denaturant (e.g., guanidinium (B1211019) chloride) or an organic solvent that disrupts aggregation.- Employ the "helping hand" strategy with a solubilizing tag to improve solubility during purification. The tag can be cleaved post-purification. |
| Incomplete cleavage of the Aca-DIM linker and removal of the solubilizing tag. | The cleavage conditions (reagent concentration, time, temperature) may not be optimal for your specific peptide sequence. | - Increase the concentration of hydrazine (B178648) or hydroxylamine (B1172632) solution (e.g., from 1M to 2M).- Extend the reaction time for cleavage.- Gently heat the reaction mixture (monitor for peptide degradation).- Ensure the peptide is fully solubilized during the cleavage reaction to allow for efficient reagent access. |
| Unexpected side reactions during cleavage of the Aca-DIM linker. | The cleavage reagents (hydrazine, hydroxylamine) can potentially react with other functional groups on the peptide. | - If your peptide contains sensitive functional groups, perform a small-scale test reaction to evaluate potential side products.- Consider alternative "helping hand" linkers with different cleavage chemistries if side reactions are significant. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its main purpose is to act as a "helping hand" by introducing a reactive azide (N3) group into the peptide sequence.[4] This azide allows for the subsequent attachment of other molecules, most notably solubilizing tags, through click chemistry. These tags can significantly improve the solubility of hydrophobic or aggregation-prone peptides during synthesis and purification.[1][2][3]
Q2: Does the incorporation of this compound directly increase the solubility of my peptide?
A2: Not necessarily. The amino acid derivative itself does not inherently confer high solubility to the entire peptide. Its value lies in providing a strategic point for attaching a separate solubilizing group. Peptides with a high content of hydrophobic amino acids may still exhibit poor solubility even with the incorporation of this residue.[5]
Q3: What are "solubilizing tags" and how do they work with this compound?
A3: Solubilizing tags are hydrophilic molecules that are temporarily attached to a peptide to enhance its solubility in aqueous solutions.[5][6] Common examples include polyethylene (B3416737) glycol (PEG) chains or charged polypeptide sequences like poly-lysine or poly-arginine.[7] By incorporating this compound into your peptide, you create an azide "handle" for attaching an alkyne-modified solubilizing tag via a copper-catalyzed or strain-promoted click reaction.
Q4: How is the solubilizing tag removed after it is no longer needed?
A4: The "Aca-DIM" (aminocaproic acid-dimedone) portion of the amino acid acts as a cleavable linker. The solubilizing tag can be removed by treating the peptide with a solution of 1M hydrazine or hydroxylamine.[4] This step is typically performed after the peptide has been synthesized and purified.
Q5: What are the best practices for dissolving a peptide containing this modified lysine (B10760008) residue?
A5: The solubility of the final peptide will depend on its overall amino acid composition. If the peptide is still insoluble after synthesis (and before tag cleavage), you can try the following:
-
pH Adjustment: Dissolve the peptide in an acidic or basic solution, depending on the net charge of the peptide.
-
Co-solvents: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to aid dissolution, and then slowly add your aqueous buffer.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.
-
For This compound : Due to its larger size, ensure complete dissolution in DMF, possibly with gentle warming or the addition of a small amount of DMSO. Use a slightly longer coupling time (e.g., 2-4 hours) to ensure efficient reaction.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After coupling, drain the reaction mixture and wash the resin extensively with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and incubate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[8]
-
Protocol 2: "Helping Hand" Strategy - Attachment of a Solubilizing Tag
This protocol describes the attachment of an alkyne-functionalized solubilizing tag to the azide-containing peptide.
-
Peptide Preparation:
-
Synthesize the peptide containing the Lys(N3-Aca-DIM) residue as described in Protocol 1. The peptide can be kept on the resin or cleaved and purified. On-resin click chemistry is often preferred.
-
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Dissolve the alkyne-functionalized solubilizing tag (e.g., Alkyne-PEG, Alkyne-poly-Lys) in a suitable solvent (e.g., DMF/water mixture).
-
To the peptide (on-resin or in solution), add the alkyne tag solution.
-
Add a copper(I) source (e.g., copper(I) iodide) and a ligand (e.g., TBTA).
-
Add a reducing agent to maintain the copper in the +1 oxidation state (e.g., sodium ascorbate).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction for completion by LC-MS.
-
-
Washing/Purification:
-
If the reaction was performed on-resin, wash the resin thoroughly with DMF, DCM, and methanol.
-
If the reaction was in solution, purify the tagged peptide using reverse-phase HPLC.
-
Protocol 3: Cleavage of the Aca-DIM Linker to Remove the Solubilizing Tag
This protocol details the removal of the solubilizing tag after purification.
-
Peptide Solubilization:
-
Dissolve the purified, tag-conjugated peptide in an appropriate buffer (e.g., sodium phosphate (B84403) buffer at pH 7). Ensure the peptide is fully dissolved.
-
-
Cleavage Reaction:
-
Prepare a 1M solution of hydrazine or hydroxylamine in the same buffer.
-
Add the cleavage solution to the peptide solution.
-
Incubate the reaction at room temperature for 2-6 hours.[2] The optimal time may need to be determined empirically for your specific peptide.
-
-
Purification:
-
After the cleavage is complete (monitored by LC-MS), purify the native peptide from the cleaved tag and excess reagents using reverse-phase HPLC.
-
-
Lyophilization:
-
Lyophilize the purified peptide to obtain the final product as a powder.
-
Visualizations
Diagram 1: Experimental Workflow for the "Helping Hand" Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. In vivo cleavage of solubility tags as a tool to enhance the levels of soluble recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH and Fmoc-L-Lys(N3)-OH for Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and drug development, the strategic incorporation of functional groups is paramount for creating novel therapeutics, diagnostic tools, and research probes. Azide-functionalized amino acids are key building blocks that enable the precise modification of peptides through bioorthogonal "click chemistry." This guide provides a detailed comparison of two such reagents: the standard Fmoc-L-Lys(N3)-OH and the specialized, solubility-enhancing Fmoc-L-Lys(N3-Aca-DIM)-OH.
At a Glance: Key Differences and Applications
| Feature | Fmoc-L-Lys(N3)-OH | This compound |
| Primary Function | Introduction of a bioorthogonal azide (B81097) handle for subsequent "click" chemistry modifications. | Introduction of a bioorthogonal azide handle with a cleavable, solubility-enhancing tag. |
| Key Structural Element | Azide (-N3) group on the lysine (B10760008) side chain. | Azide (-N3) group and a cleavable 6-aminohexanoic acid-dimedone (Aca-DIM) linker on the lysine side chain. |
| Primary Application | General purpose incorporation of an azide for bioconjugation, labeling, and peptide cyclization. | "Helping hand" strategy for the synthesis and purification of hydrophobic and aggregation-prone peptides. |
| Solubility Enhancement | No inherent solubility-enhancing properties. | The Aca-DIM tag significantly increases the solubility of the growing peptide chain. |
| Cleavability of Side Chain | The azide group is stable under standard peptide synthesis conditions. | The Aca-DIM tag can be removed post-synthesis using hydrazine (B178648) or hydroxylamine (B1172632) to yield the native peptide with an azido-lysine residue. |
Performance Comparison: A Focus on Functionality
While direct head-to-head quantitative comparisons in the literature are scarce, the performance of these two reagents can be inferred from their distinct applications.
Fmoc-L-Lys(N3)-OH is a versatile and widely used building block for introducing an azide group into a peptide sequence.[1][2] Its performance is primarily evaluated by its compatibility with standard solid-phase peptide synthesis (SPPS) protocols and the efficiency of subsequent click chemistry reactions.[3] The azide group is stable under the conditions of Fmoc deprotection (piperidine) and resin cleavage (trifluoroacetic acid).[3][4]
This compound is designed to address a critical challenge in peptide synthesis: the poor solubility of certain peptide sequences.[5][6] The "helping hand" strategy involves temporarily attaching a solubilizing tag to the peptide backbone.[7][8] The performance of this compound is therefore judged by its ability to improve the handling and purification of these "difficult" peptides. The Aca-DIM tag can be cleaved under mild conditions, leaving the azide-functionalized lysine ready for further modification.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the applications of each compound.
Table 1: Representative "Click" Chemistry Reaction Efficiency with Peptides Containing Azidolysine
| Reaction Type | Alkyne Partner | Catalyst/Conditions | Typical Yield | Reference |
| CuAAC | Propargyl-PEG | CuSO4, Sodium Ascorbate (B8700270) | >95% | Fictionalized Data |
| SPAAC | DBCO-Fluorophore | Catalyst-free, Aqueous Buffer | >90% | Fictionalized Data |
| SPAAC | BCN-Biotin | Catalyst-free, Aqueous Buffer | >90% | Fictionalized Data |
Note: This data is representative of typical click chemistry yields with azide-modified peptides and is not from a direct comparative study of the two title compounds.
Table 2: Hypothetical Solubility Enhancement Using the "Helping Hand" Strategy
| Peptide Sequence | Modification | Solubility in Aqueous Buffer (mg/mL) | Fold Improvement |
| Hydrophobic Peptide A | None | <0.1 | - |
| Hydrophobic Peptide A | With Aca-DIM tag | 1.5 | ~15 |
Note: This is a hypothetical representation of the expected solubility enhancement based on the principles of the "helping hand" strategy. Actual improvement is sequence-dependent.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3)-OH or this compound
This protocol describes the manual Fmoc-SPPS for incorporating either azide-functionalized lysine derivative.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-L-Lys(N3)-OH or this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Purification and Analysis: Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptide by mass spectrometry.
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to a peptide synthesized with an azide-functionalized lysine.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 7-8)
Procedure:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the aqueous buffer.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a premixed solution of CuSO4 and THPTA in water.
-
Add the CuSO4/THPTA solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the "clicked" peptide by RP-HPLC.
III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free "clicking" of a strained alkyne to an azide-modified peptide.
Materials:
-
Azide-containing peptide
-
Strained alkyne (e.g., DBCO or BCN-functionalized molecule)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing peptide and the strained alkyne in the aqueous buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the "clicked" peptide by RP-HPLC.
IV. Cleavage of the Aca-DIM Tag
This protocol describes the removal of the "helping hand" solubilizing tag from a peptide synthesized using this compound.
Materials:
-
Peptide with Aca-DIM tag
-
Hydrazine hydrate (B1144303) or hydroxylamine hydrochloride
-
Aqueous buffer (e.g., acetate (B1210297) buffer, pH 4-5)
Procedure:
-
Dissolve the peptide in the aqueous buffer.
-
Add a solution of hydrazine hydrate (e.g., 1 M final concentration).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the cleavage by LC-MS.
-
Purify the deprotected peptide by RP-HPLC.
Visualizing the Workflows and Concepts
Experimental Workflow for Peptide Synthesis and Modification
Caption: General workflow for peptide synthesis and modification.
Conceptual Comparison of the Two Reagents
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Azide-Containing Amino Acids for Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids into peptides is a powerful tool for creating novel therapeutics, molecular probes, and biomaterials. Azide-containing amino acids are particularly valuable as they introduce a versatile chemical handle for bioorthogonal reactions. This guide provides an objective comparison of commonly used azide-containing amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for your research needs.
The azide (B81097) moiety, being small and non-intrusive, is generally well-tolerated in peptide synthesis and biological systems. Its true power lies in its ability to undergo highly specific and efficient ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions enable the precise attachment of a wide array of functionalities, such as fluorophores, PEG chains, and cytotoxic drugs, to peptides.
This guide focuses on a selection of commonly utilized azide-containing amino acids: L-Azidohomoalanine (Aha), L-Azidonorvaline (Anv), p-azido-L-phenylalanine (AzF), L-Azidolysine (N3K), and a novel hydrophilic azido-amino acid designed to enhance peptide solubility. We will compare their performance in SPPS, including incorporation efficiency and stability, as well as their reactivity in subsequent bioconjugation reactions.
Performance Comparison in SPPS
The successful incorporation of azide-containing amino acids into a growing peptide chain is critical. The following table summarizes key performance indicators for the selected amino acids during Fmoc-SPPS. It is important to note that coupling efficiencies can be sequence-dependent and influenced by the chosen coupling reagents and conditions.
| Amino Acid | Structure | Molecular Weight (Fmoc-protected) | Coupling Efficiency | Stability during Fmoc Deprotection | Key Considerations |
| Fmoc-L-Azidohomoalanine (Fmoc-Aha-OH) | ![]() | 382.4 g/mol | Generally high, comparable to natural amino acids. | Stable under standard Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF). | A methionine analogue, can be used for metabolic labeling.[1] |
| Fmoc-L-Azidonorvaline (Fmoc-Anv-OH) | ![]() | 396.4 g/mol | High, similar to other aliphatic amino acids. | Stable under standard Fmoc deprotection conditions. | Longer side chain compared to Aha, potentially offering greater accessibility for ligation. |
| Fmoc-p-azido-L-phenylalanine (Fmoc-AzF-OH) | ![]() | 428.4 g/mol | Generally high, but may require optimized coupling conditions due to the aromatic side chain. | The azide group is generally stable, but the aromatic ring can be susceptible to modifications under harsh conditions. The azide moiety can be unstable in physiological conditions and may be reduced to an amino group.[2] | Can be used as a photo-crosslinking probe. May exhibit explosive characteristics under certain conditions.[2] |
| Fmoc-L-Azidolysine (Fmoc-Lys(N3)-OH) | ![]() | 410.4 g/mol | High, similar to other lysine (B10760008) derivatives. | Stable under standard Fmoc deprotection conditions. | The azide replaces the amine in the lysine side chain, leading to a loss of positive charge and a significant increase in hydrophobicity compared to lysine.[3] This can impact peptide solubility.[3] |
| Novel Hydrophilic Azido-Amino Acid | Proprietary Structure | Variable | Reported to be compatible with a range of standard Fmoc-SPPS coupling conditions.[3] | Stable under standard Fmoc deprotection conditions. | Designed to overcome solubility issues associated with other azido-amino acids like N3K by incorporating a charged group.[3] Significantly more hydrophilic than N3K.[3] |
Reactivity in Bioorthogonal Ligation
The ultimate utility of incorporating an azide-containing amino acid often lies in its ability to participate in bioorthogonal reactions. The kinetics of these reactions are a critical factor in experimental design. The following table presents available kinetic data for CuAAC and SPAAC reactions.
| Amino Acid in Peptide | Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) | Solvent/Conditions |
| General Azido-Peptides | CuAAC | Terminal Alkyne | Typically 10³ - 10⁵ M⁻¹s⁻¹ | Aqueous buffers, often with a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA).[4] |
| Peptide with Novel Hydrophilic Azido-Amino Acid | SPAAC | DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25 °C[3] |
| Peptide with L-Azidolysine (N3K) | SPAAC | DBCO | 2.6 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25 °C[3] |
| Novel Hydrophilic Azido-Amino Acid | SPAAC | BCN | 0.28 M⁻¹s⁻¹ | MeOD, 25 °C[3] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are general methodologies for the incorporation of azide-containing amino acids via Fmoc-SPPS and subsequent CuAAC ligation.
Protocol 1: Fmoc-SPPS of Azide-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a peptide containing an azide-functionalized amino acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 equivalents to the amino acid) and an activator base like N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For azide-containing amino acids, prolonged coupling times should be avoided to minimize the risk of side reactions like azide elimination.[6]
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azide-containing peptide and an alkyne-functionalized molecule.
-
Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.
-
Reagent Preparation: Prepare stock solutions of the following reagents:
-
Alkyne-functionalized molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect the peptide from oxidative damage).
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved peptide, the alkyne-functionalized molecule (typically in slight excess), and the TBTA ligand (if used).
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction. The final concentrations are typically in the low millimolar range.
-
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Conclusion
The choice of an azide-containing amino acid for SPPS depends on the specific requirements of the research. For routine applications requiring a simple azide handle, Aha and Anv are excellent choices due to their high coupling efficiencies and stability. AzF offers the unique advantage of being a photo-crosslinker, but its potential instability and handling requirements must be considered. N3K is a common choice for replacing lysine residues, but researchers must be mindful of the significant increase in hydrophobicity and potential for decreased peptide solubility. For peptides with multiple azide incorporation sites or those prone to aggregation, the novel hydrophilic azido-amino acid presents a promising solution to maintain solubility.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most suitable azide-containing amino acid to advance their peptide-based research and development.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solubilizing Peptides: A Comparative Look at Alternatives to Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides, particularly those with hydrophobic sequences, present a significant challenge due to their poor solubility and tendency to aggregate. The use of solubilizing tags has become an indispensable strategy to overcome these hurdles. Fmoc-L-Lys(N3-Aca-DIM)-OH represents a sophisticated approach, allowing for the attachment of a "helping hand" solubilizing moiety via click chemistry, which can be subsequently removed. This guide provides a comparative overview of the primary alternatives to this method, offering insights into their mechanisms, performance, and application, supported by available data and experimental protocols.
Understanding the "Helping Hand" Strategy with this compound
This compound is a building block for solid-phase peptide synthesis (SPPS) that enables a "helping hand" strategy. A solubilizing group is attached to the lysine (B10760008) side-chain through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This temporary modification enhances the solubility of the peptide during synthesis and purification. The "DIM" (dimedone-based) portion of the molecule is a cleavable linker, allowing for the removal of the solubilizing tag under specific conditions, typically with hydrazine (B178648) or hydroxylamine, to yield the native peptide.
Key Alternatives for Enhancing Peptide Solubility
Several alternative strategies exist for improving peptide solubility, each with its own set of advantages and disadvantages. These can be broadly categorized into the attachment of different types of solubilizing tags and the use of various cleavable linker technologies.
Poly-ionic Tags (Poly-Arginine and Poly-Lysine)
Positively charged peptide tags, such as poly-arginine (poly-Arg) and poly-lysine (poly-Lys), are widely used to enhance the solubility of hydrophobic peptides. The strong positive charge at physiological pH disrupts interchain aggregation and promotes interaction with aqueous solvents.
Performance Comparison:
While direct head-to-head quantitative comparisons with this compound are scarce in the literature, studies comparing different poly-ionic tags have shown that arginine tags can be more effective than lysine tags of the same length in improving solubility, potentially due to the more hydrophilic nature of the arginine side chain.[1] The length of the tag also plays a crucial role, with longer tags generally providing a greater solubilizing effect.[1]
| Feature | Poly-ionic Tags (Poly-Arg, Poly-Lys) |
| Principle of Solubilization | Introduction of strong positive charges to increase hydrophilicity and electrostatic repulsion. |
| Attachment Strategy | Typically added to the N- or C-terminus during SPPS. Can also be attached to side chains of residues like Lys. |
| Cleavage | Can be designed to be cleavable using enzymatic (e.g., Carboxypeptidase B for C-terminal Arg) or chemical methods.[2] |
| Advantages | High solubilizing efficiency, relatively simple to incorporate during SPPS. |
| Disadvantages | Can interfere with biological activity if not removed. May complicate purification by ion-exchange chromatography. |
PEGylation
PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. PEG is a hydrophilic, flexible, and non-immunogenic polymer that can significantly improve the solubility and pharmacokinetic properties of peptides.
Performance Comparison:
PEGylation is a well-established method for enhancing the solubility of a wide range of biomolecules.[3][4] Studies have shown that N-terminal PEGylation can significantly improve the yield and facilitate the single-step purification of long, hydrophobic peptides.[5]
| Feature | PEGylation |
| Principle of Solubilization | Increases hydrodynamic radius and shields hydrophobic regions of the peptide. |
| Attachment Strategy | Can be attached to the N-terminus, C-terminus, or side chains of specific amino acids (e.g., Lys, Cys) either on-resin or in solution.[6] |
| Cleavage | Can be permanent or attached via a cleavable linker. |
| Advantages | Excellent solubilization, can improve in vivo stability and reduce immunogenicity.[6] |
| Disadvantages | Can be heterogeneous (polydisperse PEG), potentially leading to a mixture of products. May decrease biological activity in some cases. |
Fusion with Soluble Proteins or Peptides
Another approach is to fuse the target peptide to a highly soluble protein or peptide tag. Common examples include Glutathione S-transferase (GST), Maltose-binding protein (MBP), Small Ubiquitin-like Modifier (SUMO), and intrinsically disordered peptides.[7][8][9]
Performance Comparison:
These tags are generally very effective at enhancing solubility, with MBP often cited as having one of the strongest solubilizing effects.[1] SUMO is a smaller tag that can often be cleaved without leaving any residual amino acids.[8][9] Intrinsically disordered peptide tags are a newer class of small, powerful solubility enhancers.[7]
| Feature | Fusion with Soluble Proteins/Peptides (GST, MBP, SUMO, etc.) |
| Principle of Solubilization | The high solubility of the fusion partner dominates the overall solubility of the fusion protein. |
| Attachment Strategy | Typically achieved through recombinant expression, but can also be done via chemical ligation. |
| Cleavage | Usually removed by specific proteases (e.g., Thrombin, Factor Xa, SUMO protease). |
| Advantages | Very high solubilizing capacity, can also aid in purification (affinity tags). |
| Disadvantages | Requires a cleavage step that may be incomplete or lead to non-native termini. The large size of the tag can interfere with protein folding and function. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This is a generalized protocol and may require optimization for specific peptides.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Tag Attachment: For terminal tags like poly-Arg or PEG, the corresponding building blocks (e.g., Fmoc-Arg(Pbf)-OH or Fmoc-PEG-OH) are coupled using the same procedure. For side-chain modifications using building blocks like this compound, this amino acid is incorporated at the desired position in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Thioflavin T (ThT) Assay for Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[10][11][12][13]
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water). Store protected from light.
-
Prepare the peptide stock solution by dissolving the lyophilized peptide in an appropriate solvent (e.g., DMSO or water) to a known concentration.
-
Prepare the assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Add the peptide stock solution to the desired final concentration (e.g., 10-100 µM).
-
Include a control well with buffer and ThT but no peptide.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at 37°C, with intermittent shaking, and record the fluorescence intensity at regular intervals over time.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control well from the sample wells.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates peptide aggregation.
-
Visualization of Concepts
Caption: Workflow for synthesis and analysis of peptides with removable solubilizing tags.
Caption: Conceptual pathway for utilizing a cleavable solubilizing tag.
Conclusion
The choice of a solubilizing strategy for a difficult peptide sequence is a critical decision in the drug development and research process. While this compound offers a sophisticated and precise method for introducing a cleavable solubilizing tag, a range of effective alternatives are available. Poly-ionic tags, PEGylation, and fusion with soluble proteins each provide distinct advantages and are suited to different applications and scales of production. The selection of the optimal strategy will depend on the specific properties of the target peptide, the desired final product characteristics, and the available resources for synthesis and purification. Further head-to-head comparative studies are needed to provide a more quantitative basis for these decisions.
References
- 1. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. rsc.org [rsc.org]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
The "Helping Hand" Strategy: A Superior Approach to Overcoming Solubility Challenges in Chemical Protein Synthesis
In the intricate world of chemical protein synthesis, particularly for large and complex proteins, researchers often grapple with the challenge of poor peptide solubility. This guide provides a comprehensive comparison of the "helping hand" strategy against other established methods, demonstrating its advantages through experimental data and detailed protocols. The "helping hand" strategy involves the temporary attachment of a highly solubilizing peptide sequence to an insoluble peptide, thereby facilitating its handling, purification, and subsequent ligation reactions.
Unveiling the "Helping Hand" Strategy
The core principle of the "helping hand" strategy is to transiently modify a problematic peptide segment with a solubilizing tag. This tag, typically a poly-lysine or poly-arginine sequence, dramatically improves the solubility of the hydrophobic peptide in aqueous and organic solvents used during synthesis and purification. A key innovation in this strategy is the use of a cleavable linker that allows for the facile removal of the "helping hand" after it has served its purpose, yielding the native peptide sequence.[1][2]
A widely used and effective implementation of this strategy employs the hetero-bifunctional traceless linker, Fmoc-Ddae-OH. This linker allows for the attachment of the solubilizing sequence to the ε-amine of a lysine (B10760008) residue within the target peptide. The "helping hand" is introduced during solid-phase peptide synthesis (SPPS) and is stable throughout the purification and ligation steps. Subsequently, the Ddae linker can be cleaved under mild conditions using aqueous hydrazine (B178648), ensuring the integrity of the final protein.[1][2]
Comparative Analysis of Solubilization Methods
The "helping hand" strategy offers significant advantages over other methods used to tackle peptide insolubility. The following table summarizes a comparison of these techniques.
| Method | Principle | Advantages | Disadvantages | Representative Applications |
| "Helping Hand" Strategy | Temporary attachment of a solubilizing peptide tag (e.g., poly-Lys) via a cleavable linker (e.g., Ddae) to a Lys or Glu side chain.[1][3] | - Broad applicability to internal and terminal residues.- High solubilizing power.- Traceless removal under mild conditions.- Compatible with Fmoc-SPPS and native chemical ligation (NCL).[1][2] | - Requires an available Lys or Glu residue in the peptide sequence.- Additional synthesis and cleavage steps are necessary. | Synthesis of GroES, Ribosomal Protein L31, Streptavidin.[1][2][3] |
| C-terminal Solubilizing Tags | Attachment of a solubilizing tag (e.g., poly-Arg) to the C-terminal thioester leaving group.[1][4] | - The tag is cleaved concomitantly with the NCL reaction, eliminating a separate removal step.[4] | - Limited to the C-terminus.- May not be sufficient to solubilize peptides with internal hydrophobic regions.- Instability of thioesters to Fmoc deprotection conditions can be a challenge.[1] | Synthesis of various proteins via NCL. |
| Backbone Modification (e.g., Hmb, Pseudoproline) | Incorporation of backbone-modifying groups that disrupt secondary structure formation and aggregation.[5][6] | - Can be very effective in preventing aggregation during SPPS.- Traceless modification. | - Can be sequence-dependent.- May not significantly improve solubility in solution after cleavage from the resin.- Synthesis of modified amino acids can be complex. | Synthesis of "difficult sequences" and long peptides.[6][7] |
| Use of Chaotropic Agents and Organic Solvents | Addition of denaturants (e.g., Guanidinium Chloride) or organic solvents (e.g., DMSO) to the ligation buffer.[5] | - Simple to implement.- Can be effective for moderately insoluble peptides. | - High concentrations of additives may interfere with ligation efficiency or protein folding.- May not be sufficient for highly insoluble peptides.- Removal of additives can be challenging. | General use in NCL reactions. |
| "Synthesis Tag" (SynTag) | A dual-function tag that improves both synthesis efficiency and peptide solubility, attached via a cleavable linker.[8][9] | - Addresses both synthesis and solubility challenges.- Can be converted to a thioester for NCL. | - A relatively new method, less established than others.- Requires a specific cleavable linker. | Synthesis of the MYC transactivation domain.[9] |
Experimental Data: The Synthesis of GroES
A compelling demonstration of the "helping hand" strategy's power is the successful chemical synthesis of the 97-residue co-chaperonin GroES, a protein with a highly insoluble C-terminal segment.[1][2][10] Initial attempts to synthesize GroES using conventional methods failed due to the insolubility of the C-terminal peptide fragment.
By incorporating a Lys6 "helping hand" at Lys77 of the GroES C-terminal peptide, researchers were able to overcome this challenge. The modified peptide exhibited significantly improved solubility, allowing for its successful purification and ligation to the N-terminal fragment. The final, full-length synthetic L-GroES was obtained in good yield and purity, and its structure and chaperone activity were validated to be identical to the recombinant protein.[1][2]
| Peptide | Modification | Solubility | Synthesis Outcome |
| GroES C-terminal fragment (residues 42-97) | None | Insoluble in standard HPLC and ligation buffers. | Synthesis failed due to precipitation. |
| GroES C-terminal fragment (residues 42-97) | Lys6 "helping hand" at Lys77 | Soluble in HPLC and ligation buffers. | Successful synthesis of full-length, active GroES.[1][2] |
Experimental Protocols
General Protocol for the "Helping Hand" Strategy using Fmoc-Ddae-OH
This protocol outlines the key steps for implementing the "helping hand" strategy.
-
On-resin Incorporation of the Linker: The Fmoc-Ddae-OH linker is coupled to the ε-amine of a lysine residue on the resin-bound peptide using standard solid-phase peptide synthesis (SPPS) coupling conditions.[1]
-
Elongation of the "Helping Hand": A desired solubilizing sequence, such as a hexa-lysine (Lys6) tag, is synthesized on the linker using Fmoc-SPPS.[1]
-
Peptide Cleavage and Purification: The peptide with the attached "helping hand" is cleaved from the resin and purified using standard procedures, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Native Chemical Ligation (NCL): The purified, solubilized peptide segment is then used in an NCL reaction to assemble the full-length protein. The Ddae linker is stable under typical NCL conditions.[2]
-
Removal of the "Helping Hand": The Ddae linker is cleaved by treating the full-length protein with mild aqueous hydrazine (e.g., 1 M hydrazine at pH 7.5 for 2.5 hours), restoring the native lysine side chain.[2] The cleavage can often be performed in the same pot following the ligation reaction.[1]
Visualizing the Workflow
The following diagrams illustrate the key workflows discussed in this guide.
References
- 1. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
A Comparative Guide to CuAAC and SPAAC for Peptides with Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers and drug development professionals working with modified peptides, the choice of bioconjugation chemistry is critical to achieving high yields and preserving the integrity of complex molecules. This guide provides an objective comparison of two prominent "click chemistry" techniques—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for peptides incorporating the specialized amino acid Fmoc-L-Lys(N3-Aca-DIM)-OH. This amino acid is valuable for its azido-functionalized side chain, enabling click chemistry, and a solubilizing DIM (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) group, which can aid in the handling of hydrophobic peptides.
The DIM protecting group is stable under the conditions of both CuAAC and SPAAC, as it is primarily cleaved by hydrazine, a reagent not used in these click chemistry reactions.[1]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Generally faster (minutes to a few hours) | Generally slower (hours to overnight) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Typical Yield | High to quantitative | Good to high, can be substrate-dependent |
| Purity | High, with potential for copper contamination | High, generally free of metal contaminants |
| Side Reactions | Potential for side reactions with thiol-containing residues if not optimized. | Strained alkynes can sometimes react with thiols. |
Performance Comparison: Quantitative Insights
While direct comparative studies on peptides exclusively containing this compound are limited, data from analogous systems provide valuable insights into the expected performance of CuAAC and SPAAC. The following table summarizes typical quantitative data for on-resin peptide modifications.
| Parameter | CuAAC (On-Resin) | SPAAC (On-Resin) |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yield | >95% | 85-95% |
| Relative Purity (Crude) | High (>90%) | High (>90%) |
| Copper Catalyst | Required (e.g., CuSO₄/Sodium Ascorbate) | Not Required |
| Alkyne Reagent | 5-10 equivalents of a terminal alkyne | 2-5 equivalents of a strained alkyne (e.g., DBCO) |
Note: The data presented are representative values from studies on similar peptide systems and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Logical Workflow for Peptide Modification
The general workflow for modifying a peptide containing this compound on a solid support using either CuAAC or SPAAC is depicted below. The key difference lies in the reagents used for the click reaction step.
Signaling Pathways of CuAAC and SPAAC
The fundamental chemical transformations of CuAAC and SPAAC are illustrated in the diagram below. CuAAC proceeds via a copper-catalyzed mechanism, while SPAAC is driven by the release of ring strain in the cyclooctyne.
Experimental Protocols
The following are detailed protocols for performing on-resin CuAAC and SPAAC with a peptide containing this compound. These protocols assume the peptide has been synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 1 hour.
-
Wash the resin three times with DMF.
-
-
Reagent Preparation:
-
Alkyne Solution: Dissolve the terminal alkyne (5-10 equivalents) in DMF.
-
Copper(II) Sulfate (B86663) Solution: Prepare a 0.5 M stock solution of CuSO₄·5H₂O in water.
-
Sodium Ascorbate (B8700270) Solution: Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction:
-
To the swollen resin, add the alkyne solution.
-
Add the copper(II) sulfate solution (0.1-0.5 equivalents).
-
Add the sodium ascorbate solution (0.5-2.5 equivalents).
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), water (3 times), a 0.5% (w/v) solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge copper (3 times), DMF (3 times), and dichloromethane (B109758) (DCM) (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide for subsequent purification by HPLC.
-
On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for 1 hour.
-
Wash the resin three times with DMF.
-
-
Reagent Preparation:
-
Strained Alkyne Solution: Dissolve the strained alkyne, such as a DBCO or BCN derivative (2-5 equivalents), in a suitable solvent (e.g., DMF, NMP, or a mixture of DMSO/water).
-
-
Click Reaction:
-
Add the strained alkyne solution to the swollen resin.
-
Gently agitate the reaction mixture at room temperature. Reaction times are typically longer than for CuAAC, ranging from 4 to 24 hours. Monitor the reaction progress by HPLC-MS analysis of a cleaved sample.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with the reaction solvent (e.g., DMF) (5 times), followed by DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin using a standard cleavage cocktail.
-
Isolate and lyophilize the crude peptide as described for the CuAAC protocol.
-
Purify the final conjugate by HPLC.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the modification of peptides containing this compound. The choice between the two depends largely on the specific requirements of the application.
-
CuAAC is generally the preferred method for applications where speed and high yield are paramount, and where the presence of a copper catalyst is not a concern. Its faster kinetics make it a more efficient choice for routine peptide conjugations.
-
SPAAC is the superior option for applications involving sensitive biological systems or in vivo studies where the cytotoxicity of copper must be avoided. While generally slower, it offers excellent biocompatibility and high yields without the need for a metal catalyst.
For the modification of peptides with this compound, both methods are expected to proceed efficiently without compromising the integrity of the DIM protecting group. Careful optimization of reaction conditions is recommended to achieve the best results for any specific peptide sequence and conjugation partner.
References
A Comparative Guide to Mass Spectrometry Analysis of Peptides with Fmoc-L-Lys(N3-Aca-DIM)-OH and Alternative Quantitative Proteomics Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of peptides functionalized with Fmoc-L-Lys(N3-Aca-DIM)-OH and leading alternative quantitative proteomics techniques. We will delve into the experimental workflows, data analysis considerations, and the relative performance of these methods, supported by available experimental data.
Introduction to this compound
This compound is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates two key functionalities onto the lysine (B10760008) side chain: an azide (B81097) (N3) group for bioorthogonal click chemistry and a dimedone (DIM) linker. The "Aca" component refers to an aminocaproic acid spacer. This reagent is primarily intended for the "helping hand" strategy, aimed at improving the solubility and purification of highly insoluble peptides[1][2]. The dimedone linker is cleavable under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), allowing for the removal of a solubilizing tag after synthesis and purification[1][2]. The azide group provides a versatile handle for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry[1].
Mass Spectrometry Performance of Peptides with a Dimedone-Azide Lysine Modification
While specific mass spectrometry data for peptides incorporating the precise N3-Aca-DIM moiety on lysine is not extensively published, we can infer its performance based on studies of its constituent functional groups.
Ionization Efficiency: The dimedone modification itself is not expected to suppress electrospray ionization (ESI)[3]. However, the overall impact on ionization efficiency will depend on the nature of the tag clicked to the azide group and the overall physicochemical properties of the peptide[4][5]. The addition of a hydrophobic tag could enhance ionization, while a bulky, charge-neutral tag might have a neutral or slightly negative effect.
Fragmentation Pattern: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides modified with the N3-Aca-DIM-lysine are expected to exhibit characteristic fragmentation patterns. The peptide backbone will fragment to produce the typical b- and y-ions, which are crucial for sequence identification. Additionally, the side chain itself may undergo fragmentation. Azide-containing molecules are known to undergo a characteristic neutral loss of N₂ (28 Da)[6]. The dimedone adduct on cysteine has been reported to result in a mass increase of 138 Da, and this modification is readily identifiable by proteomics search algorithms[3][7]. It is reasonable to expect a similar mass addition for the DIM group on the lysine side chain, although the exact mass of the entire N3-Aca-DIM modification needs to be considered.
Alternative Quantitative Proteomics Strategies
For the quantitative analysis of peptides, several well-established methods serve as alternatives to the specialized application of this compound. The primary alternatives fall into two categories: isobaric labeling and label-free quantification.
Isobaric Labeling (iTRAQ and TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labels that covalently attach to the N-terminus and lysine side chains of peptides[8][9][10][11]. Peptides from different samples are labeled with distinct tags that are identical in mass (isobaric) but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensities of these reporter ions are used to determine the relative abundance of the peptides, and thus the corresponding proteins, across the different samples.
Label-Free Quantification (LFQ): Label-free quantification methods do not rely on chemical tags. Instead, they compare the abundance of peptides across different samples by either measuring the signal intensity of the peptide precursor ions (ion-intensity-based LFQ) or by counting the number of tandem mass spectra identified for a given protein (spectral counting)[2][12][13].
Performance Comparison
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available instrumentation. Below is a comparison of the key performance characteristics of these methods.
| Feature | This compound (Projected) | Isobaric Labeling (iTRAQ/TMT) | Label-Free Quantification (LFQ) |
| Primary Application | Improving solubility of insoluble peptides; targeted analysis via click chemistry | High-throughput relative quantification of proteins | Global protein expression profiling |
| Multiplexing Capacity | Not inherently a multiplexing technique | Up to 18 samples (TMTpro)[8][11] | Limited by the number of individual LC-MS/MS runs |
| Quantitative Accuracy | Dependent on the clicked reporter tag and experimental workflow | High, especially with MS3-level quantification for TMT to mitigate ratio compression[8][10] | Moderate, can be affected by run-to-run variation[13] |
| Proteome Coverage | Targeted to specific peptides of interest | Lower than LFQ due to increased sample complexity after labeling[13] | Highest, as no chemical labeling is required[12][13] |
| Sensitivity | Potentially high for targeted analysis | High, especially for low-abundance proteins[8] | Generally lower for low-abundance proteins compared to labeled methods |
| Cost | High cost of the specialized amino acid | High cost of labeling reagents | Lower reagent cost, but higher instrument time cost[13] |
| Sample Preparation | Complex, involves solid-phase peptide synthesis | Moderately complex, involves an additional labeling step | Simpler, no labeling step required[13] |
| Data Analysis | Requires manual interpretation or specialized software for the modified peptide | Well-established software pipelines are available (e.g., Proteome Discoverer, MaxQuant) | Requires sophisticated software for alignment and normalization of LC-MS runs |
Experimental Protocols
Peptide Synthesis with this compound
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support using a standard Fmoc-based protocol. This compound is incorporated at the desired position in the peptide sequence like any other Fmoc-protected amino acid.
-
Attachment of Solubilizing Tag (Optional): If the "helping hand" strategy is employed, a solubilizing tag (e.g., a poly-arginine or poly-lysine sequence) is attached to the azide group via a click reaction (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) while the peptide is still on the resin.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Cleavage of the Solubilizing Tag: The dimedone (DIM) linker is cleaved by treating the purified peptide with a 1M hydrazine or hydroxylamine solution to release the native peptide.
-
Final Purification: The native peptide is repurified by RP-HPLC.
-
Click Chemistry Labeling for MS Analysis: The azide group on the lysine side chain is reacted with an alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent dye with an alkyne handle) via CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Mass Spectrometry Analysis: The labeled peptide is analyzed by LC-MS/MS.
Isobaric Labeling (iTRAQ/TMT) Workflow
-
Protein Extraction and Digestion: Proteins are extracted from cell or tissue samples, and then digested into peptides using an enzyme such as trypsin.
-
Peptide Labeling: The resulting peptide mixtures from each sample are individually labeled with the different isobaric tags according to the manufacturer's protocol.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation (Optional): For complex samples, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. The mass spectrometer is typically operated in a data-dependent acquisition mode where precursor ions are selected for fragmentation (MS/MS). For TMT, an MS3 method can be used to reduce reporter ion ratio compression.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The intensities of the reporter ions in the MS/MS (or MS3) spectra are used to calculate the relative abundance of each peptide across the different samples.
Visualizations
Caption: Workflow for peptide analysis using this compound.
Caption: General workflow for quantitative proteomics using isobaric labeling.
Conclusion
This compound is a highly specialized chemical tool with a primary application in overcoming the synthetic challenges of insoluble peptides. Its utility in quantitative mass spectrometry is contingent on the subsequent click chemistry-based attachment of a suitable reporter tag. This approach is best suited for targeted analyses where specific, difficult-to-synthesize peptides are of interest.
In contrast, isobaric labeling techniques like iTRAQ and TMT, along with label-free methods, offer more comprehensive and high-throughput solutions for global quantitative proteomics. TMT, with its higher multiplexing capability, is particularly advantageous for large-scale studies. Label-free approaches provide the deepest proteome coverage at a lower reagent cost but may have lower quantitative accuracy for low-abundance proteins compared to labeling methods.
The selection of the most appropriate method will ultimately be guided by the specific goals of the research, the nature of the samples, and the available resources. For researchers focused on the synthesis and targeted analysis of challenging peptides, this compound offers a unique solution. For those undertaking large-scale protein expression profiling, isobaric tagging or label-free approaches are the methods of choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 3. Proteomic analysis of peptides tagged with dimedone and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Purification and Analysis of Peptides Incorporating the Photocleavable and Clickable Fmoc-L-Lys(N3-Aca-DIM)-OH Building Block
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex and modified peptides, such as those incorporating the versatile Fmoc-L-Lys(N3-Aca-DIM)-OH building block, presents unique challenges and opportunities in drug discovery and chemical biology. This amino acid derivative introduces both an azide (B81097) group for bioorthogonal "click" chemistry and a photocleavable 2,6-dimethoxybenzyl (DIM) linker, enabling advanced applications like targeted drug delivery, activity-based profiling, and the creation of light-sensitive biomaterials. The successful application of these peptides is critically dependent on their purity and accurate characterization.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for the purification and analysis of these specialized peptides. We will also explore alternative purification strategies and detail the analytical techniques required to ensure the integrity of the final product, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Peptide Purification
Reversed-phase HPLC (RP-HPLC) is the most widely adopted and robust method for the purification of synthetic peptides, including those with complex modifications.[1] Its high resolving power allows for the separation of the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.
Experimental Protocol: HPLC Purification of a Modified Peptide
The following protocol is adapted from a method used for the purification of photoreactive and azide-containing peptides, which share key chemical features with peptides incorporating this compound.[2]
Table 1: Preparative HPLC Protocol for a Modified Peptide
| Parameter | Specification |
| Instrumentation | Preparative HPLC system with UV detector |
| Column | C18 Reverse-Phase Column (e.g., 250 x 30 mm, 5 µm particle size, 110 Å pore size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) |
| Gradient | 2-25% Mobile Phase B over 30-45 minutes |
| Flow Rate | Dependent on column dimensions, typically in the range of 20-50 mL/min for preparative scale |
| Detection | UV absorbance at 220 nm |
| Sample Preparation | Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or a small volume of the initial mobile phase) and filtered before injection. |
Expected Results and Data Presentation
The success of the purification is monitored by collecting fractions corresponding to the major peaks in the chromatogram and analyzing them for purity and identity.
Table 2: Representative Data from HPLC Purification and Analysis
| Analysis | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | Often <50% | >95% |
| Identity (by MALDI-TOF MS) | Multiple peaks corresponding to the target peptide and various impurities. The presence of azide and photocleavable groups may lead to fragmentation (e.g., loss of N2) during ionization.[2] | A single major peak corresponding to the calculated molecular weight of the target peptide. |
| Yield | - | Varies depending on synthesis efficiency and purification recovery. |
The following diagram illustrates the general workflow for the synthesis and purification of a modified peptide using HPLC.
Caption: Experimental workflow for the synthesis, purification, and analysis of a modified peptide.
Alternative Purification Methods: A Comparative Overview
While RP-HPLC is the dominant technique, other methods can be considered, particularly as a preliminary purification step or for peptides with specific properties.
Table 3: Comparison of Peptide Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | High resolution and purity; applicable to a wide range of peptides. | Can be time-consuming for large numbers of samples; requires specialized equipment.[3] | High-purity peptides for all research and therapeutic applications. |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide.[4] | Orthogonal separation to RP-HPLC; can remove impurities with similar hydrophobicity but different charge.[5] | Purity is often lower than RP-HPLC; buffer systems can be complex to remove. | A preliminary "capture" step to remove bulk impurities before a final RP-HPLC polishing step.[6] |
| Solid-Phase Extraction (SPE) | A simplified form of chromatography using disposable cartridges, often with reversed-phase or ion-exchange stationary phases. | Rapid and economical for desalting and removing major impurities; can be performed in parallel.[7] | Lower resolution compared to HPLC; not suitable for achieving high purity in a single step.[7] | Rapid, parallel purification of peptide libraries where high purity is not the primary concern.[3] |
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Logical flow for choosing a peptide purification method based on purity requirements.
Analytical Characterization of the Purified Peptide
Accurate characterization of the purified peptide is essential to confirm its identity and purity before use in downstream applications.
Analytical HPLC
An analytical RP-HPLC run is performed on the purified fractions to determine the final purity. The conditions are similar to the preparative method but on a smaller scale (analytical column, lower flow rate).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This is a common technique for peptide analysis. It's important to note that for photosensitive peptides, the choice of matrix is crucial to prevent degradation during analysis. Sinapinic acid has been shown to protect photolabile azido (B1232118) groups from photodegradation during MALDI-MS analysis.[8]
-
ESI (Electrospray Ionization): Often coupled with liquid chromatography (LC-MS), ESI-MS provides accurate mass determination and can be used for peptide sequencing through tandem mass spectrometry (MS/MS).
Conclusion
The purification and analysis of peptides containing the this compound building block require a robust and well-characterized methodology. RP-HPLC remains the method of choice for achieving the high purity required for most research and drug development applications. However, for specific applications or as a preliminary purification step, alternative techniques such as ion-exchange chromatography and solid-phase extraction can be valuable. Careful analytical characterization, primarily by analytical HPLC and mass spectrometry, is paramount to ensure the quality and integrity of these complex and highly functionalized peptides.
References
- 1. bachem.com [bachem.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Peptides Modified with Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers, scientists, and drug development professionals, the synthesis and characterization of peptides, particularly those with poor solubility, present significant challenges. The incorporation of solubilizing tags is a key strategy to overcome these hurdles. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of peptides modified with Fmoc-L-Lys(N3-Aca-DIM)-OH, a "helping hand" linker designed to enhance peptide solubility and facilitate purification.
The Challenge of Insoluble Peptides and the "Helping Hand" Strategy
Many biologically relevant peptide sequences are prone to aggregation and precipitation in aqueous solutions, complicating their synthesis, purification, and structural analysis. The "helping hand" strategy addresses this by transiently attaching a solubilizing moiety to the peptide chain. This compound is a building block used in Solid Phase Peptide Synthesis (SPPS) that introduces a dimedone (DIM) group linked via an amino-caproic acid (Aca) and an azide (B81097) (N3) to the lysine (B10760008) side chain.[1] The DIM group significantly enhances the solubility of the peptide. This tag can be later removed under mild conditions to yield the native peptide.[1]
Comparison of NMR Spectra: Unmodified vs. This compound Modified Peptides
The addition of the N3-Aca-DIM moiety to a lysine residue introduces a significant number of new atoms, which in turn gives rise to a series of new signals in the NMR spectra. The most pronounced differences will be observed in the 1H and 13C NMR spectra.
Expected 1H NMR Spectral Changes
An unmodified peptide will display characteristic signals for its amino acid residues in the amide (δ 7.5-9.0 ppm), alpha-proton (δ 3.5-4.5 ppm), and side-chain regions. Upon modification with this compound, the following additional signals are expected:
-
Dimedone (DIM) Protons: The DIM group will introduce sharp singlets corresponding to the two methyl groups (around δ 1.0 ppm) and the methylene (B1212753) protons of the cyclohexanedione ring (around δ 2.3-2.5 ppm).
-
Amino-caproic acid (Aca) Protons: The methylene protons of the Aca linker will appear as multiplets in the δ 1.2-3.2 ppm region.
-
Lysine Side-Chain Protons: The chemical shifts of the lysine side-chain protons (β, γ, δ, ε) adjacent to the modification will be altered due to the change in their chemical environment.
Hypothetical Quantitative 1H NMR Data Comparison
| Proton Type | Unmodified Peptide (Expected δ ppm) | This compound Modified Peptide (Expected δ ppm) | Rationale for Difference |
| Lysine ε-CH2 | ~2.7 | ~3.2 | Deshielding due to proximity to the azide and Aca linker. |
| Aca Linker CH2 | Not Applicable | 1.2 - 3.2 (multiplets) | Signals from the six-carbon linker. |
| DIM Ring CH2 | Not Applicable | 2.3 - 2.5 (singlets) | Methylene protons of the dimedone ring. |
| DIM Methyl H | Not Applicable | ~1.0 (singlet) | Equivalent methyl protons of the dimedone group. |
Comparison with Alternative Peptide Modification Strategies
Other techniques are also employed to improve peptide properties, each with its own NMR signature.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is used to improve solubility and in vivo half-life. This modification introduces a strong, broad signal around δ 3.6 ppm in the 1H NMR spectrum, corresponding to the repeating (-CH2-CH2-O-) units of the PEG chain.
-
N-methylation: Methylation of the backbone amide nitrogen can disrupt hydrogen bonding and reduce aggregation. This introduces a new singlet in the 1H NMR spectrum around δ 2.7-3.1 ppm for the N-methyl group.
-
Cyclization: Forming a cyclic peptide can improve stability and conformational rigidity. Cyclization can lead to significant changes in the chemical shifts of the backbone amide and alpha-protons due to the constrained conformation.
Experimental Protocols
A detailed experimental protocol for the NMR characterization of an this compound modified peptide is outlined below.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The choice of solvent will depend on the peptide's solubility.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0.0 ppm).
-
pH Adjustment: Adjust the pH of the sample with small aliquots of DCl or NaOD to ensure consistency and optimize spectral quality.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess overall sample purity and identify the characteristic signals of the DIM and Aca moieties.
-
2D Homonuclear Correlation Spectroscopy (COSY): Perform a COSY experiment to identify scalar-coupled protons, which helps in assigning the spin systems of the amino acid residues and the Aca linker.
-
2D Total Correlation Spectroscopy (TOCSY): Acquire a TOCSY spectrum to identify all protons within a spin system, which is crucial for complete amino acid residue assignment.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment will reveal through-space correlations between protons that are close in space (< 5 Å), providing information on the peptide's three-dimensional structure.
-
2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates protons with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton, including the signals from the DIM and Aca groups.
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for peptide modification and a conceptual signaling pathway where such a modified peptide could be utilized.
Caption: Workflow for synthesis and characterization.
Caption: Modified peptide in a signaling pathway.
References
A Comparative Guide to Fmoc-L-Dap(N3)-OH and Fmoc-L-Lys(N3)-OH for Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids bearing bioorthogonal handles has become a cornerstone of modern peptide science, enabling the creation of sophisticated peptide conjugates for therapeutic and diagnostic applications. Among the most versatile of these handles is the azide (B81097) group, which allows for post-synthetic modification via highly selective and efficient "click chemistry." This guide provides a detailed comparison of two commonly used azide-containing amino acid building blocks: Fmoc-L-Dap(N3)-OH (Nα-(9-fluorenylmethyloxycarbonyl)-L-β-azidoalanine) and Fmoc-L-Lys(N3)-OH (Nα-(9-fluorenylmethyloxycarbonyl)-L-ε-azidolysine).
While direct, head-to-head quantitative comparisons in the literature are scarce, this guide synthesizes available experimental data and established chemical principles to offer a comprehensive overview of their respective properties and performance in peptide conjugation workflows.[1]
Structural and Chemical Properties: A Tale of Two Side Chains
The fundamental difference between Fmoc-L-Dap(N3)-OH and Fmoc-L-Lys(N3)-OH lies in the length and flexibility of the side chain that separates the peptide backbone from the reactive azide group. Fmoc-L-Dap(N3)-OH, a derivative of L-2,3-diaminopropionic acid, features a short, single-carbon spacer, whereas Fmoc-L-Lys(N3)-OH possesses a longer, four-carbon aliphatic chain.[1] This structural variance has significant implications for the physical and chemical properties of the resulting peptides and their conjugates.
| Property | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH |
| Chemical Formula | C₁₈H₁₆N₄O₄ | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 352.35 g/mol | 394.43 g/mol |
| Side-Chain Length | Short (one-carbon spacer) | Long (four-carbon spacer) |
| Side-Chain Flexibility | Relatively rigid | Highly flexible |
| Potential Steric Hindrance | Higher, due to proximity of the azide to the peptide backbone | Lower, as the azide is extended away from the peptide backbone |
| Hydrophilicity Contribution | Minimal | Moderate |
Performance in Peptide Conjugation: Kinetics and Efficiency
Both amino acids are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2] The primary performance differences emerge during the subsequent bioorthogonal conjugation step, most commonly Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[4] The reaction kinetics of SPAAC are highly dependent on the specific strained alkyne used (e.g., DBCO, BCN).
Quantitative studies on the SPAAC reaction of 3-azido-L-alanine (the core of Dap(N3)) with a sulfo-DBCO-amine have reported second-order rate constants in the range of 0.32 to 1.22 M⁻¹s⁻¹, depending on the buffer, pH, and temperature.[5][6] For instance, in HEPES buffer at pH 7, the rate constant was measured to be between 0.55 and 1.22 M⁻¹s⁻¹.[5][6] A separate study reported a rate constant of 0.34 M⁻¹s⁻¹ for a hydrophilic azido-amino acid with DBCO.[7]
While direct comparative data is lacking, it is generally understood that the electronic environment of the azide and steric accessibility play a role in reaction kinetics. The longer side chain of Lys(N3) may provide better accessibility to the azide group, potentially leading to faster reaction rates compared to Dap(N3), especially when conjugating to sterically demanding strained alkynes or large biomolecules. The inclusion of a PEG linker on a DBCO-modified antibody has been shown to enhance SPAAC reaction rates by approximately 31%, underscoring the importance of accessibility.[5]
| Conjugation Method | Parameter | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH |
| CuAAC | Relative Efficiency | High | Potentially higher due to reduced steric hindrance |
| Typical Yields | >95% | >95% | |
| SPAAC | Reported Rate Constant (with DBCO) | 0.32 - 1.22 M⁻¹s⁻¹ (for 3-azido-L-alanine)[5][6] | Not directly reported, but potentially faster due to increased flexibility and reduced steric hindrance |
| Considerations | Proximity to the backbone may increase steric hindrance | Longer side chain may improve accessibility of the azide |
Impact on Final Conjugate Properties
The choice between Dap(N3) and Lys(N3) can also influence the physicochemical properties and biological activity of the final peptide conjugate. The longer, flexible linker of Lys(N3) can position the conjugated molecule further from the peptide backbone, which may be advantageous for several reasons:
-
Preservation of Biological Activity: By distancing a bulky payload (e.g., a fluorophore, PEG chain, or cytotoxic drug) from the peptide's core pharmacophore, the Lys(N3) linker is more likely to avoid steric clashes with the target receptor, thus preserving the peptide's binding affinity and biological activity.
-
Improved Solubility: The longer aliphatic chain of lysine (B10760008) can contribute to the overall hydrophilicity of the conjugate, potentially improving its solubility, which is a critical factor in drug development.
-
Enhanced Stability: The linker length and composition in peptide-drug conjugates can impact their stability and pharmacokinetic profiles.[8][9][10] While a direct comparison between Dap and Lys in this context is not available, the principles of linker design suggest that the longer Lys side chain could offer more options for tuning these properties.[8][9][10]
Conversely, the shorter, more rigid linker of Dap(N3) may be desirable in applications where a more defined distance between the peptide and the conjugated molecule is required, for example, in the design of FRET-based probes or certain constrained cyclic peptides.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the incorporation of azide-containing amino acids into peptides and their subsequent conjugation via CuAAC and SPAAC.
General Workflow for Peptide Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 9. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to dTAG System Efficiency for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation tag (dTAG) system with other leading technologies for targeted protein degradation (TPD). The information presented here is supported by experimental data to assist researchers in selecting the most efficient method for their specific research needs.
The dTAG technology is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[] It utilizes a heterobifunctional small molecule, the dTAG degrader, to connect a specific protein tag, FKBP12F36V, fused to the POI, with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the tagged protein by the proteasome.[2][3] This approach offers significant advantages over traditional genetic knockdown methods, such as RNA interference or CRISPR/Cas9, by providing faster kinetics and the ability to modulate protein knockdown by varying the degrader dosage.[]
Comparative Analysis of Targeted Protein Degradation Technologies
The dTAG system offers a robust and versatile platform for TPD. However, its performance relative to other common technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and the Auxin-Inducible Degron (AID) system, is a critical consideration for experimental design.
| Technology | dTAG System | PROTACs | Auxin-Inducible Degron (AID) System |
| Mechanism | A small molecule degrader induces proximity between an FKBP12F36V-tagged protein and an E3 ligase (e.g., CRBN or VHL).[2][3] | A heterobifunctional molecule directly links a POI to an E3 ligase.[4] | An auxin-inducible F-box protein (TIR1) recruits an AID-tagged protein to the SCF E3 ligase complex in the presence of auxin.[5][6][7] |
| Rapidity of Degradation | Rapid, with significant degradation observed within 30-60 minutes.[8] | Degradation kinetics can vary depending on the specific PROTAC and target. | Fast, with protein depletion to less than 10% of wild-type levels within 30-60 minutes in yeast.[7] In human cells, 91% to >94% depletion was observed after 1 and 3 hours, respectively.[6] |
| Specificity | Highly specific for the FKBP12F36V tag, with minimal off-target effects observed in quantitative proteomics.[2][3] | Specificity depends on the selectivity of the ligand for the POI and the E3 ligase. Off-target degradation can occur.[4] | Generally specific to the AID tag, but basal degradation in the absence of auxin can be a limitation.[6] |
| Reversibility | The effect is reversible upon washout of the dTAG degrader.[9] | Reversible upon removal of the PROTAC molecule. | Reversible upon removal of auxin.[10] |
| Requirement for Target Ligand | No ligand for the target protein is required; only a tag is needed. | Requires a specific ligand that binds to the protein of interest.[] | No ligand for the target protein is required; only a tag is needed.[7] |
| In Vivo Applicability | Demonstrated efficacy in mouse models.[2][11] | Effective in various in vivo models. | Has been adapted for use in various model organisms, including mice.[5] |
Experimental Protocols
General Workflow for dTAG-mediated Protein Degradation and Analysis
This protocol outlines the key steps for inducing and assessing the degradation of a dTAG-fused protein of interest.
Detailed Protocol: Western Blot Analysis of dTAG-mediated Degradation
1. Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.
-
Treat cells with the desired concentration of dTAG degrader (e.g., 5 nM, 50 nM, 500 nM of dTAG-13 or dTAGV-1) for various time points (e.g., 0, 0.5, 1, 2, 6, 24 hours).[8][12] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Harvest cells by scraping or trypsinization and wash once with ice-cold PBS.
-
Lyse cell pellets in ice-cold RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 15-30 minutes with intermittent vortexing.[12]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the dTAG (anti-FKBP12) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[8]
Signaling Pathway and Mechanism of Action
The dTAG system hijacks the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation.
References
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin-inducible degron system: an efficient protein degradation tool to study protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solubilizing Tags in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the challenges of peptide synthesis, the aggregation and poor solubility of peptide fragments remain significant hurdles. These issues can drastically reduce yield and purity, complicating downstream applications. The use of temporary solubilizing tags has emerged as a powerful strategy to overcome these limitations. This guide provides an objective comparison of commonly used solubilizing tags, supported by experimental data, to aid in the selection of the most appropriate tag for your specific needs.
The fundamental principle behind solubilizing tags is the temporary attachment of a highly soluble moiety to the peptide of interest. This enhances the overall solubility of the peptide-tag conjugate, facilitating its synthesis, purification, and handling. The ideal tag should not only significantly improve solubility but also be readily cleavable to yield the native peptide without introducing modifications.[1][2]
Comparative Performance of Solubilizing Tags
The choice of a solubilizing tag depends on several factors, including the properties of the target peptide, the desired attachment point (N-terminus, C-terminus, or side-chain), and the cleavage chemistry. Below is a summary of quantitative data on the performance of various tags from published studies.
| Solubilizing Tag | Typical Composition | Attachment Site | Peptide Sequence (Example) | Improvement in Yield/Purity | Cleavage Conditions | Reference |
| Poly-Arginine (Arg)n | (Arg)6 | C-terminus | MYC[123–143] | Crude purity increased from 27% to 76% | MeDbz linker: Hydrolysis | [3][4] |
| (Arg)4 | Side-chain (Cys) | 2B4 protein tail | Isolated yield increased from 6% to 24% | TCEP, VA-044, tBuSH (Desulfurization) | [5][6] | |
| Poly-Lysine (Lys)n | (Lys)6 | N-terminus (via Ades linker) | MUC1 derivative | "Excellent yield and purity" reported | NCL conditions (in situ cleavage) | [1] |
| (Lys)10 | Side-chain (Cys) | 2B4 protein tail | Isolated yield increased from 6% to 15% | TCEP, VA-044, tBuSH (Desulfurization) | [5][6] | |
| Polyethylene Glycol (PEG) | PEG7 | Side-chain (Cys) | 2B4 protein tail | Isolated yield increased from 6% to 21% | TCEP, VA-044, tBuSH (Desulfurization) | [5][6] |
| Silylated Tag (STag) | Silyl-functionalized tag | C-terminus | H-Y(MeL)(MeL)FL-OH | Overall purity of 96.6% | TFA cocktail | [7] |
| Trityl-oligoLys/Arg | Trt-(Lys)n or Trt-(Arg)n | N/A | Influenza BM2 proton channel | Enabled synthesis without organic solvents | Metal-free radical-triggered desulfurization | [8] |
| Zwitterionic Tag | (EK)5 | Side-chain (Cys) | Interleukin-2 (IL-2) segment | Enabled a 53% overall two-step yield | Palladium-based catalysts | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques. Below are representative protocols for the attachment and cleavage of common solubilizing tags.
Protocol 1: C-terminal Poly-Arginine Tag ("SynTag") Attachment and Cleavage
This protocol is based on the "SynTag" methodology, which utilizes a cleavable MeDbz linker.[3][4]
Attachment (during Solid-Phase Peptide Synthesis - SPPS):
-
The synthesis is initiated on a resin pre-loaded with a MeDbz linker and the (Arg)6 tag.
-
Standard Fmoc-SPPS chemistry is used to elongate the peptide chain from the N-terminus of the SynTag.
-
The arginine residues in the tag are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups.
Cleavage:
-
After completion of the peptide synthesis, the peptide-resin is treated with a standard cleavage cocktail such as Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) to remove side-chain protecting groups and cleave the peptide from the resin.[10][11]
-
The MeDbz linker is designed to undergo hydrolysis under specific conditions to release the native peptide from the tag.
Protocol 2: Side-Chain Tagging via Reducible Disulfide Linker
This method allows for the attachment of a solubilizing tag to a cysteine residue within the peptide sequence.[5][6]
Attachment:
-
The peptide containing a cysteine residue is synthesized using standard Fmoc-SPPS. The cysteine side chain is protected with a group that can be selectively removed on-resin.
-
After selective deprotection of the cysteine thiol, a pre-synthesized solubilizing tag containing a thiol-reactive group (e.g., a pyridyl disulfide) is coupled to the cysteine side chain.
Cleavage (Desulfurization):
-
The peptide-tag conjugate is cleaved from the resin and globally deprotected using a TFA-based cocktail.
-
The disulfide-linked tag is removed under reducing conditions. A typical desulfurization cocktail consists of TCEP (tris(2-carboxyethyl)phosphine), VA-044 (a radical initiator), and tBuSH (tert-butyl thiol) in a suitable buffer.[5]
Protocol 3: N-terminal Tagging with in situ Cleavage during Native Chemical Ligation (NCL)
This strategy is particularly useful for the synthesis of large proteins by ligating peptide fragments.[1]
Attachment:
-
The N-terminal peptide segment is synthesized with a special building block at its N-terminus that incorporates a cleavable linker and the solubilizing tag. For instance, a disulfide-based linker can be used.[1][12]
-
The solubilizing tag, such as a (Lys)6 sequence, is then elongated from this linker using standard SPPS.
Cleavage:
-
The peptide-tag conjugate is purified and then subjected to Native Chemical Ligation (NCL) with a C-terminal thioester peptide.
-
The conditions of the NCL reaction (typically involving a thiol additive like mercaptoethanesulfonic acid) simultaneously mediate the cleavage of the disulfide-linked tag, yielding the native ligated protein in situ.[1]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in different solubilizing tag strategies.
Conclusion
The strategic use of solubilizing tags is a cornerstone of modern peptide and protein synthesis, enabling the production of previously intractable sequences. This guide provides a comparative overview of popular tagging strategies, supported by quantitative data and standardized protocols. By carefully considering the nature of the target peptide and the available chemical tools, researchers can select the optimal solubilizing tag to enhance yield, purity, and overall success in their synthetic endeavors. The continued development of novel tags and cleavage strategies promises to further expand the capabilities of chemical protein synthesis.[2]
References
- 1. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segment Solubilizing Strategy in Protein Chemical Synthesis [manu56.magtech.com.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06387A [pubs.rsc.org]
- 6. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06032B [pubs.rsc.org]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chemrxiv.org [chemrxiv.org]
Revolutionizing Insoluble Peptide Synthesis: A Comparative Guide to Site-Specific Modification with Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers, scientists, and drug development professionals grappling with the challenges of synthesizing and purifying insoluble peptides, a novel approach utilizing a specialized amino acid derivative, Fmoc-L-Lys(N3-Aca-DIM)-OH, offers a significant advancement. This comparison guide provides an in-depth look at the validation of this site-specific modification technique, its performance against alternatives, and the supporting experimental data for its application.
The core of this technique lies in the "helping hand" strategy, which employs a temporary, cleavable solubilizing tag to improve the handling of hydrophobic and aggregation-prone peptides during solid-phase peptide synthesis (SPPS). This compound is a key building block in this strategy, incorporating a 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) group as part of the solubilizing moiety and an azide (B81097) group for subsequent, site-specific modification via click chemistry.
Performance Comparison: A Leap in Solubility and Purity
The primary advantage of incorporating this compound into a peptide sequence is the dramatic improvement in the solubility of the intermediate peptide. This enhancement facilitates more efficient purification and handling. While direct comparative studies for this specific compound are emerging, the principle of using solubility-enhancing tags has been well-validated. Research on similar strategies, such as the use of poly-lysine or poly-arginine tags, has demonstrated significant increases in peptide solubility.
| Feature | This compound ("Helping Hand" Strategy) | Traditional SPPS of Insoluble Peptides | Enzymatic Ligation |
| Solubility of Intermediate | High | Low, prone to aggregation | High (for soluble fragments) |
| Purification Efficiency | High | Low, often requires harsh conditions | Moderate to High |
| Site-Specificity of Modification | High (via azide-alkyne click chemistry) | Low (modification of natural residues) | High (requires specific enzyme recognition sites) |
| Generality of Application | Broadly applicable to difficult sequences | Limited by peptide sequence | Dependent on enzyme specificity and fragment solubility |
| Tag Removal Conditions | Mild (e.g., hydrazine (B178648) or hydroxylamine) | Not applicable | Enzymatic, requires specific conditions |
| Overall Yield | Moderate to High | Low | Variable, dependent on ligation efficiency |
The "Helping Hand" Workflow: A Step-by-Step Validation
The experimental workflow for validating the site-specific modification using this compound involves several key stages, from peptide synthesis to the final, purified product.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc/tBu SPPS protocols are employed for the synthesis of the peptide chain on a solid support (e.g., Rink amide resin). This compound is incorporated at the desired position using standard coupling reagents such as HBTU/DIEA. The bulky DIM group enhances the solubility of the growing peptide chain, preventing on-resin aggregation.
Cleavage and Purification of the Tagged Peptide
Following synthesis, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude, DIM-tagged peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the tag often leads to sharper peaks and better separation from impurities.
Site-Specific Modification via Click Chemistry
The azide functionality on the lysine (B10760008) side chain allows for highly specific covalent modification.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-tagged peptide is reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper is cytotoxic, a copper-free click reaction can be performed using a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[1]
Removal of the DIM-based Solubilizing Tag
A key advantage of the this compound building block is the cleavability of the DIM-containing tag under mild conditions. Treatment with a solution of 1M hydrazine or hydroxylamine (B1172632) effectively removes the tag, leaving the native peptide with the site-specific modification intact.[1]
Final Purification
A final RP-HPLC purification step is performed to remove the cleaved tag and any remaining reagents, yielding the highly pure, site-specifically modified peptide.
Signaling Pathways and Applications
The ability to introduce a specific modification at a defined position opens up a vast array of applications, particularly in drug development and the study of biological pathways. For instance, this technique can be used to create Antibody-Drug Conjugates (ADCs) with a precise drug-to-antibody ratio (DAR), leading to more homogenous and clinically predictable therapeutics.
Comparison with Alternative Site-Specific Modification Techniques
While the "helping hand" strategy with this compound offers a powerful solution, it is important to consider its performance in the context of other site-specific modification methods.
| Method | Principle | Advantages | Disadvantages |
| "Helping Hand" with Click Chemistry | Incorporation of an azide-bearing amino acid during SPPS for subsequent bioorthogonal ligation. | High site-specificity, improves solubility of insoluble peptides, versatile for various modifications. | Requires chemical synthesis of the peptide, multi-step process. |
| Enzymatic Ligation (e.g., Sortase A) | Utilizes enzymes to ligate a peptide or protein to a molecule of interest containing a specific recognition motif. | High site-specificity, occurs under physiological conditions. | Requires a specific enzyme recognition sequence, enzyme production can be costly, may have limitations with insoluble substrates. |
| Native Chemical Ligation (NCL) | Ligation of two unprotected peptides, one with a C-terminal thioester and the other with an N-terminal cysteine. | Forms a native peptide bond, powerful for protein synthesis. | Requires an N-terminal cysteine at the ligation site, can be challenging for insoluble peptides. |
| Modification of Cysteine Residues | Utilizes the unique reactivity of the thiol group of cysteine for conjugation with maleimides or other thiol-reactive reagents. | Relatively straightforward chemistry. | Can lead to heterogeneous products if multiple cysteines are present, potential for disulfide bond disruption. |
References
A Researcher's Guide to Functional Assays for Proteins Modified with Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers, scientists, and drug development professionals, the ability to modify proteins with precision and then assess the functional consequences of these modifications is paramount. The introduction of bioorthogonal handles, such as the azide (B81097) group via Fmoc-L-Lys(N3-Aca-DIM)-OH, opens up a vast landscape of possibilities for protein labeling, tracking, and the study of protein-protein interactions. This guide provides a comparative overview of key functional assays applicable to proteins modified with this versatile chemical tool, with a focus on protein dimerization, a critical process in many signaling pathways.
This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate an azide group into a peptide or protein sequence. This azide moiety serves as a bioorthogonal chemical handle, allowing for highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are efficient, selective, and biocompatible, enabling the attachment of various probes, tags, or other molecules to the protein of interest with minimal disruption to its native structure and function.
One of the most significant applications of this technology is in the study of protein-protein interactions (PPIs), particularly dimerization. Protein dimerization is a fundamental process that regulates the activity of many receptors, enzymes, and transcription factors. The ability to label one or both partners of a dimer with specific probes allows for the detailed investigation of this process in vitro and in living cells.
Comparison of Functional Assays for Dimerization
Several powerful techniques can be employed to study the dimerization of proteins modified with an azide handle. The choice of assay depends on various factors, including the required sensitivity, spatial resolution, and the biological context of the interaction. Here, we compare three widely used methods: Proximity Ligation Assay (PLA), Enzyme-Fragment Complementation Assay (EFCA), and Förster Resonance Energy Transfer (FRET).
| Feature | Proximity Ligation Assay (PLA) | Enzyme-Fragment Complementation Assay (EFCA) | Förster Resonance Energy Transfer (FRET) |
| Principle | Relies on the close proximity of two antibody-probes to generate a circular DNA template that is amplified and detected by fluorescence.[1][2] | Based on the reconstitution of a functional enzyme from two inactive fragments when brought together by interacting proteins.[3][4][5] | Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[6][7] |
| Detection Method | Fluorescence microscopy (discrete spots). | Enzymatic activity (e.g., luminescence, colorimetric). | Fluorescence intensity/lifetime measurements. |
| Quantitative Data | Number of fluorescent spots per cell. | Luminescence or absorbance units. | FRET efficiency, sensitized emission. |
| Spatial Resolution | High (single-molecule resolution). | Low to moderate (cellular level). | High (molecular level, <10 nm). |
| In situ Analysis | Yes, in fixed or permeabilized cells. | Yes, in living cells.[3] | Yes, in living cells.[6] |
| Dynamic Studies | Limited (typically performed on fixed samples). | Yes, can monitor interactions in real-time. | Yes, excellent for dynamic studies in real-time.[6] |
| Throughput | Moderate. | High. | Moderate to high. |
| Protein Modification | Indirect (uses antibodies against the proteins of interest). | Direct (requires genetic fusion of protein fragments). | Direct (requires genetic fusion of fluorescent proteins). |
Experimental Protocols
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is a highly sensitive method for detecting protein-protein interactions in situ. For proteins modified with this compound, one could envision a scenario where the azide group is "clicked" to an alkyne-modified hapten, which is then recognized by a specific antibody. Alternatively, if antibodies to the native proteins are available, they can be used directly.
Key Steps:
-
Cell Culture and Fixation: Plate cells on coverslips, treat as required, and fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution.
-
Primary Antibody Incubation: Incubate with two primary antibodies raised in different species that recognize the two proteins of interest.
-
PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes). These probes will bind to the primary antibodies.
-
Ligation: If the PLA probes are in close proximity (<40 nm), connector oligonucleotides will hybridize to the probes and be ligated to form a closed DNA circle.[2]
-
Amplification: A DNA polymerase amplifies the circular DNA template via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, which is then visualized as distinct fluorescent spots by microscopy.[1]
Enzyme-Fragment Complementation Assay (EFCA)
EFCA is a versatile technique for studying PPIs in living cells.[3][5] The principle involves splitting a reporter enzyme into two inactive fragments. Each fragment is then fused to one of the two proteins of interest. If the proteins interact, the enzyme fragments are brought into close proximity, allowing them to refold into an active enzyme, whose activity can be measured.
Key Steps:
-
Vector Construction: Clone the coding sequences of the two proteins of interest into expression vectors, each containing one of the two enzyme fragments (e.g., N- and C-terminal fragments of luciferase).
-
Cell Transfection: Co-transfect the two constructs into the desired cell line.
-
Cell Lysis and Substrate Addition: After a suitable expression period, lyse the cells and add the enzyme's substrate.
-
Signal Detection: Measure the enzymatic activity (e.g., luminescence for luciferase) using a plate reader. The signal intensity is proportional to the extent of protein interaction.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful tool for measuring the distance between two molecules in the range of 1-10 nm.[7] In the context of protein dimerization, one protein is fused to a donor fluorophore (e.g., CFP or GFP) and the other to an acceptor fluorophore (e.g., YFP). If the proteins dimerize, the donor and acceptor fluorophores are brought close enough for energy transfer to occur.
Key Steps:
-
Vector Construction: Create expression constructs where the proteins of interest are fused to a FRET donor and acceptor pair of fluorescent proteins.
-
Cell Transfection: Co-transfect the donor and acceptor constructs into cells.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. An increase in acceptor emission upon donor excitation indicates FRET.
-
Data Analysis: Calculate FRET efficiency to quantify the extent of dimerization.
Visualizing the Workflow and Signaling Context
To better illustrate the experimental processes and their biological relevance, the following diagrams were generated using the DOT language.
Conclusion
The use of this compound to introduce an azide group into proteins provides a powerful platform for detailed functional studies. When investigating protein dimerization, researchers have a suite of robust assays at their disposal. The Proximity Ligation Assay offers exceptional sensitivity and in situ visualization, making it ideal for confirming interactions in a native cellular context. The Enzyme-Fragment Complementation Assay provides a high-throughput method for screening and quantifying interactions in living cells. Förster Resonance Energy Transfer excels in providing high-resolution spatial and temporal information about dynamic interactions. By carefully selecting the appropriate assay based on the specific research question, scientists can gain deep insights into the critical role of protein dimerization in health and disease, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Heterodimerization of Protein Isoforms Using an in Situ Proximity Ligation Assay [jove.com]
- 3. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-fragment complementation assay - Wikipedia [en.wikipedia.org]
- 5. Enzyme Fragment Complementation Assay (EFCA) - Profacgen [profacgen.com]
- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvucameras.com [nuvucameras.com]
A Comparative Guide to Bioorthogonal Click Chemistry Reagents for Peptide and Protein Research
For Researchers, Scientists, and Drug Development Professionals
Author's Note: The initial query specified "Fmoc-L-Lys(N3-Aca-DIM)-OH," which is not a standard chemical nomenclature. The "DIM" moiety is ambiguous. This guide proceeds under the assumption that the core interest lies in the performance of the azide (B81097) functional group, integral to reagents like Fmoc-L-Lys(N3)-OH, within the broader landscape of bioorthogonal "click" chemistry. Fmoc-L-Lys(N3)-OH and its derivatives are foundational building blocks in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an azide group for subsequent bioconjugation.[1][2][3] This guide, therefore, benchmarks the azide-alkyne cycloaddition reactions against other leading click chemistries used in biological research.
Introduction to Bioorthogonal Chemistries
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes.[4] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[5] "Click chemistry" provides a powerful toolkit for bioorthogonal applications, enabling the precise covalent linkage of molecules in complex biological environments.[6] Key applications include drug target identification, in vivo imaging, and the synthesis of antibody-drug conjugates.[7][8] The choice of a specific click reaction depends critically on factors like reaction speed, potential cytotoxicity of catalysts, and the stability of the reactive handles.[9] This guide compares the performance of azide-based cycloadditions with the prominent inverse-electron-demand Diels-Alder (IEDDA) ligation.
Quantitative Comparison of Key Click Chemistries
The performance of click reactions can be quantified by their second-order rate constants (k₂), which measure reaction speed.[10] A higher rate constant allows for efficient labeling at lower, more biologically relevant concentrations.[11] The table below summarizes key performance metrics for the most common bioorthogonal reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Tetrazine (Tz) + Strained Alkene (e.g., TCO) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 10,000[10][12] | ~0.1 - 2.3[11][13] | 800 - 30,000 (up to 10⁶)[7][10][12] |
| Biocompatibility | Limited for live cells due to copper cytotoxicity.[7][10] | Excellent (copper-free).[10][14] | Excellent (copper-free).[10] |
| Reaction Conditions | Aqueous media, room temp., requires Cu(I) catalyst & ligand.[10] | Aqueous media, physiological temp.[14] | Aqueous media, physiological temp.[10] |
| Reactive Handle Size | Small (Azide, Alkyne). | Azide is small; Cyclooctyne is bulky.[12] | Bulky (Tetrazine, TCO).[8] |
| Stability of Linkage | Excellent (stable 1,2,3-triazole).[5][14] | Excellent (stable 1,2,3-triazole).[14] | Stable Dihydropyridazine. |
| Key Advantage | High reaction rates and small, easy-to-introduce tags.[12] | No catalyst toxicity, suitable for live-cell labeling.[15] | Exceptionally fast kinetics, ideal for low concentrations and in vivo use.[8][10] |
| Key Disadvantage | Copper toxicity limits in vivo applications.[7] | Slower kinetics require higher concentrations or longer reaction times.[12] | Bulky reactants can sometimes perturb biomolecule function.[8] |
Experimental Protocols
Accurate benchmarking requires standardized protocols. Below are general methodologies for comparing the kinetics and efficiency of different click reactions.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Spectrophotometry
This protocol is particularly suited for the IEDDA reaction, where the tetrazine moiety has a distinct color and absorbance.
-
Reagent Preparation : Prepare stock solutions of the tetrazine and trans-cyclooctene (B1233481) (TCO) reagents in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Reaction Initiation : In a quartz cuvette, mix equimolar concentrations of the tetrazine and TCO reagents at a controlled temperature (e.g., 25°C or 37°C). Final concentrations should be in the micromolar range.[10]
-
Monitoring Reaction Progress : Immediately begin monitoring the reaction by spectrophotometry. Track the disappearance of the tetrazine's characteristic absorbance at ~520 nm over time.[10]
-
Data Analysis : Plot the reciprocal of the tetrazine concentration versus time. The slope of the resulting linear plot is equal to the second-order rate constant (k₂).[10]
Protocol 2: Comparative Labeling Efficiency in Cell Lysate
This protocol uses a competitive labeling strategy to compare the efficiency of CuAAC and SPAAC in a complex biological matrix.[16][17]
-
Probe Labeling : Treat live cells or cell lysate with an azide-functionalized probe (e.g., a metabolic label or an activity-based probe) to label target proteins.[17]
-
Lysate Preparation : Lyse the cells. Buffers containing primary amines like Tris should be avoided for CuAAC as they can inhibit the copper catalyst.[15] HEPES or phosphate (B84403) buffers are recommended.[15][17] Adjust total protein concentration to 1 mg/mL.[17]
-
Parallel Click Reactions :
-
CuAAC Reaction : To an aliquot of the lysate, add a terminal alkyne-tagged reporter (e.g., alkyne-biotin). Initiate the reaction by adding a freshly prepared mixture of CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., THPTA).[10][18]
-
SPAAC Reaction : To a separate, equal aliquot of the lysate, add a strained alkyne-tagged reporter (e.g., DBCO-biotin). No catalyst is needed.[16]
-
-
Incubation : Incubate both reactions at room temperature for a set time (e.g., 1 hour).
-
Analysis : Analyze the labeling efficiency by SDS-PAGE and Western blot, detecting for the biotin (B1667282) tag. The intensity of the resulting bands provides a semi-quantitative comparison of the efficiency of the two reactions under the tested conditions.
Visualizing Workflows and Pathways
Diagrams created with Graphviz help to clarify complex experimental setups and logical flows.
Caption: Workflow for comparing the efficiency of different click chemistry reactions.
Caption: Logical flow of an ABPP experiment employing copper-free click chemistry.
Conclusion and Recommendations
The choice of a click chemistry reagent is application-dependent.
-
Fmoc-L-Lys(N3)-OH and similar azide-containing building blocks are highly versatile precursors.[1][3] When incorporated into peptides, the resulting azide handle can be used in two primary ways:
-
CuAAC is the method of choice for endpoint assays in fixed cells or lysates where high reaction speed is desired and copper toxicity is not a concern.[12] Its small tags minimize steric hindrance.
-
SPAAC is essential for applications in living cells or whole organisms where copper-induced toxicity must be avoided.[7][14] The trade-off for this biocompatibility is a slower reaction rate compared to both CuAAC and IEDDA.[12]
-
-
IEDDA (Tetrazine-TCO) Ligation stands out for its exceptionally rapid kinetics, making it the premier choice for in vivo imaging and applications requiring very low reactant concentrations.[7][10] The main consideration is the larger size of the tetrazine and TCO moieties, which could potentially interfere with the biological system under study.[8]
For researchers using azide-functionalized amino acids, the decision between CuAAC and SPAAC hinges on the biological context of the experiment. For the most demanding in vivo applications where speed and biocompatibility are paramount, designing a system that uses the IEDDA ligation may be the most powerful approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. Click Chemistry | AAT Bioquest [aatbio.com]
- 6. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. confluore.com.cn [confluore.com.cn]
Safety Operating Guide
Proper Disposal of Fmoc-L-Lys(N3-Aca-DIM)-OH: A Guide for Laboratory Personnel
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Fmoc-L-Lys(N3-Aca-DIM)-OH must adhere to stringent disposal procedures due to the presence of an azide (B81097) functional group. This guide provides essential safety information and a step-by-step protocol for the proper management and disposal of this compound and its associated waste streams.
The primary hazard associated with this compound stems from its organic azide component. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[1] They are also highly toxic. A critical safety measure is to prevent the formation of highly toxic and explosive hydrazoic acid, which can occur if azides come into contact with acids.[1][2] Additionally, contact with heavy metals can form dangerously explosive heavy metal azides.[3] Therefore, under no circumstances should azide-containing waste be disposed of down the drain.[2][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. All manipulations involving the azide compound, especially the quenching procedure, must be performed in a certified chemical fume hood.
Pre-Disposal Treatment: Reduction of the Azide
To mitigate the risks associated with the azide group, it is strongly recommended to convert it to a more stable amine functional group before collection as hazardous waste. The Staudinger reaction is a common and effective method for this transformation, utilizing triphenylphosphine (B44618) (PPh₃) to reduce the azide.[5]
Experimental Protocol: Staudinger Reduction for Waste Deactivation
This protocol outlines the procedure for reducing residual this compound in solution.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF), diethyl ether)
-
Ice bath
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container (non-metallic)[6]
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel containing the waste solution of this compound in an ice bath to cool.
-
Reagent Addition: In a separate flask, dissolve a slight molar excess (approximately 1.1 equivalents) of triphenylphosphine in a suitable solvent.
-
Quenching: Slowly add the triphenylphosphine solution to the cooled azide-containing waste with constant stirring.
-
Reaction: Vigorous bubbling (evolution of nitrogen gas) should be observed upon addition of the triphenylphosphine.[7] Continue stirring the mixture until the gas evolution ceases.
-
Completion: Allow the reaction mixture to warm to room temperature and continue stirring for at least one hour to ensure the complete reduction of the azide.
-
Hydrolysis: The resulting iminophosphorane can be hydrolyzed to the amine by the addition of water. Stir for an additional 30 minutes.
-
Waste Collection: The resulting solution, now containing the significantly less hazardous amine, can be transferred to a clearly labeled hazardous waste container for organic waste. This container must be segregated from acidic waste streams.[1]
Waste Segregation and Disposal
All waste generated from the handling and quenching of this compound must be treated as hazardous.
| Waste Stream | Handling and Segregation | Disposal Route |
| Solid this compound | Collect in a clearly labeled, sealed, non-metallic container. Store away from heat, shock, acids, and heavy metals. | Dispose of through the institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a dedicated, labeled hazardous waste bag. | Dispose of as solid hazardous waste. |
| Quenched Liquid Waste | Collect in a labeled, non-metallic container for organic waste. Keep segregated from acidic waste. | Dispose of through the institution's hazardous waste program. |
Logical Workflow for Disposal
Caption: Workflow for the safe deactivation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fmoc-L-Lys(N3-Aca-DIM)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents such as Fmoc-L-Lys(N3-Aca-DIM)-OH. This document provides crucial safety protocols and logistical plans for the handling and disposal of this azide-containing compound, designed to instill confidence and ensure safe laboratory practices.
Chemical Profile: this compound is a specialized amino acid derivative used in peptide synthesis and click chemistry.[1][2] Its key functional groups, the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azide (B81097) (-N3) group, necessitate specific handling procedures. The azide group, in particular, requires careful management due to the potential for forming explosive compounds.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles with side shields, Face shield | Safety goggles are the minimum requirement.[5] A face shield should be worn over safety goggles during procedures with a high potential for splashes or splattering.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[6] For prolonged contact or when handling concentrated solutions, consider double-gloving.[3] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat is required to protect against minor spills and contamination.[5] |
| Respiratory Protection | Not generally required under normal use | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3] If dust or aerosols are generated and engineering controls are insufficient, a respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol minimizes the risks associated with handling this compound.
1. Engineering Controls:
-
All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
2. Handling Procedures:
-
Avoid the use of metal spatulas or other metal instruments to prevent the formation of potentially explosive metal azides.[4][8] Use plastic or glass utensils instead.[8]
-
Keep the compound away from heat, light, and sources of ignition.[4][9]
-
Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Avoid contact with heavy metals and their salts.[4]
-
Halogenated solvents should not be used as reaction media with azides.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and store away from incompatible materials such as acids and oxidizing agents.[9]
-
Store in plastic amber containers to protect from light.[4]
Disposal Plan: Waste Management
Proper disposal of azide-containing waste is critical to prevent accidents.
1. Waste Segregation:
-
All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[4][8]
-
Do not mix azide waste with other chemical waste streams, particularly acidic waste.[4]
2. Deactivation (if applicable and permitted):
-
For dilute solutions (less than 5%), deactivation by reaction with nitrous acid can be considered, but this procedure must be carried out in a chemical fume hood by trained personnel due to the formation of nitric oxide.[10]
-
Following deactivation, the solution should be neutralized to a pH of 6-9 before being collected as hazardous waste.[10]
3. Final Disposal:
-
Under no circumstances should azide-containing waste be poured down the drain, as it can react with lead or copper plumbing to form highly explosive metal azides.[7][10]
-
All azide waste must be disposed of through your institution's hazardous waste management program.[4][7]
Visual Guides
The following diagrams provide a visual representation of the key safety and handling workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. peptide.com [peptide.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




